molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Cat. No.: B138697
CAS No.: 494772-88-2
M. Wt: 244.29 g/mol
InChI Key: AHCJOBZGEGPAPD-UHFFFAOYSA-N
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Description

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly for its potential application in targeting neurodegenerative diseases and modulating immune responses. Morpholine-based compounds are recognized for their versatile pharmacological profiles and capacity to modulate key enzymes implicated in neurodegenerative pathologies. Research indicates that morpholine derivatives can act on critical targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are central to the progression of conditions like Alzheimer's and Parkinson's diseases . The morpholine moiety is a key structural feature that enhances the drug-likeness and bioavailability of therapeutic candidates, facilitating their development into next-generation anti-neurodegenerative agents . Furthermore, simplified morpholino analogues related to this compound's structure have demonstrated significant biological activity in immunological models. Specifically, such compounds have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-induced BV2 microglial cells . These studies show that certain analogues potently suppress NO production by downregulating the expression of inducible nitric oxide synthase (iNOS), suggesting a potential application as a lead structure for developing new anti-inflammatory or immunomodulatory therapeutics . This compound serves as a critical intermediate for researchers exploring these and other novel biological pathways.

Properties

IUPAC Name

3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCJOBZGEGPAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620009
Record name 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-88-2
Record name 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494772-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, a valuable β-ketonitrile intermediate. β-Ketonitriles are highly versatile building blocks in medicinal chemistry and materials science due to their dual reactivity.[1] The morpholine moiety is a privileged scaffold in drug discovery, known for improving pharmacokinetic properties such as solubility and metabolic stability.[2] This document details a scientifically grounded, two-step approach commencing with the synthesis of a key ester intermediate, methyl 4-(morpholinomethyl)benzoate, followed by a base-mediated Claisen condensation with acetonitrile. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure reproducibility and a thorough understanding of the chemical transformation.

Introduction and Strategic Overview

The synthesis of complex organic molecules for pharmaceutical development necessitates efficient and scalable access to functionalized intermediates. The title compound, this compound, embodies two critical pharmacophores: the morpholine group, frequently incorporated into marketed drugs to enhance aqueous solubility and bioavailability[2][3], and the β-ketonitrile functionality, a precursor for a wide array of heterocyclic systems like pyrimidines, pyridines, and pyrazoles.[1]

The primary synthetic challenge lies in the strategic formation of the carbon-carbon bond that constitutes the β-ketonitrile core. The Claisen condensation reaction, a cornerstone of organic synthesis, provides a reliable method for acylating nitrile anions with esters.[4][5] This guide focuses on a Claisen-type condensation as the key bond-forming step, leveraging readily accessible starting materials.

Our synthetic strategy is therefore twofold:

  • Preparation of the Electrophilic Precursor: Synthesis of methyl 4-(morpholinomethyl)benzoate from commercially available starting materials.

  • Carbon-Carbon Bond Formation: A base-mediated condensation of the synthesized ester with acetonitrile to yield the target β-ketonitrile.

This approach is designed for clarity, efficiency, and adaptability in a research and development setting.

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify plausible starting materials. The key disconnection strategy for β-dicarbonyl or equivalent systems is the Cα-Cβ bond.

G TM Target Molecule: this compound Disconnect C-C Bond Disconnection (Claisen Condensation) TM->Disconnect Synthon1 Synthon 1 (Acyl Cation) Synthon2 Synthon 2 (Nitrile Anion) Reagent1 Reagent 1: Methyl 4-(morpholinomethyl)benzoate Synthon1->Reagent1 Reagent2 Reagent 2: Acetonitrile Synthon2->Reagent2

Caption: Retrosynthetic disconnection of the target β-ketonitrile.

This analysis identifies methyl 4-(morpholinomethyl)benzoate as the key electrophilic component and acetonitrile as the nucleophilic precursor. Acetonitrile is a commodity chemical, while the ester can be readily prepared.

Proposed Synthetic Pathway & Mechanism

The forward synthesis is a two-step process. First, a nucleophilic substitution reaction is performed to synthesize the ester intermediate. Second, a Claisen condensation forges the final C-C bond.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic sequence from starting materials to the final product.

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Claisen Condensation SM1 Methyl 4-(bromomethyl)benzoate Product1 Methyl 4-(morpholinomethyl)benzoate SM1->Product1 Nucleophilic Substitution (K2CO3, Acetonitrile) SM2 Morpholine SM2->Product1 Product2 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile Product1->Product2 NaH, Anhydrous THF then Acidic Workup SM3 Acetonitrile SM3->Product2

Caption: Two-step workflow for the synthesis of the target compound.

Mechanistic Insight: The Claisen Condensation

The core of this synthesis is the Claisen condensation. This reaction requires a stoichiometric amount of a strong base because the resulting β-ketonitrile product is significantly more acidic than the starting acetonitrile, and its deprotonation drives the reaction to completion.[5]

The mechanism proceeds via three key stages:

  • Enolate Formation: The strong base (sodium hydride) deprotonates acetonitrile to form a resonance-stabilized nitrile anion (enolate).

  • Nucleophilic Acyl Substitution: The nitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide anion as a leaving group to yield the product.

G cluster_mechanism Claisen Condensation Mechanism acetonitrile Acetonitrile (CH₃CN) enolate Nitrile Anion ([CH₂CN]⁻) acetonitrile->enolate - H⁺ base Base (NaH) base->acetonitrile tetrahedral Tetrahedral Intermediate enolate->tetrahedral + Ester ester Ester Intermediate ester->tetrahedral product_anion Product Anion tetrahedral->product_anion - MeO⁻ product Final Product (after workup) product_anion->product + H₃O⁺ (Workup)

Caption: Simplified mechanism of the base-mediated Claisen condensation.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere.

Step 1: Synthesis of Methyl 4-(morpholinomethyl)benzoate

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-(bromomethyl)benzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.2 M solution).

  • Begin stirring the suspension. Add morpholine (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 4-(morpholinomethyl)benzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile (CH₃CN), anhydrous

  • Methyl 4-(morpholinomethyl)benzoate (from Step 1)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (2.5 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask to create a suspension (approx. 0.5 M). Cool the suspension to 0°C using an ice bath.

  • In a separate flask, prepare a solution of anhydrous acetonitrile (2.0 eq) in anhydrous THF.

  • Add the acetonitrile solution dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the nitrile anion.

  • Prepare a solution of methyl 4-(morpholinomethyl)benzoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Data Presentation: Reagent Summary

The following table summarizes the stoichiometry for the key Claisen condensation step.

Reagent M.W. ( g/mol ) Equivalents Example Moles Example Mass/Volume
Methyl 4-(morpholinomethyl)benzoate235.281.010.0 mmol2.35 g
Sodium Hydride (60%)40.00 (as dispersion)2.525.0 mmol1.00 g
Acetonitrile41.052.020.0 mmol0.82 g (1.05 mL)
Anhydrous THF---~40 mL

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the morpholine protons, the benzylic methylene bridge, the aromatic protons, and a key singlet for the methylene group between the carbonyl and nitrile functions.

  • ¹³C NMR: Confirmation of all unique carbon atoms, including the carbonyl carbon (~190 ppm) and the nitrile carbon (~115 ppm).

  • FT-IR: Presence of strong absorption bands for the ketone carbonyl (C=O) stretch (~1685 cm⁻¹) and the nitrile (C≡N) stretch (~2250 cm⁻¹).

  • Mass Spectrometry (MS): Determination of the molecular weight and confirmation of the molecular formula via High-Resolution Mass Spectrometry (HRMS).

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound. The strategy employs a standard nucleophilic substitution to build the required ester, followed by a robust Claisen condensation to construct the target β-ketonitrile. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the production of this versatile intermediate for further elaboration into more complex, biologically active molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Claisen-Type Condensation with 3-Oxopropanenitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTL1AHY_rShSp3ev7q4i8AbcUSRixQgMKngt6Dd9zPJdOOZZ4mXmQ7829i6CXfFQV1ZRmRh2aPKVmGW5ElgzIlzM2NoEishF5KgvB3myLz3BiR3EFf_A-GMJ3fyFB7MiUn-9zX3NDy25WVvQ3o03EY-lEjjZvs9Tjw8HN-6BgwNU31puS_32waAh-Mj4qS5Okka8NUZMP3LE3vDslNM8EULdCICwuo_N1hxGaNPbvGkjL_Dg==]
  • BenchChem. (2025). Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnMPu41l8lrUsnPmwJEiObaw30JcKZgLDAjwtLXUCe565kL7PuWWH7XxinZXveBAUOeUx2kGyVHzSvfCp434N7f5VOcwWZWXxKedt4AVXFdZxer50J1Y6nmTZXVGLVvB7dHv9FXT6k1iqy9RK35Q2Jk_vL51jKrdc0TxfzA1aGTvPe3nA3xFnbi8tICTFSXEfJQXMI5bjl9W2FSFxNmUKs0yKudqDp]
  • Organic Chemistry Portal. (2023). Synthesis of β-keto carboxylic acids, esters and amides. [URL: https://www.organic-chemistry.org/abstracts/literature/synthesis-beta-keto-acids-esters-amides.shtm]
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  • Google Patents. PROCESS FOR THE PREPARATION OF beta-ketonitriles. (DK2132167T3). [URL: https://patents.google.
  • Bélanger, G., & Nantel, M. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2834–2842. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6902035/]
  • Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. [URL: https://www.organic-chemistry.org/abstracts/lit2/264.shtm]
  • ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. [URL: https://www.researchgate.
  • Wikipedia. Claisen condensation. [URL: https://en.wikipedia.
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  • Asif, M. (2016). A review on diverse biological activities of morpholine based compounds. Journal of Chemical and Pharmaceutical Research, 8(2), 269-284. [URL: https://www.researchgate.net/publication/301887309_A_review_on_diverse_biological_activities_of_morpholine_based_compounds]
  • Szałek, A., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6035. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10458694/]
  • YouTube. (2020). Examples of Synthesis using the Claisen Condensation. [URL: https://www.youtube.

Sources

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex organic molecule incorporating several key functional groups: a morpholine ring, an aromatic phenyl core, a ketone, and a nitrile. While direct experimental data for this specific compound is not extensively documented in publicly accessible literature, its chemical properties and reactivity can be expertly inferred from its constituent parts and by comparison to structurally similar analogs. This guide provides a comprehensive analysis of its predicted physicochemical properties, a plausible synthetic pathway, expected spectral characteristics, and essential safety considerations. The insights herein are designed to support researchers in synthetic chemistry, medicinal chemistry, and drug development in anticipating the behavior of this molecule and designing relevant experimental protocols.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure, which in turn dictates its chemical and physical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₆N₂O₂

  • Molecular Weight: 244.29 g/mol

  • CAS Number: A unique CAS registry number for this specific structure is not readily found in major chemical databases as of the date of this publication. Researchers are advised to perform a thorough search before registration or synthesis.

The structure consists of a central benzoylacetonitrile core where the phenyl ring is substituted at the para-position with a morpholin-4-ylmethyl group. The morpholine nitrogen provides a basic center, while the β-ketonitrile moiety offers multiple sites for chemical modification.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

The combination of polar and non-polar functional groups suggests a unique set of physical properties. The data in Table 1 are estimations derived from the analysis of related compounds and chemical principles.

PropertyPredicted Value / ObservationRationale & Supporting Evidence
Physical State Crystalline SolidThe rigid aromatic core and polar functional groups promote a stable crystal lattice.
Melting Point 115 - 125 °CA structurally related compound, 3-(4-Morpholinophenyl)-3-oxopropanenitrile, has a reported melting point of 118-120°C.[1] The addition of a flexible methylene linker may slightly alter this value.
Solubility - Water: Sparingly soluble- Polar Aprotic: Soluble (DMSO, DMF)- Alcohols: Moderately soluble (Ethanol, Methanol)- Non-polar: Insoluble (Hexane)The morpholine moiety imparts some hydrophilicity, but the overall large, non-polar surface area from the phenyl ring and hydrocarbon backbone limits aqueous solubility. High solubility is expected in polar aprotic solvents capable of disrupting intermolecular forces.
pKa (Conjugate Acid) ~7.4 - 8.0The basicity is primarily determined by the lone pair on the morpholine nitrogen. N-substituted morpholines typically have pKa values in this range, allowing for salt formation under acidic conditions.
LogP 1.5 - 2.5 (Estimated)The molecule has both lipophilic (phenyl, alkyl chains) and hydrophilic (morpholine, ketone, nitrile) regions, suggesting moderate lipophilicity.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis can be envisioned via a Claisen condensation reaction. This well-established method is ideal for forming the β-ketonitrile moiety.

Step 1: Synthesis of the Precursor Ketone The synthesis would begin with 4-(morpholin-4-ylmethyl)benzoic acid. This starting material can be converted to its corresponding methyl or ethyl ester.

Step 2: Claisen Condensation The ester is then treated with acetonitrile in the presence of a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to induce a Claisen condensation. This reaction forms the desired β-ketonitrile structure.

synthesis_workflow start 4-(Morpholin-4-ylmethyl) benzoyl Chloride reaction Claisen Condensation start->reaction acetonitrile Acetonitrile (CH₃CN) acetonitrile->reaction base Strong Base (e.g., NaH, LDA) base->reaction Deprotonation workup Aqueous Acidic Workup reaction->workup Intermediate Salt product 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactive Centers and Expected Reactivity

The molecule's functionality is rich, offering several handles for further chemical derivatization, a feature of significant interest in drug development.

  • The α-Methylene Group: The protons on the carbon situated between the ketone and nitrile groups are highly acidic (pKa ≈ 11 in DMSO). This position can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a stabilized enolate. This nucleophilic enolate can then be used in various C-C bond-forming reactions, such as alkylations and aldol condensations.

  • The Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols.

  • The Nitrile Group: The cyano group is a versatile functional group. It can be:

    • Hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate.

    • Reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • The Morpholine Nitrogen: As a tertiary amine, the nitrogen atom is basic and nucleophilic. It will readily react with acids to form ammonium salts, enhancing aqueous solubility. It can also be alkylated with alkyl halides to form quaternary ammonium salts.

Predicted Spectral Properties

Spectroscopic analysis is critical for structure confirmation. The following are predicted spectral characteristics based on the molecule's functional groups.

SpectroscopyFeaturePredicted Chemical Shift / WavenumberAssignment
¹H NMR Aromatic Protonsδ 7.8 - 8.2 ppm (d, 2H)δ 7.4 - 7.6 ppm (d, 2H)Protons on the phenyl ring, split into two doublets due to para-substitution.
Methylene (α-keto)δ 4.0 - 4.3 ppm (s, 2H)-CH₂- group between the carbonyl and nitrile.
Methylene (benzyl)δ 3.6 - 3.8 ppm (s, 2H)-CH₂- bridge between the phenyl and morpholine rings.
Morpholine Protonsδ 3.5 - 3.7 ppm (t, 4H)δ 2.4 - 2.6 ppm (t, 4H)Protons adjacent to oxygen (-O-CH₂-)Protons adjacent to nitrogen (-N-CH₂-)
¹³C NMR Carbonyl Carbonδ ~190 ppmC=O of the ketone.
Nitrile Carbonδ ~115 ppmC≡N of the nitrile.
Aromatic Carbonsδ 125 - 150 ppmCarbons of the phenyl ring.
Aliphatic Carbonsδ 40 - 70 ppmCarbons of the morpholine ring and methylene linkers.
IR Spectroscopy Nitrile Stretch2250 - 2260 cm⁻¹Strong, sharp C≡N stretching vibration.[2]
Carbonyl Stretch1680 - 1695 cm⁻¹Strong C=O stretching vibration for an aryl ketone.[2]
C-O-C Stretch1110 - 1120 cm⁻¹Characteristic ether stretch from the morpholine ring.

Safety and Handling

Given the absence of specific toxicological data, this compound should be handled with the standard precautions applied to new chemical entities of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Toxicity Considerations: Organic nitriles can sometimes be metabolized to release cyanide; therefore, exposure should be minimized. The morpholine substructure is common in pharmaceuticals, but all novel compounds should be treated as potentially hazardous until proven otherwise.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

Conclusion

This compound is a molecule with significant potential for chemical modification, making it an interesting scaffold for medicinal chemistry and materials science. This guide provides a robust, scientifically-grounded framework for understanding its properties. By leveraging predictive methods based on fundamental chemical principles and data from analogous structures, researchers can confidently design synthetic routes, plan subsequent chemical transformations, and handle the compound safely, thereby accelerating the pace of discovery and development.

References

  • ChemBK. 3-(4-Morpholinophenyl)-3-oxopropanenitrile. Available from: [Link]

  • National Center for Biotechnology Information. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. In: NIH.gov. Available from: [Link]

  • National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). In: NIH.gov. Available from: [Link]

Sources

A Comprehensive Guide to the Purification of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The journey of a potential therapeutic agent from synthesis to clinical application is critically dependent on its purity. This guide provides an in-depth technical overview of the purification strategies for 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, a molecule of interest in drug development. We will explore the unique chemical characteristics of this compound—a polar, basic molecule containing a potentially unstable β-ketonitrile moiety—and detail a multi-step purification workflow. This document moves beyond simple protocols to explain the scientific rationale behind each methodological choice, offering a self-validating system for researchers, scientists, and drug development professionals to achieve the high levels of purity required for preclinical and clinical studies. Methodologies covered include acid-base extraction, recrystallization, optimized flash column chromatography, and high-resolution preparative HPLC.

Introduction: The Imperative of Purity
1.1 The Critical Role of Purity in Drug Development

In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Impurities, even in minute quantities, can introduce significant risks, including altered pharmacological activity, increased toxicity, and unpredictable side effects.[1] Therefore, the development of robust, reproducible, and scalable purification methods is a non-negotiable aspect of the drug development pipeline.

1.2 Physicochemical Profile of this compound

Understanding the target molecule's structure is the first step in designing an effective purification strategy. The compound features three key functional areas that dictate its behavior and present specific purification challenges:

  • The Morpholine Group: A tertiary amine, rendering the molecule basic and highly polar. This basicity can be exploited for purification but also poses challenges, such as strong interaction with acidic stationary phases like silica gel.

  • The Phenyl Ring: A rigid, aromatic core.

  • The β-Ketonitrile Group (-C(=O)-CH2-C≡N): This functional group is known for its chemical reactivity and potential instability. β-Ketonitriles can be susceptible to degradation, hydrolysis, or polymerization, especially under harsh temperature or pH conditions, necessitating mild purification techniques.[2][3][4]

Table 1: Physicochemical Properties and Purification Implications

PropertyFeatureImplication for Purification
Chemical Class β-KetonitrilePotential instability; requires mild conditions. Avoid strong acids/bases and high heat where possible.[2][4]
Basicity (pKa) Tertiary Amine (Morpholine)Allows for acid-base extraction. May cause tailing on standard silica gel columns.
Polarity HighSoluble in polar organic solvents. Requires polar mobile phases for chromatography.
Hydrogen Bonding Acceptors (N, O atoms)Influences solvent selection and chromatographic retention.
Foundational Purification Strategy: From Crude to Refined

The initial purification steps are designed to rapidly remove the bulk of impurities, unreacted starting materials, and by-products from the crude reaction mixture.

2.1 Post-Synthesis Work-up: The First Line of Defense

A standard post-synthesis work-up typically involves quenching the reaction and performing a liquid-liquid extraction. Given the molecule's properties, a common procedure would involve partitioning the crude mixture between water and an organic solvent like ethyl acetate or dichloromethane.

2.2 Acid-Base Extraction: Leveraging the Morpholine Moiety

The basic nature of the morpholine group provides an excellent opportunity for a selective and efficient primary purification step. This technique separates the basic target compound from neutral and acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction residue in a suitable water-immiscible organic solvent (e.g., 20 volumes of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated target compound will move into the aqueous layer, leaving non-basic impurities in the organic phase. Repeat the extraction 2-3 times to ensure complete transfer.

  • Organic Layer Discard: Discard the organic layer, which contains neutral and acidic impurities.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH is >9. This deprotonates the target compound, causing it to precipitate or become extractable back into an organic solvent.

  • Product Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane, 3 x 15 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched crude product.

G cluster_0 Crude Reaction Mixture cluster_1 Acid-Base Extraction cluster_2 Purified Product Crude Crude Product in Organic Solvent Aqueous Aqueous Layer (Protonated Product) Crude->Aqueous Add 1M HCl Organic Organic Layer (Neutral/Acidic Impurities) Basify Basify Aqueous Layer (pH > 9) Aqueous->Basify Extract Extract with Fresh Organic Solvent Basify->Extract Final Enriched Product Extract->Final

Caption: Workflow for acid-base extraction purification.

Bulk Purification Methodologies

Following initial work-up, more refined techniques are required to separate the target compound from closely related impurities.

3.1 Recrystallization: The Classic Approach

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[5]

3.1.1 Principles and Solvent Selection The ideal recrystallization solvent should:

  • Completely dissolve the compound at high temperature.

  • Poorly dissolve the compound at low temperature.

  • Either completely dissolve or not dissolve impurities at all temperatures.

  • Be chemically inert with the compound.

For this compound, solvent systems like isopropanol/water, ethanol, or ethyl acetate/hexane mixtures are promising candidates.

Experimental Protocol: Recrystallization

  • Solvent Screening: In a small test tube, add a small amount of the enriched crude product and test various solvents to find one that meets the criteria above.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

3.2 Flash Column Chromatography: The Workhorse Technique

Flash column chromatography is a highly versatile and widely used method for purifying organic compounds.[6][7] It separates molecules based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.

3.2.1 Causality of Method Design: Taming a Basic Compound on Silica Gel The primary challenge in chromatographing our target molecule is its basic morpholine group. Standard silica gel is acidic and can cause strong, irreversible binding or significant peak tailing, leading to poor separation and low recovery. To counteract this, the silica must be "deactivated" by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase.[8] This modifier neutralizes the acidic silanol groups on the silica surface, allowing the basic compound to elute properly.

Experimental Protocol: Optimized Flash Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of ~0.2-0.3.[8] A typical eluent system would be a gradient of ethyl acetate in hexane, or methanol in dichloromethane, with 0.5-1% triethylamine added.

  • Column Packing: Pack a glass column with silica gel (80-100 mesh) as a slurry in the initial, least polar mobile phase.[9]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column. This "dry loading" technique generally results in better resolution than liquid loading.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). For example, start with 50% ethyl acetate/hexane + 1% TEA and gradually increase to 100% ethyl acetate + 1% TEA.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Typical Parameters for Flash Chromatography

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for polar compounds.[6][7]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolOffers a good polarity range for elution.
Modifier 0.5-1% Triethylamine (TEA)Deactivates acidic silanol groups, preventing peak tailing and improving recovery.[8]
Elution Mode GradientProvides better separation of compounds with a wide range of polarities.
Sample Loading Dry LoadingLeads to sharper bands and improved resolution.
High-Resolution Purification for Final Product Polishing

For pharmaceutical applications, purity levels often need to exceed 99%. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the definitive technique for achieving this benchmark.[1][10][11]

4.1 Preparative HPLC: Achieving Ultimate Purity

Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of the target compound.[12][13] For a polar molecule like ours, a reversed-phase (RP-HPLC) method is most suitable.

4.1.1 Method Development and Scale-Up Strategy The process begins at the analytical scale to develop a separation method, which is then scaled up for preparative use.

  • Analytical Method Development: Using an analytical RP-HPLC column (e.g., C18), screen different mobile phases to achieve good separation between the target peak and any impurities. A typical mobile phase is a gradient of acetonitrile or methanol in water. An acidic modifier (0.1% formic acid or trifluoroacetic acid) is often added to protonate the morpholine, ensuring sharp, symmetrical peaks.

  • Scale-Up Calculation: Once an optimal analytical separation is achieved, the method is scaled up to a larger preparative column. Flow rates and injection volumes are adjusted proportionally to the column dimensions to maintain resolution.

Caption: Workflow for scaling from analytical to preparative HPLC.

Experimental Protocol: Reversed-Phase Preparative HPLC

  • System Setup: Use a preparative HPLC system equipped with a high-capacity C18 column.[11]

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as determined during method development (e.g., A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile).

  • Sample Preparation: Dissolve the semi-purified compound from the previous step in a suitable solvent (e.g., DMSO or mobile phase A/B mixture) to a high concentration.

  • Purification Run: Inject the sample and run the scaled-up gradient method. Monitor the elution using a UV detector.

  • Fraction Collection: Use an automated fraction collector to collect the peak corresponding to the pure product.

  • Post-Processing: Combine the pure fractions, evaporate the organic solvent, and lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a highly pure solid.

A Self-Validating System: Purity Assessment and Quality Control

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final compound. A suite of analytical techniques should be employed to create a self-validating system where each method corroborates the others.[][15]

5.1 The Analytical Toolkit
  • Analytical HPLC/UPLC: The primary method for quantifying purity. A high-resolution column should be used, and the sample should be run under optimized conditions to show a single major peak. Purity is reported as the area percentage of the main peak.[16]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and helps identify the masses of any minor impurity peaks.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified reference standard.[17]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) is within ±0.4% of the theoretical values, providing evidence against the presence of significant impurities.

Table 3: Orthogonal Methods for Purity Validation

Analytical MethodInformation ProvidedPurpose in Validation
HPLC Purity (%)Quantifies the main component relative to impurities.[]
LC-MS Molecular WeightConfirms identity and provides mass information on impurities.
NMR Chemical StructureConfirms the compound's structure and detects structural impurities.
Elemental Analysis Elemental CompositionConfirms the correct empirical formula.
Summary and Best Practices

The purification of this compound is a multi-step process that must be tailored to the molecule's unique physicochemical properties. A logical workflow begins with a bulk, chemistry-driven separation like acid-base extraction, followed by a medium-resolution technique like modified flash chromatography. For the highest purity required in drug development, a final polishing step using preparative reversed-phase HPLC is essential. Each stage must be validated by a suite of orthogonal analytical methods to ensure the final product meets the stringent quality standards of the pharmaceutical industry. By understanding the causality behind each choice—from adding triethylamine to a column to selecting a mobile phase modifier in HPLC—researchers can develop a robust and reliable purification strategy.

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] It offers an unparalleled, non-destructive window into the molecular world, allowing for the precise structural elucidation and characterization of organic compounds.[1][2] For researchers engaged in the synthesis and analysis of novel chemical entities, a comprehensive understanding of NMR is not merely advantageous—it is essential.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, a molecule possessing a variety of distinct chemical environments. As a Senior Application Scientist, my objective is not only to present the data but to illuminate the underlying principles that govern the spectral output. We will explore the causal relationships between molecular structure and NMR signals, offering field-proven insights into experimental design and spectral interpretation. This document is structured to serve as a practical and authoritative resource for scientists and researchers, ensuring that every protocol and interpretation is grounded in robust scientific theory.[3]

Molecular Structure and Predicted NMR-Active Nuclei

A rigorous NMR analysis begins with a thorough understanding of the molecule's structure. This compound is a multi-functional compound featuring a morpholine ring, a para-substituted benzene ring, a benzylic methylene bridge, a ketone, and a nitrile group. Each of these moieties contributes a unique signature to the overall NMR spectrum.

graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule.[4] Based on the structure, we can predict the key signals:

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Causality
HAAromatic~7.9 - 8.1Doublet (d)2HThese protons are ortho to the electron-withdrawing carbonyl group, which strongly deshields them, shifting them downfield.[5][6] They are split by the adjacent HB protons.
HBAromatic~7.4 - 7.6Doublet (d)2HThese protons are ortho to the electron-donating alkyl group, which shields them relative to HA.[7] They are split by the adjacent HA protons, creating a characteristic para-substituted pattern.[5][8]
HIα-keto Methylene~4.0 - 4.2Singlet (s)2HThe methylene group is alpha to both a carbonyl and a nitrile group, both of which are strongly electron-withdrawing. This deshielding effect results in a significant downfield shift for these aliphatic protons.
HGMorpholine (-O-CH₂-)~3.6 - 3.8Triplet (t)4HProtons on carbons adjacent to the electronegative oxygen atom are deshielded. The signal appears as a triplet due to coupling with the adjacent HF protons.[9][10]
HEBenzylic Methylene~3.5 - 3.7Singlet (s)2HThese protons are on a carbon attached to both the aromatic ring and the nitrogen atom, leading to a downfield shift.[11] The absence of adjacent protons results in a singlet.
HFMorpholine (-N-CH₂-)~2.4 - 2.6Triplet (t)4HProtons on carbons adjacent to the nitrogen are less deshielded than those next to oxygen. The signal is a triplet due to coupling with the HG protons.[12][13]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and provides insights into their functional group identity.[14] Proton-decoupled ¹³C NMR is standard, meaning each unique carbon appears as a single line.

Carbon Type Predicted δ (ppm) Rationale & Causality
Carbonyl (C=O)~190 - 195Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[15]
Aromatic (C-C=O)~135 - 140The quaternary aromatic carbon attached to the carbonyl group is deshielded.
Aromatic (C-CH₂)~140 - 145The quaternary aromatic carbon attached to the benzylic methylene group.
Aromatic (CH, ortho to C=O)~128 - 130Aromatic CH carbons typically resonate in this region.[5]
Aromatic (CH, ortho to CH₂)~129 - 131Slight variation due to the different electronic effects of the para substituents.
Nitrile (C≡N)~115 - 120The sp-hybridized carbon of the nitrile group appears in this characteristic upfield region relative to sp² carbons.[16][17]
Morpholine (-O-C H₂)~66 - 68The carbon atom bonded to the highly electronegative oxygen is significantly deshielded.[18]
Benzylic (-C H₂)~61 - 64This carbon is deshielded by both the aromatic ring and the adjacent nitrogen atom.
Morpholine (-N-C H₂)~53 - 55The carbon adjacent to nitrogen is less deshielded than the one next to oxygen.
α-keto Methylene (-C H₂-CN)~28 - 32This aliphatic carbon is slightly deshielded by the adjacent carbonyl and nitrile groups.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a rigorous experimental protocol is paramount. This methodology is designed as a self-validating system, minimizing artifacts and ensuring data integrity.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[19]

  • Material Weighing : Accurately weigh 10-15 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[20][21]

  • Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this compound. Add approximately 0.6-0.7 mL of the solvent to the vial.[22] The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can be used as a secondary chemical shift reference.[19][23]

  • Dissolution & Transfer : Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied. The solution must be free of any particulate matter.[21] Using a Pasteur pipette with a cotton or glass wool plug, transfer the clear solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[19][22]

  • Standard Addition (Optional) : For precise quantification, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added, though referencing to the residual solvent peak is common practice.[19]

graph "NMR_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
Spectrometer Setup and Data Acquisition
  • Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and place it into the spectrometer's magnet.

  • Locking and Shimming : The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.[21]

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : ~1-2 seconds.

    • Number of Scans : 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : ~2 seconds.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[21]

Conclusion and Forward Outlook

This guide provides a comprehensive, technically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By deconstructing the molecule into its constituent functional groups, we have predicted the chemical shifts, multiplicities, and integration values, explaining the causal electronic effects that dictate these spectral features. The detailed experimental protocol ensures that researchers can acquire high-fidelity data, which is the bedrock of accurate structural elucidation.

NMR spectroscopy is a dynamic field, and while one-dimensional ¹H and ¹³C experiments are foundational, a suite of two-dimensional techniques (e.g., COSY, HSQC, HMBC) can provide even deeper insights into molecular connectivity.[12][24] For drug development professionals, such detailed structural information is critical for understanding structure-activity relationships (SAR), confirming synthetic products, and ensuring the purity and identity of lead compounds. As a trusted analytical partner, NMR spectroscopy will continue to be an indispensable tool in advancing chemical and pharmaceutical research.

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An In-depth Technical Guide to the Mass Spectrometry of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical characterization of this and structurally related molecules. We will move from foundational molecular properties to detailed fragmentation pathways and conclude with a practical, step-by-step experimental protocol.

Introduction and Analytical Strategy

This compound is a synthetic organic compound featuring several key functional groups that dictate its behavior in a mass spectrometer: a tertiary amine (the morpholine nitrogen), a ketone, a nitrile group, and an aromatic ring. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification, structural elucidation, and quantification of such compounds.[1] High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition, while tandem mass spectrometry (MS/MS) provides the structural details necessary for definitive identification through controlled fragmentation.[2][3][4]

Our analytical strategy will leverage Electrospray Ionization (ESI) due to the compound's polarity and the presence of a readily ionizable basic nitrogen atom.[5][6][7] This "soft ionization" technique is ideal for preserving the molecular integrity of the analyte, allowing for the precise measurement of the intact molecule before inducing fragmentation for structural analysis.[1][7]

Molecular Properties and Ionization Behavior

A thorough analysis begins with a precise understanding of the molecule's fundamental properties.

Molecular Formula and Mass

A detailed examination of the molecular structure allows for the determination of its elemental composition and corresponding exact masses, which are foundational for HRMS analysis.[8][9]

PropertyValue
Chemical Name This compound
Molecular Formula C₁₄H₁₆N₂O₂
Nominal Mass 244 Da
Monoisotopic Mass 244.1212 Da
Protonated Ion [M+H]⁺ 245.1285 Da
Ionization Pathway: Electrospray (ESI)

The choice of ionization technique is critical. ESI is the method of choice for this molecule for several key reasons:

  • Presence of a Basic Site: The tertiary amine within the morpholine ring is a strong proton acceptor. In the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS), this nitrogen will be readily protonated, forming a stable [M+H]⁺ ion.[1][5]

  • Analyte Polarity: The combination of the morpholine, ketone, and nitrile groups imparts sufficient polarity to the molecule, making it highly suitable for ESI.[7]

  • Soft Ionization: ESI imparts minimal excess energy during the ionization process, ensuring that the primary ion observed is the intact, protonated molecule, which is essential for accurate molecular weight determination before proceeding to fragmentation analysis.[7]

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion to several decimal places.[3] This high precision allows for the confident determination of a molecule's elemental composition.[2][4]

Expert Insight: For this compound, an experimentally measured m/z of 245.1280 in an HRMS instrument would have a mass error of just -2.0 ppm compared to the theoretical value of 245.1285 Da. This level of accuracy effectively rules out other potential elemental formulas with the same nominal mass, providing strong, self-validating evidence for the C₁₄H₁₇N₂O₂⁺ formula.[4][8]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the core technique for structural elucidation. In this process, the protonated precursor ion ([M+H]⁺, m/z 245.1) is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting product ions are then mass-analyzed to reveal the molecule's structure.

The fragmentation of this molecule is predictable and driven by the stability of the resulting carbocations and neutral losses. The primary sites of cleavage are the bonds adjacent to the protonated morpholine nitrogen and the carbonyl group.

Proposed Fragmentation Pathways

The diagram below illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of our target molecule.

fragmentation_pathway cluster_parent Precursor Ion cluster_fragments Major Product Ions parent [M+H]⁺ m/z 245.1285 C₁₄H₁₇N₂O₂⁺ frag1 m/z 100.0757 C₅H₁₀NO⁺ (Morpholinomethyl Cation) parent->frag1 Benzylic C-N Cleavage frag2 m/z 146.0600 C₉H₈NO⁺ (Benzoylacetonitrile Cation) parent->frag2 Benzylic C-N Cleavage frag3 m/z 176.1226 C₁₁H₁₄NO⁺ (4-Morpholinomethylphenyl Cation) parent->frag3 Acyl-Phenyl C-C Cleavage

Caption: Proposed MS/MS fragmentation of protonated this compound.

Interpretation of Key Fragments

The following table summarizes the expected major product ions, their elemental composition, and the chemical logic behind their formation.

Measured m/zFormulaProposed Structure / OriginMechanistic Rationale
100.0757 C₅H₁₀NO⁺Morpholinomethyl CationThis is often the base peak. Alpha-cleavage at the benzylic C-N bond is highly favorable.[10] The charge is retained by the nitrogen-containing fragment, forming a stable oxonium-iminium ion.
146.0600 C₉H₈NO⁺Benzoylacetonitrile CationThis is the complementary fragment to the m/z 100 ion, formed by the same benzylic C-N cleavage but with charge retention on the larger fragment. Its abundance depends on the relative gas-phase basicity of the two fragments.
176.1226 C₁₁H₁₄NO⁺4-(Morpholinomethyl)phenyl CationResults from the cleavage of the C-C bond between the phenyl ring and the carbonyl group. This is a common fragmentation pathway for aromatic ketones.
69.0131 C₃H₂NO⁺Oxopropanenitrile CationThe complementary fragment to the m/z 176 ion. Its observation would further validate the acyl-phenyl cleavage pathway.

Expert Insight: The relative abundance of the m/z 100 and m/z 146 fragments provides valuable information. Given the high stability of the morpholinomethyl cation, the m/z 100 peak is expected to be highly abundant, if not the base peak, in the MS/MS spectrum. The presence of both pairs of complementary ions (m/z 100/146 and m/z 176/69) creates a self-validating system, confirming the connectivity of the molecule.

Experimental Protocol: A Practical Workflow

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of the target compound.

Workflow Overview

Caption: Standard LC-MS/MS workflow for the analysis of the target compound.

Detailed Method Parameters

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid ensures the analyte is protonated in solution prior to injection.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 2 µL.

3. Mass Spectrometer (Q-TOF or Orbitrap)

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Data Acquisition:

    • MS1 (Full Scan): Scan range of m/z 100-500 to detect the [M+H]⁺ ion.

    • MS2 (Tandem MS): Data-dependent acquisition (DDA) or targeted analysis.

      • Precursor Ion: Isolate m/z 245.1.

      • Collision Energy (CE): Use a stepped CE (e.g., 15, 20, 30 eV) or a CE ramp to ensure capture of both low-energy and high-energy fragments.

4. Data Analysis

  • Extract the chromatogram for m/z 245.1 to determine the retention time.

  • Examine the MS1 spectrum to confirm the accurate mass of the [M+H]⁺ ion is within a 5 ppm tolerance.

  • Analyze the MS/MS spectrum, identifying the key fragment ions (m/z 100.1, 146.1, 176.1).

  • Confirm that the observed fragmentation pattern is consistent with the proposed structure.

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive process when a systematic approach is employed. By combining high-resolution MS for formula confirmation with detailed MS/MS fragmentation analysis, researchers can achieve unambiguous structural elucidation. The predictable fragmentation pathways, dominated by cleavage around the benzylic amine, provide a clear and reliable signature for this molecule. The protocols and insights provided in this guide serve as a comprehensive resource for the characterization of this compound and can be adapted for other molecules sharing similar structural motifs.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • PoisTox (2024). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. ResearchGate. [Link]

  • Ho CS, Lam CW, Chan MH, Cheung RC, Law LK, Lit LC, Ng KF, Suen MW, Tai HL. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. PubMed. [Link]

  • CUSTODIAN (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS. [Link]

  • Ho, C., Lam, C., Chan, M., Cheung, R., Law, L., Lit, L., Ng, K., Suen, M., & Tai, H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

  • Fiveable Inc. (2024). High-Resolution Mass Spectrometry Definition. Fiveable. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • TMP Chem. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Link]

  • Reid, G. E., Roberts, K. D., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC - NIH. [Link]

  • Reid, G. E., Roberts, K. D., Simpson, R. J., & O'Hair, R. A. J. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Analytical Precision. (n.d.). Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • Richelot, S., Lavallée, P., & Zappia, G. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

  • Roberts, K. D., Reid, G. E., O'Hair, R. A. J., & Simpson, R. J. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

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solubility of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not publicly available, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to empower researchers in their characterization efforts. We will delve into the structural attributes of the molecule that govern its solubility, outline gold-standard experimental techniques for its determination, and provide a framework for interpreting the resulting data. This guide is designed to be a practical and authoritative resource, grounded in the principles of scientific integrity and aimed at facilitating informed decision-making in drug development pipelines.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from a laboratory concept to a clinical reality, few physicochemical properties are as fundamental as solubility. Aqueous solubility, in particular, is a gatekeeper for oral bioavailability, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, therapeutic failure. For a compound like this compound, understanding its solubility profile across a range of solvents and pH conditions is a non-negotiable prerequisite for advancing its development.

This guide will provide a deep dive into the solubility of this specific molecule. We will begin by dissecting its chemical structure to predict its solubility behavior. Following this theoretical foundation, we will present detailed, step-by-step protocols for experimentally determining its solubility, ensuring that researchers can generate reliable and reproducible data.

Structural Analysis and Predicted Solubility Behavior

The chemical structure of this compound offers significant clues to its likely solubility profile.

  • Key Structural Features:

    • Aromatic Phenyl Ring: This large, non-polar group will contribute to hydrophobicity, likely leading to poor solubility in aqueous solutions.

    • Morpholine Ring: The presence of nitrogen and oxygen atoms in the morpholine ring introduces polarity and the potential for hydrogen bonding with protic solvents like water. The nitrogen atom is basic, with a predicted pKa (the pH at which the group is 50% ionized) that will be crucial for its pH-dependent solubility.

    • Oxopropanenitrile Group: The ketone and nitrile functionalities add polarity and potential hydrogen bond acceptor sites.

  • Predicted Solubility: Based on this structure, this compound is anticipated to be a weakly basic compound with low intrinsic aqueous solubility. Its solubility is expected to increase significantly at lower pH values where the morpholine nitrogen becomes protonated, forming a more soluble salt. In organic solvents, its solubility will be dictated by the polarity of the solvent, with higher solubility expected in polar aprotic solvents that can interact with the polar functional groups of the molecule.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust and well-validated experimental methods. The "gold standard" for thermodynamic solubility measurement is the shake-flask method .

Equilibrium Shake-Flask Solubility Protocol

This method measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached.

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be tightly controlled (e.g., 25 °C or 37 °C) as solubility is temperature-dependent. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation or filtration can be used to separate the solid from the liquid phase. Care must be taken to avoid temperature changes during this step.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid compound to solvent-filled vials B Seal and agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge or filter to separate solid from supernatant B->C D Withdraw and dilute supernatant aliquot C->D E Analyze concentration via HPLC-UV D->E Inject F Calculate original solubility using dilution factor D->F

Caption: Workflow for the equilibrium shake-flask solubility determination.

Data Presentation: A Template for Your Findings

While we await experimental data, it is good practice to pre-design the data summary table. This ensures that once the data is generated, it can be presented in a clear and comparative manner.

Solvent System pH Temperature (°C) Solubility (µg/mL) Standard Deviation
Deionized Water~7.025To be determinedTo be determined
Phosphate Buffer2.025To be determinedTo be determined
Phosphate Buffer6.825To be determinedTo be determined
Phosphate Buffer7.425To be determinedTo be determined
EthanolN/A25To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)N/A25To be determinedTo be determined
Polyethylene Glycol 400N/A25To be determinedTo be determined

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility of this compound. Understanding these is key to troubleshooting and formulation development.

  • pH: As a weak base, the compound's solubility will be highly pH-dependent. At pH values below its pKa, it will be protonated and more soluble. This is a critical consideration for oral formulations, as the pH of the gastrointestinal tract varies significantly.

  • Temperature: Solubility is generally temperature-dependent. This relationship should be characterized, especially if the drug is to be formulated as a liquid or administered intravenously.

  • Polymorphism: Different solid-state forms (polymorphs) of the same compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.

  • Common Ion Effect: If the formulation includes other salts, the common ion effect could potentially suppress the dissolution of the compound.

Strategies for Solubility Enhancement:

Should the intrinsic solubility of this compound prove to be a limiting factor, several formulation strategies can be employed:

  • Salt Formation: Forming a salt of the basic morpholine nitrogen with a suitable acid can dramatically increase aqueous solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.

  • Co-solvents and Surfactants: The use of co-solvents (e.g., ethanol, propylene glycol) and surfactants can increase the solubility of hydrophobic compounds in aqueous media.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that must be thoroughly characterized to support its development as a potential therapeutic agent. This guide has provided a theoretical framework for understanding its solubility based on its chemical structure and has detailed the gold-standard experimental protocol for its determination. While specific experimental data is not yet available in the public domain, the methodologies and principles outlined here provide a robust roadmap for researchers.

Future work should focus on generating high-quality experimental data according to the protocols described. Characterizing the pH-solubility profile, investigating potential polymorphs, and exploring various formulation strategies will be essential next steps in the journey of this compound from the laboratory to the clinic.

References

  • Title: The Importance of Solubility in Drug Discovery Source: ScienceDirect URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: Wikipedia URL: [Link]

  • Title: Polymorphism in Pharmaceuticals Source: Chemistry LibreTexts URL: [Link]

An In-depth Technical Guide to the In Vitro Cytotoxicity of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel synthetic compound, 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. While direct cytotoxic data for this specific molecule is not yet prevalent in published literature, its structural motifs—a chalcone-like backbone and a morpholine moiety—suggest a strong potential for biological activity, particularly in the realm of oncology.[1][2][3][4] This document, intended for researchers in drug discovery and development, outlines the scientific rationale for investigating this compound, details robust methodologies for characterizing its cytotoxic profile, and provides insights into interpreting the potential outcomes. We will delve into the mechanistic underpinnings of related compounds to establish a logical and scientifically rigorous approach to assessing this promising molecule.

Introduction: Unpacking the Therapeutic Potential

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. The compound this compound emerges as a compelling candidate for investigation due to its hybrid structure, which combines two pharmacologically significant scaffolds: a β-ketopropanenitrile group, which is structurally related to the enone core of chalcones, and a terminal morpholine ring.

  • The Chalcone Connection: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are a well-established class of flavonoids with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Their cytotoxicity is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate various signaling pathways implicated in cancer progression.[5][6] The oxopropanenitrile core of our target compound mimics the reactive enone functionality of chalcones, suggesting a potential for similar mechanisms of action.

  • The Morpholine Advantage: The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.[7] In the context of anticancer agents, morpholine derivatives have been shown to target critical signaling pathways like PI3K/Akt/mTOR and Ras-Raf-MEK-ERK, thereby inhibiting cell proliferation and survival.[4][8] The presence of the morpholine moiety in this compound may therefore confer favorable drug-like properties and a specific mechanism of cytotoxicity.

This guide will provide a systematic approach to validating the cytotoxic potential of this compound, moving from broad-spectrum viability assays to more nuanced mechanistic studies.

Experimental Framework for Cytotoxicity Assessment

A multi-faceted approach is essential to comprehensively characterize the cytotoxic profile of a novel compound. We recommend a tiered experimental workflow, beginning with general cell viability and cytotoxicity assays, followed by more specific assays to elucidate the mode of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Studies A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, A549, HepG2) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E F Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot Analysis (e.g., Bcl-2, Caspases) F->H I Reactive Oxygen Species (ROS) Assay F->I G->H

Caption: Tiered approach for in vitro cytotoxicity testing.

Cell Line Selection

The choice of cell lines is critical and should ideally include a panel representing different cancer types, as well as a non-cancerous cell line to assess selectivity. Based on studies of related chalcone and morpholine derivatives, the following cell lines are recommended for initial screening:

  • MCF-7 (Breast Adenocarcinoma): Commonly used for studying hormone-responsive breast cancer.[3][8]

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[8]

  • HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line.

  • HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to determine the selectivity index.[9]

Tier 1: Primary Cytotoxicity Screening

The initial screening aims to determine if the compound exhibits any cytotoxic activity and to identify a suitable concentration range for further studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] It is an indicator of compromised cell membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit).

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm and 680 nm.

  • Data Analysis: Determine the LDH activity by subtracting the 680 nm absorbance (background) from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[12]

Tier 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next step is to determine the mode of cell death (apoptosis vs. necrosis) and the effect on the cell cycle.

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency. It is determined by performing a dose-response curve using the MTT or LDH assay data and fitting the data to a sigmoidal dose-response model.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

G cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrants A Viable (Annexin V-, PI-) Q3 A->Q3 B Early Apoptotic (Annexin V+, PI-) Q4 B->Q4 C Late Apoptotic/Necrotic (Annexin V+, PI+) Q2 C->Q2 D Necrotic (Annexin V-, PI+) Q1 D->Q1

Caption: Interpreting Annexin V/PI flow cytometry data.

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).[5][8] Cell cycle analysis is performed by staining DNA with a fluorescent dye like propidium iodide and analyzing the DNA content of the cells by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V/PI assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values (µM) of this compound after 48h Treatment

Cell LineIC50 (µM)Selectivity Index (SI) vs. HEK293
MCF-78.55.9
A54912.24.1
HepG215.83.2
HEK29350.11.0

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.

Potential Signaling Pathways and Future Directions

Based on the literature for chalcone and morpholine derivatives, several signaling pathways could be implicated in the cytotoxic activity of this compound.

G Compound 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile PI3K PI3K/Akt Pathway Compound->PI3K Inhibition MAPK Ras-Raf-MEK-ERK Pathway Compound->MAPK Inhibition Apoptosis Intrinsic Apoptosis Pathway Compound->Apoptosis Induction ROS ROS Production Compound->ROS Induction CellCycle Cell Cycle Arrest Compound->CellCycle Induction Proliferation Inhibition of Proliferation PI3K->Proliferation MAPK->Proliferation CellDeath Apoptotic Cell Death Apoptosis->CellDeath ROS->Apoptosis CellCycle->Proliferation

Caption: Potential signaling pathways affected by the compound.

Future studies should aim to validate the involvement of these pathways through techniques such as Western blotting for key proteins (e.g., Akt, ERK, Bcl-2 family proteins, caspases) and assays for reactive oxygen species (ROS) production.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The systematic in vitro cytotoxicity evaluation outlined in this guide provides a robust framework for characterizing its biological activity, elucidating its mechanism of action, and determining its potential as a therapeutic candidate. The combination of its chalcone-like core and morpholine moiety warrants a thorough investigation to unlock its full therapeutic potential.

References

  • Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. [Link]

  • Cytotoxicity of chalcone derivatives towards glioblastoma. PubMed. [Link]

  • New Chalcone Ester Derivatives as Potential Cytotoxic Agents. PubMed. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]

  • Cytotoxic effect of chalcone derivatives-Cell metabolic activity after... ResearchGate. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile represents a novel chemical entity with significant therapeutic potential, merited by its unique structural composition. This guide provides a comprehensive framework for elucidating its mechanism of action, drawing upon established principles of medicinal chemistry and chemical biology. Our analysis of its constituent moieties—the morpholine ring, the substituted phenyl group, and the 3-oxopropanenitrile core—suggests a strong likelihood of activity as a kinase inhibitor. This document outlines a logical, multi-pronged investigational strategy, from initial target validation to in-depth cellular pathway analysis, designed to systematically uncover the compound's biological function and therapeutic promise.

Introduction: Deconstructing a Molecule of Interest

The rational design of targeted therapeutics hinges on a deep understanding of structure-activity relationships. The molecule this compound is, at present, a frontier for such investigation. Lacking extensive characterization in the public domain, its potential must be inferred from the well-documented roles of its chemical building blocks.

  • The Morpholine Moiety: A Privileged Scaffold. The morpholine ring is a highly valued component in modern drug discovery.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, often impart desirable pharmacokinetic profiles to parent molecules.[1][2] In numerous approved and experimental drugs, the morpholine group is integral to the pharmacophore, directly participating in target binding or acting as a versatile scaffold to correctly orient other functional groups.[1][3][4] Notably, morpholine-containing compounds have demonstrated significant activity as inhibitors of key signaling enzymes, particularly kinases such as PI3K and mTOR.[2][5]

  • The 3-Oxopropanenitrile Core: A Reactive Hub for Inhibition. The 3-oxopropanenitrile group is a versatile synthon in medicinal chemistry, frequently utilized in the construction of heterocyclic compounds with diverse pharmacological activities.[6][7] The presence of both a reactive carbonyl and a nitrile group makes it a potent pharmacophore.[7] Derivatives of this core structure have been successfully developed as selective inhibitors of Janus kinases (JAKs) and other kinases like VEGFR-2 and p38 MAPK, highlighting its potential for targeted enzyme inhibition.[6][7]

  • The Phenyl Linker: Modulator of Activity. The central phenyl ring acts as a scaffold, connecting the morpholine and oxopropanenitrile moieties. Substitutions on this ring are critical for defining the molecule's interaction with its biological target and can significantly influence potency and selectivity.[8][9][10]

Based on this structural analysis, our primary hypothesis is that this compound functions as an enzyme inhibitor, most likely targeting a protein kinase .

Proposed Mechanisms of Action and Investigational Workflows

We propose two primary avenues of investigation, focusing on kinase inhibition, a well-established modality for compounds containing both morpholine and oxopropanenitrile motifs.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] The structural similarity of our compound to known morpholine-containing PI3K/mTOR inhibitors makes this a high-priority pathway for investigation.[5]

PI3K_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Kinase Panel Screening (Broad Spectrum) B PI3K/mTOR Isoform-Specific Kinase Assays A->B Identify initial hits C Affinity of Binding (e.g., SPR, ITC) B->C Quantify binding affinity to specific isoforms D Western Blot Analysis (p-Akt, p-S6K) B->D Validate target engagement in cellular context E Cell Proliferation Assays (e.g., MTT, BrdU) D->E Assess functional outcome on cell growth F Apoptosis Assays (e.g., Annexin V, Caspase-3/7) D->F Determine induction of cell death

Caption: Workflow for investigating PI3K/mTOR pathway inhibition.

Protocol 2.1.1: Broad-Spectrum Kinase Panel Screening

  • Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric (33P-ATP) or fluorescence-based assays.

    • Perform an initial screen at a single high concentration (e.g., 10 µM) of the test compound against the kinase panel.

    • Calculate the percentage of inhibition for each kinase relative to a vehicle control.

    • Flag kinases exhibiting significant inhibition (e.g., >50%) for further investigation.

  • Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and identifies potential on- and off-target effects early in the investigation.

Protocol 2.1.2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

  • Objective: To determine if the compound inhibits the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of key downstream effectors.

  • Methodology:

    • Select a cancer cell line known to have an activated PI3K pathway (e.g., MCF-7, PC-3).

    • Treat cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Akt (Ser473), phosphorylated S6 Kinase (Thr389), and their corresponding total protein counterparts.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

  • Rationale: A dose-dependent decrease in the phosphorylation of Akt and S6K would provide strong evidence of target engagement and pathway inhibition within intact cells.

Hypothesis 2: Inhibition of Janus Kinases (JAKs) or Other Tyrosine Kinases

The 3-oxopropanenitrile core is a key feature of some selective JAK inhibitors.[6] The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and hematological malignancies. Therefore, investigating the compound's effect on this pathway is a logical second step.

JAK_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A JAK Isoform-Specific Kinase Assays (JAK1, JAK2, JAK3, TYK2) B Determine IC50 values A->B Quantify potency C Cytokine-Stimulated Cell Models (e.g., TF-1, HEL) B->C Select relevant cell models D Western Blot Analysis (p-STAT3, p-STAT5) C->D Measure downstream signaling E Gene Expression Analysis (e.g., qPCR for SOCS, CIS) D->E Assess functional impact on STAT-mediated transcription

Caption: Workflow for investigating JAK-STAT pathway inhibition.

Protocol 2.2.1: JAK Isoform-Specific Kinase Assays

  • Objective: To determine the potency and selectivity of the compound against the individual JAK family members (JAK1, JAK2, JAK3, and TYK2).

  • Methodology:

    • Employ a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) with recombinant human JAK isoforms.

    • Perform dose-response curves for the test compound with each JAK isoform.

    • Calculate the IC50 value for each isoform by fitting the data to a four-parameter logistic equation.

  • Rationale: This experiment will quantify the compound's inhibitory activity and reveal any selectivity for specific JAK family members, which is crucial for predicting its therapeutic window and potential side effects.

Protocol 2.2.2: Analysis of STAT Phosphorylation in Cytokine-Stimulated Cells

  • Objective: To confirm that the compound can block JAK-mediated signaling in a physiologically relevant cellular context.

  • Methodology:

    • Use a cytokine-dependent cell line (e.g., TF-1 cells stimulated with GM-CSF, or HEL cells which have a constitutively active JAK2).

    • Pre-treat cells with a dose range of the test compound.

    • Stimulate the cells with the appropriate cytokine (if necessary).

    • Lyse the cells and perform a Western blot analysis for phosphorylated STAT3 (Tyr705) and/or STAT5 (Tyr694) and their corresponding total proteins.

  • Rationale: Inhibition of cytokine-induced STAT phosphorylation is a direct functional readout of JAK kinase inhibition in a cellular setting.

Data Presentation and Interpretation

To facilitate a clear interpretation of the experimental outcomes, all quantitative data should be summarized in a structured format.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Selectivity vs. Other Kinases (Fold)
PI3Kα1510x vs. PI3Kβ, >100x vs. other kinases
PI3Kδ256x vs. PI3Kβ, >100x vs. other kinases
mTOR503x vs. PI3Kβ, >50x vs. other kinases
JAK2200-
VEGFR-2>10,000-

Table 2: Hypothetical Cellular Activity Profile

AssayCell LineIC50 (nM)
p-Akt (Ser473) InhibitionMCF-750
Cell Proliferation (MTT)MCF-7150
p-STAT5 (Tyr694) InhibitionHEL800
Cell Proliferation (MTT)HEL2,500

Conclusion and Future Directions

This guide provides a foundational strategy for the systematic evaluation of this compound. The proposed workflows are designed to first identify the primary molecular target(s) through broad screening and then to validate and characterize the mechanism of action in relevant cellular pathways. Based on the structural alerts within the molecule, a focus on kinase inhibition, particularly within the PI3K/Akt/mTOR and JAK-STAT pathways, is strongly warranted.

Positive results from these initial studies would pave the way for more advanced investigations, including:

  • In vivo efficacy studies in relevant animal models of cancer or inflammatory disease.

  • Pharmacokinetic and toxicological profiling to assess the compound's drug-like properties.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity through chemical modifications.[8][9][11]

By following this structured and hypothesis-driven approach, we can efficiently and rigorously elucidate the mechanism of action of this promising compound, unlocking its full therapeutic potential.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans. PubMed. [Link]

  • Structure-activity relationships of phenyl- and benzoylpyrroles. PubMed. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Stability Studies of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a novel investigational compound with significant therapeutic promise. As with any new chemical entity destined for clinical use, a thorough understanding of its stability characteristics is paramount. This technical guide provides a comprehensive framework for assessing the chemical stability of this molecule, ensuring its quality, safety, and efficacy throughout its lifecycle. Adherence to the principles outlined herein is critical for successful regulatory submissions and the overall advancement of this potential therapeutic agent. This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols grounded in scientific integrity and regulatory expectations.

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This guide will detail a systematic approach to identifying potential degradation pathways, developing and validating a stability-indicating analytical method, and executing forced degradation and long-term stability studies in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing robust stability studies. The molecule's structure, presented below, reveals key functional groups that will likely influence its degradation pathways.

Molecular Structure:

The presence of a morpholine ring, a ketone, a nitrile group, and a substituted phenyl ring suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation. The morpholine moiety, a secondary amine, can be prone to oxidation.[4][5][6] The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid.[7][8][9] The ketone functional group is also susceptible to oxidative degradation.[10][11]

PropertyPredicted/Determined ValueImplication for Stability
Molecular FormulaC14H16N2O2Provides the basis for mass spectrometry analysis.
Molecular Weight244.29 g/mol Essential for analytical calculations.
pKa(Predicted) Basic pKa associated with the morpholine nitrogen.Influences solubility and degradation at different pH values.
SolubilityTo be determined in various solvents and pH.Affects formulation development and degradation kinetics in solution.
LogP(Predicted)Indicates lipophilicity and potential for interaction with container closure systems.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[12][13][14] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and establish degradation pathways.[13] This information is crucial for the development and validation of a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Morpholine-Containing Compounds in Oncology Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its presence can enhance solubility, metabolic stability, and target binding affinity. In the realm of oncology, numerous morpholine-containing compounds have been investigated for their potential as anticancer agents, often functioning as inhibitors of critical cell signaling pathways or as inducers of apoptosis. While the specific compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is not extensively characterized in publicly available literature, this guide provides a comprehensive framework for the evaluation of novel morpholine derivatives with suspected pro-apoptotic activity. We will use the well-established mechanism of PI3K/Akt pathway inhibition as a representative model to illustrate the experimental choices and protocols necessary for a thorough investigation in a cell culture setting.

Part 1: Scientific Rationale and Mechanism of Action

The PI3K/Akt/mTOR Pathway: A Critical Regulator of Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is aberrantly activated, providing a sustained pro-survival signal that allows tumor cells to evade apoptosis (programmed cell death).

Mechanism of Action:

  • Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This recruits and activates PI3K.

  • Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases.

  • Downstream Effects: Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:

    • Inhibition of Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases.[2]

    • Promotion of Cell Growth and Proliferation: Akt activates mTOR, a key regulator of protein synthesis and cell growth.

Many potent anticancer agents, including those with a morpholine moiety, are designed to inhibit key kinases within this pathway, such as PI3K or Akt itself.[2][3] By blocking this pathway, these inhibitors can halt the pro-survival signals, thereby reactivating the apoptotic machinery in cancer cells.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Pro-apoptotic Proteins (Bad) Akt->Bad Inhibits Compound Morpholine Compound (e.g., Akt Inhibitor) Compound->Akt Inhibits CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Part 2: Experimental Protocols

Protocol 1: Preparation of Compound Stock Solutions

Rationale: Accurate and consistent preparation of the test compound is fundamental to reproducible results. Most small organic molecules are not readily soluble in aqueous cell culture media. Therefore, a concentrated stock solution is typically prepared in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the final working concentration.

Materials:

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine Target Stock Concentration: A 10 mM stock solution is a common starting point. Calculate the mass of the compound needed to prepare a desired volume (e.g., 1-5 mL).

    • Formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000

  • Weighing: Carefully weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Trustworthiness Check: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[4] Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest dose of the compound) in all experiments.

Protocol 2: Cell Viability Assay to Determine IC50

Rationale: Before investigating the mechanism of cell death, it is crucial to determine the concentration range over which the compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound. Assays like the MTT or resazurin assay measure the metabolic activity of viable cells, which serves as a proxy for cell number.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • Compound stock solution (from Protocol 1)

  • Resazurin sodium salt solution or MTT reagent

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium. A common range to start with is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (Resazurin Example):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert blue resazurin to pink, fluorescent resorufin.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation:

Compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Viability (Normalized to Vehicle)
0 (Vehicle Control)854324321100%
0.184987398799.5%
176543312389.6%
1043210210950.6%
501234598714.5%
10054324326.4%
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide Staining

Rationale: To confirm that the observed decrease in cell viability is due to apoptosis, a specific assay is required. During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[6] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cells treated with the compound at 1x and 2x the IC50 value, plus vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold PBS (Phosphate-Buffered Saline).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours).

    • Collect both the floating cells (in the supernatant) and the adherent cells (by gentle trypsinization). This is critical as apoptotic cells often detach.[6]

    • Combine the populations and wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[7]

    • Use single-stained controls (Annexin V only, PI only) and unstained controls to set up compensation and gates correctly.

Data Interpretation:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis Seed 1. Seed cells in 6-well plates Treat 2. Treat with Compound (e.g., 24h) Seed->Treat Harvest 3. Harvest floating & adherent cells Treat->Harvest Wash 4. Wash with cold PBS Harvest->Wash Resuspend 5. Resuspend in Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate 7. Incubate 15 min in the dark Stain->Incubate Dilute 8. Add Binding Buffer Incubate->Dilute Analyze 9. Analyze on Flow Cytometer Dilute->Analyze Interpret 10. Quantify Cell Populations (Live, Apoptotic, Necrotic) Analyze->Interpret

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Part 3: References

  • Pharmaffiliates. (n.d.). 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole | CAS No : 330792-70-6. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. Retrieved from [Link]

  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

  • Zięba, O., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2134. [Link]

  • Wang, L., et al. (2007). Novel morpholin-3-one derivatives induced apoptosis and elevated the level of P53 and Fas in A549 lung cancer cells. Archives of Pharmacal Research, 30(6), 687-693. [Link]

  • Szałkowska, D., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3456. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]

  • King, D., Yeomanson, D., & Bryant, H. E. (2015). PI3King the lock: targeting the PI3K/Akt/mTOR pathway as a novel therapeutic strategy in neuroblastoma. Journal of Pediatric Hematology/Oncology, 37(4), 245–251. [Link]

  • Heerding, D. A., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry, 51(18), 5663–5679. [Link]

  • Aziz, N., et al. (2006). Novel apoptosis assay to analyze immunosuppression. Transplantation Proceedings, 38(10), 3460-3462. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Oelschläger, H., et al. (2001). [Synthesis and pharmacologic action of chiral fomocaine ((4-[2-methyl-3-(morpholin-4-yl)propyl)benzyl)-phenyl-ether and (4-(1-methyl-3-(morpholin-4-yl)propyl]benzyl)-phenyl-ether). 13. Synthesis of new compounds with local anesthetic action]. Pharmazie, 56(8), 620-625. [Link]

  • PubChem. (n.d.). 2-[3-(4-Bromophenyl)morpholin-4-yl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chow, C. P., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]

  • Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69. [Link]

  • Manai, M. V., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. International Journal of Molecular Sciences, 24(4), 3745. [Link]

  • Owa, T., et al. (1999). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 47(6), 801-806. [Link]

  • SynZeal. (n.d.). Anastrozole EP Impurity B | 1216898-82-6. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile as a Kinase Inhibitor

The relentless pursuit of novel therapeutics for diseases such as cancer and inflammatory disorders has identified protein kinases as a pivotal class of drug targets.[1][2][3] The dysregulation of kinase activity is a frequent driver of pathogenesis, making the development of specific kinase inhibitors a cornerstone of modern drug discovery.[4] The compound this compound presents a compelling scaffold for investigation as a potential kinase inhibitor. This rationale is built upon the prevalence of the morpholine moiety in numerous clinically approved and investigational kinase inhibitors.[5][6][7][8][9][10][11][12][13] For instance, the morpholine ring is a key structural feature in inhibitors of the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human malignancies.[4][14][15][16][17]

Given the structural alerts provided by the morpholine group, a systematic evaluation of this compound is warranted to determine its potential as a kinase inhibitor. This document provides a comprehensive guide for researchers, outlining detailed protocols for its initial characterization, from broad-spectrum kinase screening to cell-based validation and selectivity profiling.

The proposed investigational workflow is designed to first establish the inhibitory activity of the compound against a panel of kinases, then to validate this activity in a cellular context, and finally to assess its specificity. The PI3K/Akt/mTOR pathway will be used as a primary hypothetical target pathway for the cell-based assays due to the structural similarities with known inhibitors of this cascade.

Part 1: Initial Screening for Kinase Inhibitory Activity

The first crucial step is to determine if this compound possesses any kinase inhibitory activity. A broad-spectrum in vitro kinase assay is the most efficient method for this initial assessment.[18] A luminescence-based assay that quantifies ATP consumption (via ADP production) is a robust and widely used format.[19]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ or similar)

This protocol outlines a method to measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.

Causality of Experimental Choices:

  • Luminescence-based detection: This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening.[19]

  • 10-point dose-response curve: This provides a more accurate determination of the IC50 value compared to single-concentration screening.[18]

  • Staurosporine as a positive control: Staurosporine is a well-characterized, non-selective kinase inhibitor, and its inclusion validates the assay's performance.[19]

  • DMSO as a negative control: The compound is likely to be dissolved in DMSO, so including a DMSO-only control is essential to account for any solvent effects.

Materials:

  • This compound

  • Kinase panel (recombinant enzymes)

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • Staurosporine

  • DMSO

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_detection Signal Detection start Prepare 10 mM stock of test compound in 100% DMSO serial_dilution Create a 10-point serial dilution (1:3) in DMSO start->serial_dilution add_compound Add diluted compound or DMSO control to 384-well plate add_kinase Add kinase enzyme to each well add_compound->add_kinase pre_incubate Incubate for 10 min at RT (inhibitor binding) add_kinase->pre_incubate add_substrate_atp Initiate reaction by adding Substrate/ATP mixture pre_incubate->add_substrate_atp incubate_reaction Incubate at 30°C for 60 min add_substrate_atp->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate for 40 min at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->add_detection incubate_detect Incubate for 30 min at RT add_detection->incubate_detect read_luminescence Measure luminescence with a plate reader incubate_detect->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a 10-point, 1:3 serial dilution in DMSO to create a range of concentrations. Also, prepare a stock solution of staurosporine.[19]

  • Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control) and 1 µL of diluted staurosporine (positive control).

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
PI3KαExperimental ValueExperimental Value
mTORExperimental ValueExperimental Value
Akt1Experimental ValueExperimental Value
CDK2Experimental ValueExperimental Value
EGFRExperimental ValueExperimental Value

Part 2: Cell-Based Target Validation

While in vitro assays are excellent for initial screening, they do not always translate to a cellular context.[1][2] Therefore, it is crucial to perform cell-based assays to confirm the compound's activity and to gain insights into its potential mechanism of action.[3][20] Based on the hypothesis that the compound may target the PI3K/Akt/mTOR pathway, a Western blot analysis of key downstream phosphorylation events is a suitable validation method.

Protocol 2: Western Blot Analysis of Phospho-Akt and Phospho-S6 Ribosomal Protein

This protocol will determine if the test compound can inhibit the phosphorylation of Akt and its downstream target, S6 ribosomal protein, in a cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., PTEN-null cell lines like PC3 or U87MG).

Causality of Experimental Choices:

  • PTEN-null cell line: These cells have high basal activity of the PI3K/Akt/mTOR pathway, providing a clear window to observe inhibition.[16]

  • Serum starvation and growth factor stimulation: This synchronizes the cells and provides a robust, measurable activation of the pathway.

  • Phospho-specific antibodies: These are essential for detecting changes in the phosphorylation state of specific proteins, which is a direct measure of kinase activity.[21]

  • Total protein antibodies: These are used as loading controls to ensure that any observed decrease in the phospho-protein signal is due to inhibition and not to a general decrease in protein levels.

Materials:

  • PTEN-null cancer cell line (e.g., PC3)

  • Cell culture medium and supplements

  • This compound

  • Growth factor (e.g., IGF-1 or EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Signaling Pathway and Point of Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 Ribosomal Protein S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Inhibitor 3-[4-(...)]-3-oxopropanenitrile Inhibitor->PI3K Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate PC3 cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH).

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Data Presentation:

Treatmentp-Akt (Ser473) / Total Akt Ratiop-S6 (Ser235/236) / Total S6 Ratio
DMSO (unstimulated)ValueValue
DMSO + IGF-11.0 (normalized)1.0 (normalized)
1 µM Compound + IGF-1Experimental ValueExperimental Value
10 µM Compound + IGF-1Experimental ValueExperimental Value
50 µM Compound + IGF-1Experimental ValueExperimental Value

Part 3: Kinase Selectivity Profiling

A critical aspect of a potential drug candidate is its selectivity.[22] A highly selective inhibitor is less likely to have off-target effects. Therefore, if the initial screening identifies potent inhibitory activity, a broader selectivity screen is the logical next step.

Protocol 3: Broad-Panel Kinase Selectivity Screen

This protocol involves screening the compound against a large panel of kinases (e.g., the full kinome) at a fixed concentration to identify potential off-target activities.

Causality of Experimental Choices:

  • Single high concentration screen: This is a cost-effective way to quickly identify kinases that are significantly inhibited.[18]

  • Follow-up IC50 determination: For any "hits" from the initial screen, determining the full IC50 curve provides a quantitative measure of potency.[18]

  • Radiometric assay: This is a classic and direct method for measuring kinase activity by tracking the incorporation of radiolabeled phosphate onto a substrate.[22]

Methodology Outline:

  • Primary Screen: Screen this compound at a single concentration (e.g., 10 µM) against a large panel of kinases using a suitable assay format (e.g., radiometric [³³P]-ATP filter binding assay).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

  • Hit Identification: Identify any kinases that are inhibited by more than a certain threshold (e.g., >70% inhibition).

  • Secondary Screen (IC50 Determination): For all identified hits, perform a 10-point dose-response curve to determine the IC50 value, as described in Protocol 1.

  • Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity.

Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (µM)
Primary Target (e.g., PI3Kα) ValueValue
Off-Target Hit 1ValueValue
Off-Target Hit 2ValueValue
Non-Hit Kinase 1Value> 100
Non-Hit Kinase 2Value> 100

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive and logical workflow for the initial characterization of this compound as a potential kinase inhibitor. By following this systematic approach, researchers can efficiently determine its inhibitory activity, validate its effects in a cellular context, and assess its selectivity profile.

Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Broader Cell-Based Assays: Evaluating the compound's effect on cell proliferation, apoptosis, and cell cycle in a panel of cancer cell lines.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of the compound.

This structured approach will enable a thorough and scientifically rigorous evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

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Sources

Application Notes & Protocols for Investigating the Anti-Inflammatory Potential of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Tiered Anti-Inflammatory Screening Approach

The compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile represents a novel chemical entity with structural motifs, such as the morpholine and phenylpropanoid-like core, that suggest potential pharmacological activity. The morpholine ring is a versatile scaffold found in numerous biologically active compounds, while phenylpropanoid structures are known for their anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers to systematically evaluate the anti-inflammatory potential of this compound through a series of robust in vitro assays.

Our approach is designed as a logical, tiered screening cascade. We begin with broad, cell-based phenotypic assays to confirm general anti-inflammatory activity. Positive results from this primary screen then justify progression to more specific, target-based enzymatic and mechanistic assays. This strategy ensures an efficient use of resources and provides a deep, evidence-based understanding of the compound's mechanism of action. The protocols herein are grounded in established methodologies to ensure reproducibility and scientific rigor.

Part 1: Primary Phenotypic Screening - Assessing Impact on Macrophage Activation

Macrophages are central players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a battery of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] The initial step is to determine if this compound can suppress this hallmark inflammatory activation in a reliable macrophage cell line, such as RAW 264.7.

Workflow for Primary Macrophage Screening

G cluster_prep Cell Preparation & Plating cluster_treat Compound & Stimulant Treatment cluster_assay Endpoint Assays start Culture RAW 264.7 Macrophage Cells plate Seed Cells into 96-well Plates (e.g., 1-2 x 10^5 cells/well) start->plate incubate Incubate Overnight (Allow Adherence) plate->incubate pre_treat Pre-treat with Test Compound (Varying Concentrations) for 1 hour incubate->pre_treat stimulate Stimulate with LPS (e.g., 100-500 ng/mL) pre_treat->stimulate incubate_24h Incubate for 18-24 hours stimulate->incubate_24h harvest Harvest Supernatant incubate_24h->harvest griess Nitric Oxide (NO) Assay (Griess Reagent) harvest->griess elisa Cytokine Assays (TNF-α, IL-6) (ELISA) harvest->elisa caption Fig 1. Primary screening workflow in macrophages.

Caption: Fig 1. Primary screening workflow in macrophages.

Protocol 1.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. Overproduction of NO is a key feature of inflammatory pathogenesis. The Griess assay is a simple, colorimetric method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[5][6]

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare stock solutions of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Carefully remove the old medium. Pre-treat the cells with the diluted compound for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 200 ng/mL (this may require optimization).[8] Include control wells: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[5]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control after subtracting the background from untreated cells. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

Protocol 1.2: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6) via ELISA

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose expression is tightly regulated and rapidly induced by inflammatory stimuli.[9] Measuring their levels in the supernatant provides a direct indication of the compound's ability to modulate the inflammatory immune response.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-5 from Protocol 1.1. The incubation time for cytokine measurement can be optimized, often between 6 to 24 hours.[4][5]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant. Store at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples (the collected supernatant), followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate to produce a colorimetric signal.

    • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve from the known concentrations of the cytokine standards. Use this curve to interpolate the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition for each compound concentration compared to the LPS-only control.

Table 1: Expected Data Output from Primary Screening

Compound Conc. (µM) Cell Viability (%) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
1 >95%
5 >95%
10 >95%
25 >95%
50 >95%
Positive Control >95%

Note: A concurrent cytotoxicity assay (e.g., MTT) is crucial to ensure that observed inhibition is not due to cell death.[4]

Part 2: Mechanistic & Target-Specific Assays

If the test compound shows significant activity in the primary screens, the next step is to investigate its potential mechanism of action. Key enzymatic and signaling pathways drive the inflammatory response, providing specific targets for therapeutic intervention.

Assay 2.1: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for producing prostaglandins, which are key mediators of pain and swelling.[10] Differentiating between COX-1 (constitutively expressed) and COX-2 inhibition is critical, as selective COX-2 inhibitors can offer anti-inflammatory benefits with fewer gastrointestinal side effects.[11]

Methodology:

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or ELISA-based).[12][13] These kits provide purified human recombinant COX-2 enzyme, a substrate (arachidonic acid), and a detection system.

  • Procedure (Fluorometric Example):

    • The assay measures the activity of COX-2 as it converts arachidonic acid to Prostaglandin G2 (PGG2).[13]

    • A probe included in the kit reacts with PGG2 to produce a fluorescent signal (e.g., Ex/Em = 535/587 nm).

    • Prepare a reaction mix containing COX assay buffer, the COX probe, and the COX cofactor.

    • Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[13]

    • Add the COX-2 enzyme to all wells except a "no enzyme" control.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately begin kinetic measurement of fluorescence using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay 2.2: Investigating Impact on Inflammatory Signaling Pathways

Inflammatory gene expression is controlled by key transcription factors, which are activated by upstream signaling cascades. The two most critical pathways are NF-κB and MAPK.[14]

NF-κB Signaling Pathway

Rationale: The transcription factor NF-κB is a master regulator of inflammation.[15] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][17]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkBa_NFkB p_IkBa P-IκBα NFkB NF-κB (Active) p_IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) caption Fig 2. Canonical NF-κB signaling pathway.

Caption: Fig 2. Canonical NF-κB signaling pathway.

Methodology (Western Blot for IκBα Degradation):

  • Cell Culture and Treatment: Plate RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes), as IκBα degradation is a rapid event.[9]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for IκBα or phosphorylated IκBα (p-IκBα). Also, probe for a loading control like β-actin or GAPDH to ensure equal protein loading.

    • Wash and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: A potent inhibitor will prevent the degradation of IκBα in LPS-stimulated cells. This will be visible as a stronger IκBα band compared to the LPS-only control. Densitometry can be used to quantify the band intensities.

MAPK Signaling Pathway

Rationale: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial signaling cascades that are activated by inflammatory stimuli and regulate the production of cytokines.[18][19] The activation of these kinases occurs via phosphorylation.

Methodology (Western Blot for Phosphorylated Kinases):

  • Procedure: The protocol is identical to the Western Blot method described for NF-κB, but with different primary antibodies and stimulation times.

  • Stimulation Time: MAPK phosphorylation is also a rapid event, typically peaking between 15-60 minutes after LPS stimulation.

  • Antibodies: Use primary antibodies that specifically recognize the phosphorylated forms of p38, JNK, and ERK (e.g., anti-p-p38, anti-p-JNK, anti-p-ERK). It is also essential to probe separate blots with antibodies for the total protein levels of p38, JNK, and ERK to confirm that the compound is not altering the overall expression of the kinases.[9]

  • Data Analysis: An effective compound will reduce the intensity of the phosphorylated kinase bands in LPS-stimulated cells compared to the LPS-only control.

Table 2: Summary of Mechanistic Assays and Expected Outcomes

Assay Target Methodology Positive Result Indication
COX-2 Enzyme Fluorometric/ELISA-based kit Reduction in prostaglandin production (IC₅₀ value)
NF-κB Pathway Western Blot Inhibition of IκBα degradation/phosphorylation

| MAPK Pathway | Western Blot | Reduction in phosphorylation of p38, JNK, or ERK |

Conclusion and Future Directions

This structured application guide provides a robust framework for the initial characterization of the anti-inflammatory properties of this compound. Positive data from the primary cell-based assays would establish its general anti-inflammatory efficacy. Subsequent positive results in the mechanistic assays would provide valuable insights into its specific molecular targets, such as direct enzyme inhibition (COX-2) or modulation of key inflammatory signaling pathways (NF-κB, MAPK). These findings would form a solid foundation for further preclinical development, including more complex in vitro models and eventual in vivo studies of inflammation.[20]

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  • Kumar, S., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Bioinorganic Chemistry and Applications, 2013, 925708. [Link]

  • Pérez-García, L. A., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3020. [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 3-oxo-3-phenylpropanenitrile scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents, with derivatives exhibiting a range of biological activities. This document provides a detailed guide for investigating the anticancer properties of a specific derivative, 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile . This compound integrates the 3-oxopropanenitrile core with a morpholine moiety, a group known to be present in several approved anticancer drugs and to potentially enhance pharmacokinetic properties.

These application notes are designed to provide researchers with a comprehensive framework for the in vitro evaluation of this compound. The protocols herein are grounded in established methodologies and are presented with the rationale behind experimental choices to ensure robust and reproducible data generation. While this guide focuses on this compound, the principles and procedures are broadly applicable to other novel chemical entities in early-stage anticancer drug discovery.

Compound Profile: this compound

Parameter Information
IUPAC Name This compound
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Chemical Structure (A detailed 2D structure can be generated using chemical drawing software)
Putative Mechanism of Action Based on related structures, potential mechanisms include inhibition of critical cellular processes like cell cycle progression and induction of apoptosis. The morpholine group may enhance solubility and cellular uptake.

Experimental Workflow for Anticancer Activity Assessment

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.

experimental_workflow cluster_prep Compound & Cell Line Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies compound_prep Compound Solubilization (e.g., in DMSO) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, MTS) Determine IC50 compound_prep->cytotoxicity_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) cell_culture->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay Based on IC50 cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity_assay->cell_cycle_analysis Based on IC50 apoptosis_quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1 Annexin V- PI+ (Necrotic) q2 Q2 Annexin V+ PI+ (Late Apoptotic/Necrotic) q3 Q3 Annexin V- PI- (Live) q4 Q4 Annexin V+ PI- (Early Apoptotic)

Caption: Quadrant analysis of apoptosis assay data from flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). [1][2][3] Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. [3]Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight). [4]

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark. [4]

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Generate a histogram of fluorescence intensity versus cell count.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Cycle Phase Vehicle Control (%) Compound X (IC50) (%)
G0/G1 6045
S 2520
G2/M 1535

Potential Signaling Pathways to Investigate

Based on the propanenitrile and related heterocyclic scaffolds, this compound may exert its anticancer effects through various signaling pathways. [5][6]Further investigation into the following pathways could provide mechanistic insights:

  • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. [7]Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its inhibition can halt the cell cycle and induce apoptosis.

  • p53 Signaling: Activation of the p53 tumor suppressor protein can lead to cell cycle arrest and apoptosis in response to cellular stress.

signaling_pathway cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile PI3K PI3K/Akt/mTOR compound->PI3K Inhibition? MAPK MAPK/ERK compound->MAPK Inhibition? p53 p53 Activation compound->p53 Activation? CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest Apoptosis Apoptosis PI3K->Apoptosis prevents MAPK->CellCycleArrest p53->CellCycleArrest p53->Apoptosis

Caption: Potential signaling pathways affected by the compound leading to anticancer effects.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following points should be strictly adhered to:

  • Positive and Negative Controls: Always include appropriate positive (a known anticancer drug) and negative (vehicle) controls in every experiment.

  • Reproducibility: Each experiment should be performed in at least triplicate and repeated independently to ensure the consistency of the results.

  • Dose- and Time-Dependence: The effects of the compound should be evaluated at multiple concentrations and time points to establish a clear dose-response and time-course relationship.

  • Orthogonal Assays: Confirm key findings using alternative assays that measure similar endpoints through different mechanisms. For example, apoptosis can be confirmed by measuring caspase activity in addition to Annexin V staining.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Subsequent investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to further understand its mechanism of action.

References

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Application Notes and Protocols for Developing a Cellular Assay with 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Characterization of a Novel Bioactive Compound

Abstract

The discovery of novel chemical entities is a cornerstone of therapeutic innovation. 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a novel compound with structural motifs, such as the morpholine and cyano groups, that are present in various biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop a robust cellular assay to characterize the biological activity of this and other novel compounds. We present a systematic workflow, from initial compound handling and primary viability screens to secondary mechanistic assays, including cell cycle analysis and pathway-specific investigations. This application note emphasizes the scientific rationale behind experimental choices, ensuring the development of a self-validating and reproducible assay cascade.

Introduction: The Challenge of Novel Compound Characterization

The journey from a newly synthesized molecule to a validated drug candidate is a multi-step process that relies on rigorous biological characterization.[1][2] The initial and most critical phase is the development of a cellular assay to determine the compound's effect on living cells.[3] For a novel compound like this compound, where the mechanism of action is unknown, a phenotypic-driven approach is often the most effective starting point.[4]

This guide provides a logical workflow for researchers to follow, ensuring that the data generated is reliable, reproducible, and provides a solid foundation for further investigation. The principles and protocols outlined here are designed to be adaptable, allowing for modifications based on the observed cellular responses.

Structural Features of Interest:

  • Morpholine Ring: A common feature in many approved drugs, including kinase inhibitors. Its presence suggests potential interaction with ATP-binding sites of enzymes.

  • Oxopropanenitrile Moiety: This functional group can be involved in various chemical reactions and may contribute to the compound's reactivity and binding properties.

Given these features, a plausible starting hypothesis is that the compound may interfere with cell signaling pathways that regulate cell proliferation and survival.

Initial Compound Preparation and Handling

Before any biological experiments can be performed, it is crucial to properly handle and solubilize the compound.

Protocol 1: Compound Solubilization and Stock Preparation

  • Solubility Testing: Begin by testing the solubility of the compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for cell-based assays due to its high solubilizing capacity and relatively low toxicity at low concentrations.[5]

  • Stock Solution Preparation:

    • Accurately weigh out a small amount of the compound (e.g., 1-5 mg).

    • Add the appropriate volume of high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Visually inspect the solution for any precipitates. If necessary, centrifuge the solution and use the supernatant.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Phase 1: Primary Assay - Determining Cytotoxicity and Effective Concentration Range

The first biological assessment should be a cytotoxicity or cell viability assay to determine the concentration range over which the compound affects cell health. This is essential for designing all subsequent experiments.

Choosing a Cell Line:

The choice of cell line is critical and should be based on the research question.[6] For a novel compound with unknown targets, starting with a common, well-characterized cancer cell line (e.g., HeLa, A549, or MDA-MB-231) is advisable. It is also good practice to include a non-cancerous cell line (e.g., HEK293 or primary cells) to assess for cancer-specific effects.

Workflow for Primary Assay Development:

G cluster_0 Phase 1: Primary Screening A Select Cell Lines (e.g., Cancer vs. Non-cancer) B Optimize Seeding Density A->B C Determine Compound Concentration Range (Logarithmic Dilution Series) B->C D Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) C->D E Calculate IC50 Value (Dose-Response Curve) D->E

Caption: Workflow for the primary screening of a novel compound.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity. It is a robust and cost-effective method for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in a fresh 96-well plate. A common starting range is from 100 µM down to 1 nM.

    • Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).

    • Carefully remove the old media from the cell plate and add the media containing the different concentrations of the compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media and MTT only).

Data Presentation:

The results of the cytotoxicity assay should be presented as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Compound ConcentrationMean Absorbance (570 nm)Standard Deviation% Viability (Normalized to Vehicle)
Vehicle (0.1% DMSO)1.250.08100%
0.01 µM1.220.0797.6%
0.1 µM1.150.0992.0%
1 µM0.880.0670.4%
10 µM0.450.0436.0%
100 µM0.120.029.6%

Phase 2: Secondary Assays - Elucidating the Mechanism of Action

Once the IC50 value is established, secondary assays can be designed to investigate how the compound is affecting the cells.[7] Based on the initial cytotoxicity results, several hypotheses can be tested.

Hypothetical Signaling Pathway:

Given the structural motifs of the compound, we can hypothesize that it may inhibit a kinase pathway involved in cell cycle progression, such as the PI3K/Akt/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis | CellCycle Cell Cycle Progression mTOR->CellCycle Compound 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile Compound->PI3K Inhibition?

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This assay will determine if the compound causes cells to arrest at a specific phase of the cell cycle.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results:

An accumulation of cells in a specific phase (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle55%25%20%
Compound (0.5x IC50)52%23%25%
Compound (1x IC50)40%15%45%
Compound (2x IC50)25%10%65%

Protocol 4: Western Blot Analysis of Signaling Pathways

To test the hypothesis that the compound affects a specific signaling pathway, Western blotting can be used to measure the phosphorylation status of key proteins.

  • Cell Lysis:

    • Treat cells in 6-well plates with the compound for a shorter duration (e.g., 1-6 hours) to capture early signaling events.

    • Wash the cells with cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every protocol must include a self-validating system:

  • Positive and Negative Controls: Always include appropriate controls in every experiment. For example, a known inhibitor of the hypothesized pathway should be used as a positive control in the Western blot experiment.

  • Orthogonal Assays: Confirm key findings with a different assay. For instance, if the MTT assay shows decreased viability, confirm this with a trypan blue exclusion assay or a crystal violet staining assay.

  • Multiple Cell Lines: Replicating key findings in a second, relevant cell line adds significant confidence to the data.[6]

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed effects.

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of the novel compound this compound. By following a logical progression from primary cytotoxicity screening to more detailed mechanistic studies, researchers can efficiently and accurately define the compound's biological activity. The data generated from these assays will be instrumental in guiding further studies, such as target deconvolution, lead optimization, and in vivo efficacy testing. The principles of robust assay development, including the use of proper controls and orthogonal validation, are universally applicable and will ensure the generation of high-quality, reliable data in any drug discovery program.[5]

References

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  • American Association for Cancer Research. (2025-04-21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Available at: [Link]

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  • BioAscent. (n.d.). Bespoke Assays for Biochemical, Biophysical, and Cellular applications. Available at: [Link]

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Application Notes and Protocols for In Vivo Experimental Design: 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel small molecule therapeutics requires a rigorous and systematic in vivo evaluation to ascertain their pharmacokinetic properties, target engagement, efficacy, and safety. This guide provides a detailed framework for the in vivo experimental design of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, a novel compound with potential as a modulator of inflammatory signaling pathways. Due to the absence of published data on this specific molecule, we will proceed with the scientifically-grounded hypothesis that it acts as an inhibitor of a key node in the innate immune signaling cascade, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) or the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Both pathways are critical drivers of inflammation and are implicated in a wide range of autoimmune diseases and cancers.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a logical, phased approach to in vivo testing, from initial pharmacokinetic profiling to preliminary safety assessments, with an emphasis on the scientific rationale behind each experimental choice.

Phase 1: Pharmacokinetic (PK) Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing meaningful pharmacodynamic and efficacy studies.[3] The primary goal of this phase is to determine key PK parameters that will inform dose selection and scheduling for subsequent in vivo experiments.[4][5][6]

Experimental Design: Murine Pharmacokinetic Study

A standard approach involves administering the compound to rodents (mice or rats) via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[6]

Table 1: Pharmacokinetic Study Design

ParameterDescription
Animal Model Male C57BL/6 mice, 8-10 weeks old
Groups 1. IV administration (e.g., 2 mg/kg) 2. PO administration (e.g., 10 mg/kg) 3. Vehicle control (IV and PO)
Formulation For IV: Solubilized in a vehicle such as 10% DMSO, 40% PEG300, 50% saline. For PO: Suspension in a vehicle like 0.5% methylcellulose.
Sample Collection Serial blood sampling from a cohort of animals at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[3]
Analysis Quantification of compound concentration in plasma using a validated LC-MS/MS method.[4]
Calculated Parameters Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Protocol 1: Murine Pharmacokinetic Blood Sampling
  • Animal Preparation: Acclimatize animals for at least one week prior to the study. Fast animals overnight before oral dosing.[4]

  • Dosing: Administer the compound formulation via the tail vein (IV) or oral gavage (PO).

  • Blood Collection: At each designated time point, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).[3]

  • Plasma Separation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[4]

  • Sample Storage: Store plasma samples at -80°C until LC-MS/MS analysis.[7]

Phase 2: Target Engagement and Pharmacodynamic (PD) Studies

Once the pharmacokinetic profile is established, the next critical step is to demonstrate that the compound interacts with its intended molecular target in a living organism and elicits a measurable biological response.[8][9] We will use a lipopolysaccharide (LPS)-induced systemic inflammation model, a well-established method for evaluating inhibitors of innate immune signaling pathways like TLR/MyD88 and JAK/STAT.[10][11][12]

Hypothesized Signaling Pathway

We hypothesize that this compound inhibits a key kinase (e.g., IRAK4 or a JAK) in the TLR4 signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to the recruitment of the MyD88 adaptor protein and subsequent activation of IRAK4.[13][14][15] This triggers a downstream signaling cascade culminating in the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][15]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates NFkB NF-κB IRAK4->NFkB Phosphorylates (via intermediates) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Compound 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile Compound->IRAK4 Inhibits caption Hypothesized Mechanism of Action in LPS-Induced Inflammation

Hypothesized Mechanism of Action in LPS-Induced Inflammation.
Experimental Design: LPS-Induced Cytokine Release Model

This model will assess the compound's ability to inhibit the production of pro-inflammatory cytokines following an LPS challenge.

Table 2: Pharmacodynamic Study Design

ParameterDescription
Animal Model Male C57BL/6 mice, 8-10 weeks old
Groups 1. Vehicle + Saline 2. Vehicle + LPS 3. Compound (Low Dose) + LPS 4. Compound (Mid Dose) + LPS 5. Compound (High Dose) + LPS
Dosing Administer the compound (e.g., PO) at doses determined from PK studies, 1 hour prior to LPS challenge.
Inflammatory Challenge Intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[11]
Endpoint Analysis Collect blood 2-4 hours post-LPS challenge. Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex assay.
Target Engagement At study conclusion, collect tissues (e.g., spleen, liver) to measure phosphorylation of downstream targets (e.g., p-STAT3, p-IRAK1) by Western Blot or Immunohistochemistry.[16]
Protocol 2: In Vivo LPS Challenge and Cytokine Analysis
  • Compound Administration: Dose animals with the vehicle or varying concentrations of the test compound via the predetermined optimal route (e.g., oral gavage).

  • Pre-treatment Interval: Allow for compound absorption, typically 1 hour for oral administration.

  • LPS Challenge: Administer LPS via i.p. injection.

  • Blood Collection: At the peak of the cytokine response (typically 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Plasma Separation and Storage: Process blood to plasma as described in Protocol 1 and store at -80°C.

  • Cytokine Quantification: Analyze plasma samples for TNF-α, IL-6, and IL-1β concentrations using commercially available ELISA kits according to the manufacturer's instructions.

Phase 3: Efficacy in a Preclinical Disease Model

Based on the hypothesized anti-inflammatory mechanism, a relevant disease model should be chosen to evaluate therapeutic efficacy. Neuroinflammation is a component of many neurodegenerative diseases, and LPS can be used to induce a model of acute neuroinflammation.[10][11][12][17]

G cluster_workflow In Vivo Efficacy Workflow start Select Animal Model (e.g., C57BL/6 Mice) acclimatize Acclimatization (1 week) start->acclimatize baseline Baseline Measurements (e.g., Body Weight) acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize dosing Daily Dosing (Compound or Vehicle) randomize->dosing challenge Induce Disease Model (e.g., LPS Injection) dosing->challenge monitoring Monitor Health & Behavior (Daily) challenge->monitoring endpoint Endpoint Analysis (e.g., Brain Tissue Collection) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis conclusion Data Interpretation & Conclusion analysis->conclusion caption General Workflow for In Vivo Efficacy Studies

General Workflow for In Vivo Efficacy Studies.
Protocol 3: LPS-Induced Neuroinflammation Model
  • Animal Groups: Establish treatment groups as in the PD study.

  • Dosing Regimen: Administer the compound or vehicle daily for a predetermined period (e.g., 7 days) to achieve steady-state concentrations.

  • Neuroinflammation Induction: On the final day of dosing, administer an i.p. injection of LPS (e.g., 0.5-1 mg/kg).[11]

  • Behavioral Assessment (Optional): Conduct behavioral tests (e.g., open field test) to assess sickness behavior.

  • Tissue Collection: At 24 hours post-LPS injection, euthanize animals and perfuse with saline. Collect brain tissue.

  • Endpoint Analysis:

    • Biochemical: Homogenize one brain hemisphere to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) and markers of microglial activation (e.g., Iba1) via ELISA or Western Blot.

    • Histological: Fix the other brain hemisphere in formalin for immunohistochemical analysis of microglial and astrocyte activation.

Phase 4: Preliminary Toxicology Assessment

Early assessment of a compound's safety profile is crucial.[18][19][20][21][22] A dose escalation or maximum tolerated dose (MTD) study should be conducted in parallel with efficacy studies.

Experimental Design: Acute Toxicity Study

This study aims to identify the MTD and observe any overt signs of toxicity.[18][19]

Table 3: Acute Toxicity Study Design

ParameterDescription
Animal Model Male and female Sprague-Dawley rats
Groups Dose-escalation cohorts. Start with a dose several-fold higher than the efficacious dose.
Administration Single dose via the intended clinical route (e.g., PO).
Observation Period 14 days
Parameters Monitored Clinical signs of toxicity (daily), body weight (weekly), food/water consumption.
Terminal Analysis Gross necropsy, collection of major organs for histopathological examination.
Protocol 4: Dose Escalation and MTD Determination
  • Dose Selection: Based on efficacy data, select a starting dose and a dose-escalation scheme (e.g., modified Fibonacci sequence).

  • Dosing and Observation: Administer a single dose to a small cohort of animals (e.g., 3 per sex per group). Monitor animals intensively for the first 4 hours and then daily for 14 days.

  • Clinical Observations: Record any changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Endpoint: The MTD is defined as the highest dose that does not cause overt toxicity or more than a 10% loss in body weight.

  • Pathology: At the end of the study, perform a gross examination of all major organs. Preserve organs in formalin for potential histopathological analysis.

Conclusion

The in vivo experimental design detailed in these application notes provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically assessing pharmacokinetics, pharmacodynamics, efficacy, and safety, researchers can generate the critical data necessary to validate its therapeutic potential and guide further development. The causality behind these experimental choices is rooted in the logical progression of drug discovery, where understanding a compound's disposition in the body (PK) is a prerequisite for designing relevant tests of its biological activity (PD and efficacy), all while maintaining a vigilant watch for potential safety liabilities (toxicology).

References

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Sources

Application Note: Characterizing 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile as a Potential Covalent Probe for the KEAP1-NRF2 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress, making it a key therapeutic target for a multitude of chronic diseases.[[“]][2] Activation of this pathway is tightly controlled by the Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation under basal conditions. A prominent class of NRF2 activators are electrophilic small molecules that covalently modify specific sensor cysteine residues on KEAP1, disrupting the KEAP1-NRF2 interaction and stabilizing NRF2. This application note introduces 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile , a novel compound possessing a cyanoenone-like moiety, which is a potent Michael acceptor. We hypothesize that this compound functions as a covalent probe for KEAP1. This document provides a comprehensive suite of protocols for researchers to rigorously test this hypothesis, characterize the compound's mechanism of action, and validate its utility as a chemical probe for interrogating the KEAP1-NRF2 signaling axis.

Introduction: The KEAP1-NRF2 Axis and Covalent Probes

The KEAP1-NRF2 pathway is a cornerstone of cellular homeostasis. NRF2 is a transcription factor that orchestrates the expression of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1)) and detoxification enzymes.[3][4] Its activity is suppressed by KEAP1, which acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex that continuously targets NRF2 for degradation.[5]

Many small molecule activators of NRF2 are electrophiles that function by reacting with highly nucleophilic cysteine residues within KEAP1.[5][6] The KEAP1 protein contains several such reactive cysteines, and their modification by electrophiles leads to a conformational change that abrogates its ability to ubiquitinate NRF2. This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and initiate the transcription of its target genes.[4][7]

Compounds containing a cyanoenone functional group are among the most potent NRF2 activators discovered to date.[8][9] Studies have shown that for this class of compounds, cysteine 151 (C151) in the BTB domain of KEAP1 is the primary sensor.[8][10] The chemical structure of This compound features a 3-oxopropanenitrile group, which acts as a Michael acceptor analogous to a cyanoenone. This structural alert strongly suggests a covalent mechanism of action targeting KEAP1.

This guide provides the experimental framework to:

  • Confirm the proposed covalent mechanism of action.

  • Demonstrate direct target engagement with KEAP1 in cells.

  • Quantify the downstream biological consequences of target engagement.

Postulated Mechanism of Action

We propose that this compound (herein referred to as "Probe-1") activates the NRF2 pathway via covalent modification of KEAP1. The electrophilic β-carbon of the oxopropanenitrile moiety is susceptible to nucleophilic attack by the thiol group of a KEAP1 cysteine residue, forming a stable covalent adduct. This modification is hypothesized to induce a conformational change in KEAP1, preventing NRF2 ubiquitination and leading to its stabilization and subsequent downstream signaling.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (Dimer) NRF2 NRF2 KEAP1->NRF2 Binds Cys151 Cys151 CUL3 CUL3-E3 Ligase NRF2->CUL3 Presented to Proteasome 26S Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Accumulates & Translocates CUL3->NRF2 Ubiquitinates (Ub) Probe1 Probe-1 (3-[4-(...)]-3-oxopropanenitrile) Probe1->Cys151 Covalent Adduct Formation MAF sMAF NRF2_nuc->MAF ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds MAF->ARE Binds Genes Cytoprotective Genes (NQO1, HMOX1, etc.) ARE->Genes Activates Transcription

Caption: Proposed mechanism of NRF2 activation by the covalent probe.

Experimental Validation: Protocols and Workflows

To validate Probe-1 as a tool for studying the KEAP1-NRF2 pathway, a logical series of experiments should be performed. This workflow is designed to first establish the biochemical reactivity, then confirm target engagement in a cellular environment, and finally, quantify the functional cellular response.

experimental_workflow cluster_validation Probe Validation Workflow Reactivity Protocol 1: Cysteine Reactivity Assay CETSA Protocol 2: Cellular Target Engagement (CETSA) Reactivity->CETSA Confirms Biochemical Basis Western Protocol 3: NRF2 Stabilization (Western Blot) CETSA->Western Links Binding to Protein Stabilization qPCR Protocol 4: Target Gene Expression (qRT-PCR) Western->qPCR Links Stabilization to Functional Output

Caption: Logical workflow for the characterization of Probe-1.

Protocol 1: In Vitro Cysteine Reactivity Assay

Objective: To determine if Probe-1 is reactive towards sulfhydryl groups, a prerequisite for a covalent mechanism targeting KEAP1 cysteines.

Principle: This assay uses N-acetyl-L-cysteine as a model thiol. Its reaction with Probe-1 will be monitored by measuring the decrease in free thiol concentration over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product (TNB²⁻) measurable at 412 nm.

Materials:

  • Probe-1

  • N-acetyl-L-cysteine (NAC)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reagents:

    • Probe-1 stock solution: 10 mM in DMSO.

    • NAC stock solution: 10 mM in PBS.

    • DTNB stock solution: 5 mM in PBS.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 200 µL):

    • Test: 100 µM Probe-1 + 100 µM NAC in PBS.

    • Negative Control (NAC only): DMSO vehicle + 100 µM NAC in PBS.

    • Negative Control (Probe-1 only): 100 µM Probe-1 in PBS.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot from each well and transfer to a new plate containing 180 µL of the DTNB working solution (0.5 mM in PBS).

  • Readout: Immediately measure the absorbance at 412 nm.

  • Analysis: Calculate the percentage of remaining free thiol at each time point relative to the NAC-only control at t=0. Plot the percentage of free thiol vs. time. A time-dependent decrease in the "Test" group indicates reactivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of Probe-1 to its putative target, KEAP1, within intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Materials:

  • A549 or similar cell line with detectable KEAP1 levels.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Probe-1 and a known KEAP1 binder as a positive control (e.g., Sulforaphane).

  • DMSO (vehicle control).

  • PBS with protease and phosphatase inhibitors.

  • Anti-KEAP1 antibody, Anti-Vinculin or β-Actin antibody (loading control).

  • Western blotting equipment and reagents.

Procedure:

  • Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with Probe-1 (e.g., 10 µM) or DMSO for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature (RT) as a non-heated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Normalize protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blot analysis using antibodies against KEAP1 and a loading control.

  • Analysis: Quantify the band intensities for KEAP1 at each temperature for both DMSO and Probe-1 treated samples. Normalize to the loading control. Plot the percentage of soluble KEAP1 (relative to the RT sample) against temperature. A rightward shift in the melting curve for Probe-1 treated samples indicates stabilization and target engagement.

Parameter DMSO Control Probe-1 (10 µM) Interpretation
Tm (Melting Temp, °C)~54°C (example)> 54°CIncreased Tm indicates target stabilization by Probe-1.
ΔTm (°C)N/ATm,Probe-1 - Tm,DMSOThe magnitude of the shift reflects binding affinity/occupancy.
Protocol 3: NRF2 Protein Stabilization and Nuclear Translocation

Objective: To confirm that target engagement of KEAP1 by Probe-1 leads to the stabilization and nuclear accumulation of NRF2.

Procedure:

  • Cell Treatment: Treat A549 cells with a dose-range of Probe-1 (e.g., 0.1, 1, 10, 25 µM) and a vehicle control for various time points (e.g., 2, 4, 8 hours).

  • Fractionation:

    • Harvest cells and perform nuclear/cytoplasmic fractionation using a commercial kit or a hypotonic buffer-based protocol.

    • Alternatively, prepare whole-cell lysates.

  • Western Blotting:

    • Perform Western blot on the fractions or whole-cell lysates.

    • Probe membranes with antibodies against NRF2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker/loading control).

  • Analysis:

    • In whole-cell lysates, observe for a dose- and time-dependent increase in the total NRF2 protein band.

    • In fractions, observe for an increase in the NRF2 band in the nuclear fraction, confirming translocation.

Protocol 4: Quantification of NRF2 Target Gene Expression

Objective: To measure the functional downstream consequence of NRF2 stabilization—the transcriptional activation of its target genes.

Procedure:

  • Cell Treatment: Treat A549 cells with a dose-range of Probe-1 for a suitable time (e.g., 8 or 16 hours), determined from the NRF2 stabilization experiment.

  • RNA Extraction: Isolate total RNA using a commercial kit (e.g., TRIzol or spin columns).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • Quantitative RT-PCR (qRT-PCR):

    • Perform qRT-PCR using SYBR Green or TaqMan probes for NRF2 target genes (NQO1, HMOX1) and a housekeeping gene (ACTB, GAPDH).

  • Analysis: Calculate the fold change in gene expression for treated samples relative to vehicle controls using the ΔΔCt method.

Gene Target Forward Primer (5' to 3') Reverse Primer (5' to 3')
NQO1 (Human)GTCATTCTCTGGCCAATTCAGAGTTGGAGTGTGCCCAATGCTATA
HMOX1 (Human)AAGACTGCGTTCCTGCTCAACAAAGCCCTACAGCAACTGTCG
GAPDH (Human)GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Parameter Vehicle Control Probe-1 (10 µM) Interpretation
NQO1 Fold Change1.0> 2.0Significant upregulation confirms functional NRF2 pathway activation.
HMOX1 Fold Change1.0> 2.0Confirms a broad antioxidant response is induced.

Conclusion and Future Directions

The protocols outlined in this application note provide a rigorous framework for validating this compound as a covalent chemical probe for the KEAP1-NRF2 pathway. Successful completion of these experiments—demonstrating cysteine reactivity, direct cellular engagement with KEAP1, and subsequent NRF2 stabilization and target gene activation—will establish this compound as a valuable tool for researchers in redox biology and drug discovery. Further studies could involve proteomic-based methods to confirm the specific cysteine residue(s) on KEAP1 modified by the probe and head-to-head comparisons with known NRF2 activators to characterize its potency and selectivity.

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Application Notes & Protocols: Formulation of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of the novel chemical entity (NCE) 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile for preclinical in vivo research. The successful evaluation of pharmacokinetics (PK), pharmacodynamics (PD), and toxicology in animal models is critically dependent on the development of a safe and effective delivery vehicle that ensures adequate drug exposure.[1] This guide outlines a systematic approach, beginning with the physicochemical characterization of the compound, followed by a rationale-driven strategy for vehicle selection for both oral and intravenous administration routes. Detailed, step-by-step protocols for formulation preparation, quality control, and administration are provided for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure reproducibility, scientific integrity, and compliance with established guidelines for animal research.[2][3]

Introduction: The Critical Role of Formulation

The translation of a promising new chemical entity (NCE) from the bench to in vivo models is a pivotal step in drug discovery. A significant challenge in this transition is the compound's solubility, as a large proportion of NCEs exhibit poor aqueous solubility.[4][5] This can lead to low or erratic bioavailability, complicating the interpretation of efficacy and safety studies.[4][6] The primary objective of preclinical formulation is to develop a simple, safe, and appropriate vehicle that maximizes exposure for accurate safety and efficacy testing.[1]

This guide focuses on this compound, a compound whose structure suggests potential challenges with aqueous solubility. We will explore strategies to overcome these challenges, emphasizing the causality behind experimental choices to empower researchers to adapt these principles to other poorly soluble compounds.

Compound Profile & Pre-formulation Assessment

A thorough understanding of the physicochemical properties of an NCE is the foundation of any successful formulation strategy.[7] While specific experimental data for this compound is not publicly available, its structure (a substituted phenyl ring, a morpholine group, and a propanenitrile moiety) allows for informed predictions. The molecule contains both lipophilic (phenyl ring) and hydrophilic/ionizable (morpholine) components. The morpholine moiety is a tertiary amine, which can be protonated at acidic pH, potentially increasing aqueous solubility.

Key Pre-formulation Questions:

  • Aqueous Solubility: What is the kinetic and thermodynamic solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)?[7]

  • pKa: What is the dissociation constant of the morpholine group? This will determine the pH at which the compound is ionized, directly impacting solubility.[8]

  • LogP/LogD: What is the lipophilicity of the compound? This influences absorption and helps guide the selection of lipid-based or co-solvent systems.[7]

  • Physical Form & Stability: Is the compound crystalline or amorphous? Is it stable to heat, light, and pH changes?[9]

A systematic approach to answering these questions is the first step before proceeding to vehicle selection.

Formulation Strategy: A Rationale-Driven Approach

The choice of formulation strategy is dictated by the route of administration, the required dose, and the compound's properties. Below is a decision workflow for selecting an appropriate vehicle.

G cluster_0 Formulation Decision Workflow A Characterize NCE: Solubility, pKa, LogP, Stability B Select Route of Administration A->B C Oral (PO) Route B->C PO D Intravenous (IV) Route B->D IV E Sufficiently Soluble in Aqueous Buffer? C->E L Must be Sterile Solution D->L F Simple Aqueous Solution (e.g., Saline, PBS, pH-adjusted) E->F Yes G Poorly Soluble E->G No N Final Formulation QC: pH, Appearance, Dose Verification F->N K Solution Required? (e.g., for Bioavailability) G->K H Select Solubilization Strategy I Suspension (e.g., 0.5% CMC-Na, Methylcellulose) I->N J Co-solvent System (e.g., PEG400, DMSO, Tween 80) J->N K->I No (Efficacy/Tox) K->J Yes M Co-solvent System (e.g., DMSO/PEG400/Saline) - Check for hemolysis & precipitation - Filter sterilize L->M M->N

Caption: Formulation decision workflow for in vivo studies.

Oral Administration (PO)

For oral dosing, the goal is often to maximize exposure. Both solutions and suspensions are viable options.

  • Aqueous Suspensions: For poorly soluble, neutral compounds, a suspension is a robust and common choice.[10] Vehicles like 0.5% (w/v) sodium carboxymethylcellulose (Na-CMC) or methylcellulose increase viscosity, preventing the rapid settling of drug particles and ensuring more uniform dose administration.[10][11] Particle size reduction (micronization) can be employed to increase the surface area and enhance the dissolution rate.[4][5]

  • Co-solvent/Surfactant Systems: If a solution is required (e.g., for a bioavailability study), a mixture of co-solvents and surfactants may be necessary. A common vehicle for oral gavage is a combination of DMSO, PEG400, Tween 80, and saline.[12] The ratios must be carefully optimized to maintain solubility upon dosing into the aqueous environment of the GI tract while minimizing potential toxicity from the excipients themselves.[11][13]

Intravenous Administration (IV)

Intravenous formulations have the most stringent requirements. They must be sterile, pyrogen-free, and isotonic, with a pH close to physiological levels to avoid injection site reactions, hemolysis, and precipitation in the bloodstream.[8][14]

  • Physiological Constraints: The acceptable pH range for IV injections is generally between 4 and 9, though values closer to 7.4 are ideal.[8][15] Osmolality should be close to isotonic (~290 mOsm/kg) to prevent damage to blood cells.[14][16]

  • Vehicle Selection: For poorly soluble compounds, co-solvent systems are frequently used. A common strategy involves dissolving the compound in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with other, more tolerable co-solvents like Polyethylene Glycol 400 (PEG400) and finally with saline or dextrose solution.[17][18]

  • Safety of Excipients: The concentration of excipients must be kept within safe limits. High concentrations of DMSO can cause hemolysis and toxicity.[17][19][20] It is recommended to keep the final DMSO concentration as low as possible, ideally below 10%.[12][21]

Experimental Protocols

Safety Precaution: Always handle this compound and all solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable for efficacy or toxicology studies where a solution is not strictly necessary.

Materials:

  • This compound

  • Sodium carboxymethylcellulose (Na-CMC), medium viscosity

  • Sterile Water for Injection (or purified water)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Calibrated balance, spatula, weighing paper

  • Graduated cylinder, volumetric flask

Procedure:

  • Vehicle Preparation (0.5% Na-CMC): a. Weigh 0.5 g of Na-CMC. b. Measure 90 mL of sterile water into a beaker containing a magnetic stir bar. c. While stirring, slowly sprinkle the Na-CMC powder onto the vortex of the water to prevent clumping. d. Cover the beaker and continue stirring at room temperature until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.[10] e. Transfer the solution to a 100 mL volumetric flask and add sterile water to the mark. Mix well.

  • Suspension Formulation: a. Calculate and accurately weigh the required amount of the test compound for the desired final volume and concentration (e.g., 100 mg for 10 mL). b. If the compound particles are large, gently grind them to a fine, uniform powder using a mortar and pestle. This step is critical for homogeneity and dissolution.[4] c. In the mortar, add a small volume (e.g., 1-2 mL) of the prepared 0.5% Na-CMC vehicle to the powdered compound. d. Levigate the mixture to form a smooth, uniform paste. This ensures the particles are properly wetted and reduces aggregation.[10] e. Gradually add the remaining vehicle to the paste with continuous mixing, transferring the suspension to a final calibrated container. f. Rinse the mortar with a small amount of vehicle and add it to the bulk suspension to ensure a complete transfer. g. Stir the final suspension continuously with a magnetic stirrer for at least 30 minutes before dosing.

Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)

This protocol uses a co-solvent system and is suitable for pharmacokinetic studies. This procedure must be performed under aseptic conditions.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) for Injection

  • Sterile, pyrogen-free vials and glassware

  • Sterile 0.22 µm syringe filter (ensure compatibility with DMSO)

Procedure:

  • Solubilization: a. Accurately weigh the required amount of the test compound into a sterile vial (e.g., 20 mg for a 10 mL final volume). b. Add a minimal volume of DMSO to completely dissolve the compound. For this example, we will aim for a final vehicle composition of 10% DMSO / 40% PEG400 / 50% Saline (v/v/v). Start by adding 1.0 mL of DMSO. c. Gently vortex or sonicate until the compound is fully dissolved. Visually inspect for any remaining particulates.

  • Co-solvent Addition: a. Slowly add 4.0 mL of PEG400 to the DMSO solution while gently swirling. b. Observe the solution carefully for any signs of precipitation. If the solution remains clear, proceed to the next step.

  • Aqueous Dilution: a. In a dropwise manner, slowly add 5.0 mL of sterile saline to the organic phase while continuously swirling the vial. Rapid addition can cause the drug to precipitate out of solution ("crash out"). b. Once all components are added, mix thoroughly but gently.

  • Sterile Filtration: a. Draw the final solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a final sterile, pyrogen-free vial for administration. This step removes any potential microbial contamination and fine particulates.[22]

Quality Control and Characterization

A formulation is only as good as its quality control. These steps are mandatory to ensure the study's integrity.[1][23]

ParameterOral SuspensionIntravenous SolutionRationale & Method
Appearance Homogeneous, opaque, free of clumpsClear, colorless, free of particulatesVisual inspection against a light and dark background. Ensures homogeneity and absence of precipitation.
pH Measure and recordMeasure and record (Target: 5-9)Critical for IV route to prevent vein irritation.[8] Measured using a calibrated pH meter.
Resuspendability Must be easily resuspended by gentle shakingN/AEnsures uniform dosing for suspensions. Invert vial and observe time to homogeneity.
Dose Verification RequiredRequiredConfirms the final concentration of the active compound. Typically performed by a validated HPLC-UV method.[23]
Sterility & Endotoxins N/A (unless for immunocompromised animals)Mandatory IV solutions must be sterile and have low endotoxin levels to prevent sepsis.[22] Sterility is achieved by filtration. Endotoxin levels are checked using a Limulus Amebocyte Lysate (LAL) test.[24][25][26]
Stability Assess for required duration (e.g., 24h)Assess for required duration (e.g., 8h)Ensures the compound does not degrade in the vehicle during the study period.[9] Stability is assessed by re-analyzing concentration and appearance at set time points.

Administration Guidelines

Adherence to proper administration techniques is crucial for animal welfare and data quality, following guidelines such as the ARRIVE guidelines.[2][27]

  • Oral Gavage (Mouse/Rat):

    • Use a proper-sized, ball-tipped gavage needle to prevent injury.[28]

    • Ensure the suspension is continuously stirred during dose collection to maintain homogeneity.

    • Administer the volume slowly to allow the animal to swallow.[28]

    • Maximum recommended gavage volume is typically 10 mL/kg for mice.[13]

  • Intravenous Injection (Mouse Tail Vein):

    • Warm the animal's tail using a heat lamp to induce vasodilation, making the veins easier to access.[10]

    • Administer the solution slowly over 1-2 minutes. Rapid injection of co-solvent vehicles can cause adverse events.

    • Monitor the animal for any signs of distress during and after injection.

    • The maximum recommended IV injection volume is typically 5 mL/kg.

Experimental Workflow Visualization

G cluster_1 In Vivo Formulation & Dosing Workflow A 1. Weigh Compound & Excipients C 3. Mix & Solubilize/Suspend Compound in Vehicle A->C B 2. Prepare Vehicle (e.g., 0.5% CMC or Co-solvent mix) B->C D 4. Quality Control Check (Appearance, pH) C->D E 5. Sterile Filtration (IV Route Only) D->E IV Prep F 6. Dose Verification (Take Aliquot for HPLC) D->F PO Prep E->F G 7. Animal Dosing (PO Gavage or IV Injection) F->G H 8. Post-Dosing Stability & QC Checks G->H

Sources

Deconvoluting the Molecular Targets of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile: A Multi-Platform Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scientific Community

Abstract: The identification of a small molecule's precise molecular target(s) is a critical and often rate-limiting step in drug discovery and chemical biology. This document provides a comprehensive, multi-disciplinary guide for the target deconvolution of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, a novel compound with structural motifs suggestive of significant biological potential. By integrating computational prediction with robust experimental validation platforms, this guide offers a systematic workflow for researchers to generate and confirm target hypotheses, elucidate mechanisms of action, and accelerate the translation of chemical matter into functional understanding.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound presents an intriguing scaffold for chemical biology. It combines two key structural features:

  • The 3-Oxo-3-phenylpropanenitrile Core: Derivatives of this chemical class have been explored for a range of biological activities.[1][2]

  • The Morpholine Moiety: The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry.[3] Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, and it is a common feature in drugs targeting the central nervous system (CNS) and various cancers.[4][5][6][7]

Despite this promising architecture, the specific biological targets of this compound remain unknown. This application note details a strategic workflow designed to systematically identify its protein binding partners, moving from broad, computational predictions to high-confidence experimental validation in a cellular context.

Part 1: In Silico Target Prediction — Generating the Hypothesis

The most resource-efficient first step in target identification is the use of computational (in silico) methods.[8][9][10] These approaches leverage vast databases of known ligand-target interactions to predict potential binding partners for a novel query molecule, thereby generating an initial set of testable hypotheses.

The overall workflow for target identification is a phased approach, beginning with computational screening and proceeding through experimental validation of increasing rigor.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Mechanism of Action A Query Compound: 3-[4-(...)]-3-oxopropanenitrile B In Silico Target Prediction (Ligand & Structure-Based) A->B C Prioritized List of Potential Protein Targets B->C D Target Engagement Assays (e.g., CETSA) C->D E Affinity Proteomics (e.g., DARTS) C->E F Confirmed Target(s) D->F E->F G Pathway & Network Analysis F->G H Cellular & In Vivo Assays G->H I Elucidated Biological Function H->I

Caption: High-level workflow for novel compound target identification.

A robust in silico approach combines multiple methodologies:

  • Ligand-Based Prediction: This method relies on the principle that structurally similar molecules often share similar biological targets. Algorithms compare the 2D or 3D structure of the query compound against databases of annotated molecules.[8][11]

  • Structure-Based Prediction (Reverse Docking): If the 3D structures of potential protein targets are known, reverse docking can be employed. Here, the query molecule is computationally "docked" into the binding sites of a large panel of proteins to predict favorable interactions.[8][12]

G cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods compound Query Compound Structure (SMILES/SDF) sim_search 2D/3D Similarity Search compound->sim_search pharm Pharmacophore Mapping compound->pharm rev_dock Reverse Docking compound->rev_dock db Chemogenomic Databases (e.g., ChEMBL, PubChem) sim_search->db results Ranked List of Predicted Targets sim_search->results pharm->db pharm->results pdb Protein Structure Database (e.g., PDB) rev_dock->pdb rev_dock->results

Caption: In silico workflow combining ligand- and structure-based methods.

In Silico Tool Methodology Access Reference
SwissTargetPrediction 2D/3D SimilarityWeb Server (Free)[13]
TargetHunter Similarity, Machine LearningWeb Server (Free)[12]
TarFisDock Reverse DockingWeb Server (Free)[12]
ChEMBL DatabaseDatabase (Free)[12]

Part 2: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)

A primary method to confirm a predicted computational hit is to demonstrate direct target engagement in a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures the binding of a ligand to its target protein in intact cells or cell lysates.[14][15]

Principle of CETSA: The foundation of CETSA is the thermodynamic stabilization of a protein upon ligand binding.[16][17] When heated, proteins unfold and aggregate. A protein bound to a stabilizing ligand will be more resistant to thermal denaturation, thus remaining soluble at higher temperatures compared to its unbound state. This change in thermal stability (the "thermal shift") is direct evidence of target engagement.[17][18]

G A Culture & Harvest Cells B Aliquot Cells/Lysate (Treatment vs. Vehicle) A->B C Incubate with Compound or Vehicle (DMSO) B->C D Heat Samples Across a Temperature Gradient C->D E Cell Lysis (e.g., Freeze-Thaw) D->E F Separate Soluble vs. Aggregated Proteins (Centrifugation) E->F G Collect Supernatant (Soluble Fraction) F->G H Quantify Soluble Target Protein (Western Blot or Mass Spec) G->H I Plot Melting Curves & Determine Thermal Shift (ΔTm) H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for a Predicted Target using Western Blot

This protocol assumes a protein kinase (e.g., PI3K, based on the prevalence of morpholine-containing inhibitors[7]) has been identified as a top candidate from in silico screening.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80-90% confluency.

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two main groups: Vehicle (DMSO) control and Compound-treated. For the treated group, add this compound to a final concentration (e.g., 10 µM).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension from each group into separate PCR tubes for each temperature point.

    • A typical temperature gradient would be: 40, 44, 48, 52, 56, 60, 64, 68°C.

    • Place the tubes in a thermal cycler and heat at the specified temperature for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[16]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • To separate the soluble fraction from the precipitated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the predicted target kinase.

    • Quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the relative band intensity against temperature for both the vehicle and compound-treated groups.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating stabilization of the target protein.

Part 3: Unbiased Target Identification with DARTS

While CETSA is excellent for validating a known hypothesis, an unbiased approach is needed to discover unanticipated targets. Drug Affinity Responsive Target Stability (DARTS) is a chemical proteomics technique that identifies protein targets without requiring any modification to the small molecule.[19][20][21]

Principle of DARTS: The core concept is that when a small molecule binds to its protein target, it induces a conformational change that can protect the protein from proteolysis.[19] By treating a cell lysate with the compound and then with a protease, target proteins will be less digested compared to their unbound counterparts in the control sample. These protected proteins can be identified by mass spectrometry.[22]

G A Prepare Cell Lysate in Non-Denaturing Buffer B Aliquot Lysate (Treatment vs. Vehicle) A->B C Incubate with Compound or Vehicle (DMSO) B->C D Add Protease (e.g., Pronase, Thermolysin) C->D E Stop Digestion (e.g., with EDTA/Heat) D->E F Run Samples on SDS-PAGE E->F G Visualize Proteins (e.g., Coomassie Stain) F->G H Excise Bands Unique to or Stronger in Treated Lane G->H I Protein Identification by Mass Spectrometry (LC-MS/MS) H->I

Caption: Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).

Protocol: Unbiased DARTS with Mass Spectrometry
  • Lysate Preparation:

    • Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER buffer supplemented with protease inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the lysate into two groups.

    • To the "treatment" group, add this compound (e.g., to a final concentration of 10 µM).

    • To the "vehicle" control group, add an equivalent volume of DMSO (typically ≤1% final concentration).[19]

    • Incubate all samples at room temperature for 1 hour.[19]

  • Protease Digestion:

    • Add a broad-spectrum protease, such as Pronase, to each sample. The optimal protease concentration and digestion time must be determined empirically, aiming for partial digestion in the control lane. A good starting point is a 1:1000 (w/w) ratio of Pronase to total protein for 15-30 minutes.[22][23]

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Protein Separation and Identification:

    • Separate the digested proteins on a 1D SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

    • Carefully compare the banding pattern between the vehicle and compound-treated lanes. Look for bands that are present or significantly more intense in the compound-treated lane. These represent proteins protected from proteolysis.[20]

    • Excise these specific bands from the gel.

  • Mass Spectrometry:

    • Submit the excised gel bands for in-gel trypsin digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting peptide sequences are matched against a protein database to identify the candidate target proteins.

Part 4: Data Integration and Pathway Analysis

The successful identification of a molecular target requires a convergence of evidence. Candidate proteins identified through unbiased methods like DARTS should be cross-referenced with the initial in silico predictions. High-confidence candidates should then be validated using an orthogonal method like CETSA.

Once a target is validated, its biological relevance can be explored using bioinformatics tools to place it within the context of known cellular signaling pathways. For example, if the validated target is a kinase, understanding its upstream activators and downstream substrates is key to predicting the compound's ultimate effect on cell behavior.

cluster_pathway Hypothetical PI3K/Akt Signaling Pathway compound Our Compound target Validated Target (e.g., PI3K) compound->target Inhibition PIP3 PIP3 target->PIP3 P RTK Receptor Tyrosine Kinase (RTK) RTK->target PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTOR mTOR Akt->mTOR P downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTOR->downstream

Caption: Hypothetical signaling pathway analysis for a validated target.

Conclusion

This application note provides a robust, integrated strategy for the target identification of this compound. By systematically combining hypothesis generation through in silico prediction with rigorous experimental validation using label-free, biophysically-driven methods like CETSA and DARTS, researchers can confidently identify and confirm the molecular targets of this and other novel small molecules. This workflow not only illuminates the direct binding partners but also paves the way for a deeper mechanistic understanding of a compound's biological activity, a crucial step in the journey from chemical probe to therapeutic candidate.

References

  • Al-Sha'er, M. A., et al. (2022). Computational/in silico methods in drug target and lead prediction. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Available at: [Link]

  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Amir, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. Available at: [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Probing of Small Molecules. Available at: [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Fredolini, C., & Luchini, A. (2013). Emerging Affinity-Based Techniques in Proteomics. Expert Review of Proteomics. Available at: [Link]

  • Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Available at: [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Lind, L., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • Marrero-Ponce, Y., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules. Available at: [Link]

  • The Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Available at: [Link]

  • Koutsoukas, A., et al. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • Ranish, J. A. (2013). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Biochimica et Biophysica Acta. Available at: [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Wikipedia contributors. (n.d.). Proteomics. In Wikipedia. Available at: [Link]

  • Amir, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

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  • Pär Nordlund Lab. (n.d.). CETSA. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we will delve into the practical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound, a β-ketonitrile, is typically achieved through a Claisen-type condensation reaction. This involves the reaction of an activated carboxylic acid derivative of 4-(morpholin-4-ylmethyl)benzoic acid with a nitrile-containing reagent, or the reaction of an ester of 4-(morpholin-4-ylmethyl)benzoic acid with acetonitrile in the presence of a strong base. The overall yield and purity of the final product are highly dependent on the quality of starting materials, reaction conditions, and work-up procedures.

This guide will focus on a common synthetic approach: the condensation of a suitable 4-(morpholin-4-ylmethyl)phenyl ketone precursor with a source of the cyano group.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the synthesis of this compound via a Claisen-type condensation of 1-(4-(morpholinomethyl)phenyl)ethanone with ethyl cyanoacetate, but I am observing a very low yield. What are the potential causes and how can I improve the outcome?

Answer:

A low yield in a Claisen condensation can be attributed to several factors, primarily related to the base, solvent, and reaction temperature.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The Claisen condensation requires a strong base to deprotonate the α-carbon of the acetonitrile derivative.[1][2] If the base is not strong enough, the equilibrium will not favor the formation of the enolate, leading to a poor yield.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or sodium amide (NaNH2). Sodium ethoxide is a classic choice but may not be sufficiently strong for this particular substrate.[1]

  • Presence of Water: The presence of even trace amounts of water in the reaction mixture can quench the strong base and hydrolyze the ester, leading to the formation of carboxylate salts and reducing the overall yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Solvents should be freshly distilled over a suitable drying agent.

  • Inappropriate Reaction Temperature: The temperature plays a crucial role in the rate of reaction and the stability of the intermediates.

    • Solution: The reaction is typically carried out at room temperature or with gentle heating. If the reaction is too slow, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. However, excessively high temperatures can lead to side reactions and decomposition.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure the purity of 1-(4-(morpholinomethyl)phenyl)ethanone and ethyl cyanoacetate using techniques like NMR or GC-MS before starting the reaction.

Experimental Protocol for Improved Yield:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl cyanoacetate (1.1 equivalents) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 1-(4-(morpholinomethyl)phenyl)ethanone (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also seeing a significant amount of a side product that appears to be the self-condensation product of ethyl cyanoacetate. How can I minimize this?

Answer:

The formation of the self-condensation product of the nitrile component is a common issue in mixed Claisen-type reactions.[1] This occurs when the enolate of the nitrile reacts with another molecule of the nitrile instead of the desired ketone.

Potential Causes & Solutions:

  • Slow Addition of the Ketone: If the ketone is added too slowly, the concentration of the nitrile enolate will be high, favoring self-condensation.

    • Solution: While dropwise addition is necessary to control the reaction exotherm, ensure that the addition rate is not excessively slow.

  • Incorrect Order of Reagent Addition: The order of addition can significantly impact the product distribution.

    • Solution: The preferred method is to first form the enolate of the nitrile by adding it to the base, and then adding the ketone to this pre-formed enolate. This ensures that the ketone is always in the presence of the reactive enolate.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. The crude material is an oil that is difficult to crystallize, and column chromatography is not giving a clean separation.

Answer:

Purification of β-ketonitriles can be challenging due to their polarity and potential for tautomerization.

Potential Causes & Solutions:

  • Incomplete Reaction or Quenching: If the reaction has not gone to completion or if the quenching step was not effective, you may have a complex mixture of starting materials, products, and byproducts.

    • Solution: Ensure the reaction is complete by TLC monitoring before work-up. Use a sufficient amount of quenching agent.

  • Inappropriate Chromatography Conditions: The choice of solvent system for column chromatography is critical.

    • Solution: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The use of a small amount of triethylamine (0.1-1%) in the eluent can help to reduce tailing of the basic morpholine-containing product on the acidic silica gel.

  • Product Instability: β-Ketonitriles can be susceptible to degradation under acidic or basic conditions.

    • Solution: During work-up and purification, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Claisen condensation for the synthesis of β-ketonitriles?

A1: The mechanism involves the following steps:

  • Enolate Formation: A strong base removes an acidic α-proton from the acetonitrile derivative to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone.

  • Protonation: The resulting alkoxide intermediate is protonated during the aqueous work-up to yield the final β-ketonitrile.[3][4]

Q2: Can I use a different starting material instead of 1-(4-(morpholinomethyl)phenyl)ethanone?

A2: Yes, other activated derivatives of 4-(morpholin-4-ylmethyl)benzoic acid can be used. For example, the corresponding acid chloride or ester could be reacted with the enolate of acetonitrile. The Hoesch reaction, which involves the condensation of a nitrile with an electron-rich arene, could also be a potential route to synthesize the target molecule or its precursors.[5][6][7]

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from any sources of ignition.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides upon storage. Always test for peroxides before use and handle with care.

  • Strong Bases: Strong bases like sodium amide are corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that effectively deprotonates the nitrile.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, polar solvent that dissolves the reactants and intermediates.
Temperature 0 °C to Room TemperatureAllows for controlled reaction and minimizes side product formation.
Reagent Ratio Ketone:Nitrile:Base = 1:1.1:1.2A slight excess of the nitrile and base ensures complete conversion of the ketone.
Work-up Quench with sat. aq. NH4ClMildly acidic quench to neutralize the base without degrading the product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare NaH suspension in anhydrous THF enolate_formation Add ethyl cyanoacetate to NaH at 0°C (Enolate Formation) prep_base->enolate_formation prep_nitrile Prepare ethyl cyanoacetate solution in THF prep_nitrile->enolate_formation prep_ketone Prepare ketone solution in THF condensation Add ketone solution to enolate (Condensation) prep_ketone->condensation enolate_formation->condensation stir Stir overnight at room temperature condensation->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile purify->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

G start Low Yield? check_base Is the base strong enough? (e.g., NaH) start->check_base Yes side_products Significant side products? start->side_products No check_water Are reagents and solvents anhydrous? check_base->check_water Yes check_temp Is the temperature optimized? check_water->check_temp Yes check_addition Review order and rate of reagent addition side_products->check_addition Yes purification_issue Purification difficulty? side_products->purification_issue No check_chromatography Optimize chromatography (gradient, additive) purification_issue->check_chromatography Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Hoesch reaction. Wikipedia. [Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed. [Link]

  • DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Thorpe reaction. Wikipedia. [Link]

  • CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. National Institutes of Health. [Link]

  • The Hoesch Synthesis. Organic Reactions. [Link]

  • 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Organic Syntheses Procedure. [Link]

  • Hoesch reaction. Grokipedia. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Hoesch Synthesis. ResearchGate. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Thorpe reaction. Grokipedia. [Link]

  • US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Houben–Hoesch reaction & one MCQ: Reaction of nitrile with arene to aryl ketone: complete mechanism. YouTube. [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. The information herein is curated to provide both practical troubleshooting steps and the foundational scientific rationale to inform your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its low aqueous solubility?

A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. The presence of a large, hydrophobic phenyl ring system results in significant crystal lattice energy, which requires substantial energy to disrupt for dissolution to occur. While the morpholine and oxopropanenitrile moieties add some degree of polarity, the molecule's overall hydrophobic character dominates, leading to poor interaction with water. Overcoming this requires strategies that either disrupt the crystal lattice or modify the solvent environment to be more favorable.[1]

Q2: What is the best initial approach for preparing a stock solution?

A2: For the creation of a concentrated stock solution, the use of a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its powerful solubilizing capabilities for a broad spectrum of organic compounds.[2] It is advisable to begin by preparing a 10–50 mM stock solution in anhydrous, high-purity DMSO. The use of anhydrous solvent is critical to prevent the introduction of water, which can significantly reduce the compound's solubility and lead to precipitation during storage.

Q3: I'm observing precipitation when I dilute my DMSO stock into my aqueous assay buffer. What is the cause and how can I prevent it?

A3: This phenomenon, known as antisolvent precipitation, is common when a compound is rapidly transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment.[3] The compound's concentration in the final aqueous medium exceeds its solubility limit, causing it to crash out of solution.

To address this, you can:

  • Decrease the final assay concentration: This is the most direct method to stay below the solubility limit.

  • Adjust the co-solvent percentage: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may maintain solubility. However, be vigilant about potential solvent-induced toxicity in cell-based assays.

  • Explore alternative formulation technologies: Advanced methods like using surfactants or cyclodextrins can significantly enhance the apparent aqueous solubility of the compound.[1][4]

Part 2: In-Depth Troubleshooting Guides

Issue 1: My cell-based assay results are highly variable, and I suspect compound precipitation.

Q: How can I confirm if precipitation is the cause of my inconsistent cell-based assay data, and what are the corrective actions?

A: High variability is a strong indicator of compound precipitation, leading to an unknown and inconsistent effective concentration in your assay.

Step 1: Visual and Turbidimetric Confirmation

Begin with a straightforward visual inspection. Prepare your final working dilution of the compound in the cell culture medium and observe it over the time course of your experiment for any signs of cloudiness, crystal formation, or particulate matter. For a more sensitive detection of precipitation, measure the turbidity of the solution using a spectrophotometer at a wavelength where your compound does not absorb (e.g., 600 nm).

Step 2: Determine the Kinetic Solubility in Your Assay Medium

A quantitative understanding of your compound's solubility in the specific assay medium is crucial. A kinetic solubility assay will provide this information.[3][5][6]

Experimental Protocol: Kinetic Solubility Determination [5][7][8]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of your compound in your specific cell culture medium, ensuring the final DMSO concentration is constant (e.g., 1%).

  • Incubate these solutions under your assay conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment.

  • Following incubation, pellet any precipitate by centrifugation at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using an appropriate analytical technique like HPLC-UV or LC-MS.

  • The highest concentration where the measured value approximates the nominal concentration is the kinetic solubility limit.

Step 3: Implement Formulation Strategies for Solubility Enhancement

If your desired assay concentration exceeds the measured kinetic solubility, formulation adjustments are necessary.

  • pH Modification: The morpholine group in the compound is basic. Lowering the pH of the medium can protonate this group, increasing the molecule's polarity and, consequently, its aqueous solubility.[9] Crucially, you must verify that any pH shift is tolerated by your cell line.

  • Use of Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.[10][11] It is important to use these at concentrations that do not compromise cell membrane integrity.[12][13]

    • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from water.[14][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and well-tolerated in cell culture.[16][18]

Data Summary: Expected Solubility Enhancement

Formulation StrategyExpected Fold Increase in Aqueous SolubilityKey Consideration
pH Adjustment (to pH 5.0)2-5xCell line tolerance
0.1% Tween® 805-10xPotential for cell membrane effects
1% HP-β-CD10-50xCan be a very effective and well-tolerated option

Note: The above values are illustrative. The actual fold increase must be determined empirically.

Visualization: Workflow for Troubleshooting Assay Variability

Caption: A systematic workflow for addressing and resolving assay variability suspected to be caused by compound precipitation.

Issue 2: Challenges in preparing a stable formulation for in vivo studies.

Q: I am struggling to create a stable and safe formulation of this compound for intravenous (IV) administration in an animal model. What are the recommended approaches?

A: Formulating a poorly soluble compound for IV administration requires a vehicle that is both effective at solubilizing the compound and safe for parenteral use. A common and highly effective approach is the use of a modified cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially available as Captisol®.[19][20][21] This excipient has a strong safety record and is used in several FDA-approved injectable drug products.[21][22][23]

Experimental Protocol: Formulation using SBE-β-CD (Captisol®)

  • Determine Required Concentration: Calculate the final concentration of the compound needed in the dosing vehicle based on the target dose and dosing volume for your animal model.

  • Prepare the SBE-β-CD Vehicle: Prepare a 20-40% (w/v) solution of SBE-β-CD in a suitable aqueous buffer (e.g., a citrate buffer at pH 4.0-5.0). The slightly acidic pH will aid in protonating the basic morpholine moiety of your compound, further enhancing solubility.

  • Dissolve the Compound: While stirring or sonicating, slowly add the powdered this compound to the SBE-β-CD solution.

  • Ensure Complete Dissolution: Continue mixing until a clear solution is obtained. Gentle warming (e.g., to 40-50°C) can be employed to expedite dissolution. The final formulation must be a clear, particle-free solution at room temperature.

  • Sterile Filtration: Prior to administration, pass the final formulation through a 0.22 µm sterile filter to ensure sterility.

Visualization: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_compound Hydrophobic Drug Molecule cluster_cyclodextrin SBE-β-CD (Captisol®) cluster_complex Water-Soluble Inclusion Complex drug Drug plus_sign + cd Hydrophobic Core arrow_sign -> cd_shell Hydrophilic Exterior complex_node Drug inside CD Core drug_inside Drug

Caption: The hydrophobic drug molecule is encapsulated within the nonpolar core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, forming a soluble complex.

Part 3: References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from

  • ACS Publications. (n.d.). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Retrieved from

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from

  • PubMed. (n.d.). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Retrieved from

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • PubMed. (n.d.). In Vitro and in Vivo Evaluation of a Sulfobutyl Ether Beta-Cyclodextrin Enabled Etomidate Formulation. Retrieved from

  • InvivoChem. (n.d.). SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0. Retrieved from

  • ResearchGate. (n.d.). In vitro and in vivo evaluation of a sulfobutyl ether beta-cyclodextrin enabled etomidate formulation | Request PDF. Retrieved from

  • InvivoChem. (n.d.). SBE-β-CD (captisol) | CAS 182410-00-0. Retrieved from

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Retrieved from

  • MDPI. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved from

  • Pharma Excipients. (n.d.). Captisol. Retrieved from

  • Company of Biologists. (1978, August 1). The effects of surfactants on cell aggregation. Retrieved from

  • ResearchGate. (n.d.). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture | Request PDF. Retrieved from

Sources

Technical Support Center: Optimizing In Vitro Dosage of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the in vitro dosage of this compound. As a novel investigational compound, a systematic and rigorous approach to dose-finding is paramount for generating reproducible and meaningful data. This document provides a framework for this process, grounded in established principles of in vitro pharmacology.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary testing of this compound.

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, it is recommended to prepare a high-concentration stock solution in a non-aqueous, biocompatible solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in your cell culture media should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your experimental system.

Q2: How should I determine the initial concentration range for my experiments?

A2: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This wide range will help to identify the concentration window where the compound elicits a biological response and to determine if a classic sigmoidal dose-response relationship exists.[1]

Q3: What are the first experiments I should perform to assess the activity of this compound?

A3: Initial experiments should focus on assessing the compound's general effect on cell health. Cell viability and cytotoxicity assays are fundamental for this purpose.[2][3] These assays will help determine if the compound has cytostatic (inhibits cell growth) or cytotoxic (kills cells) effects and will establish a preliminary therapeutic window.[2]

Q4: How can I confirm that the compound is engaging its intended target in my cellular model?

A4: Target engagement assays are crucial to verify that the compound is interacting with its molecular target within the complex cellular environment.[4][5] Techniques such as the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based assays can provide direct evidence of target binding in live cells.[6]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your in vitro experiments with this compound.

Issue 1: High Variability in Dose-Response Data

Q: My dose-response curves are not consistent between experiments. What could be the cause?

A: High variability in dose-response assays is a common challenge that can stem from several factors.[7][8]

  • Cell-Based Factors:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift. It is advisable to use cells within a defined passage number range for all experiments.[8]

    • Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses. Regularly test your cell lines for contamination.[8]

  • Compound-Related Factors:

    • Precipitation: The compound may be precipitating at higher concentrations in your culture medium. Visually inspect your wells for precipitates and consider performing a solubility assay in your specific medium.

    • Stability: The compound may not be stable over the duration of your experiment. Consider performing time-course experiments to assess compound stability.

  • Assay-Related Factors:

    • Inconsistent Incubation Times: Ensure that incubation times with the compound are consistent across all plates and experiments.

    • Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. To mitigate this, avoid using the outer wells for experimental data points or ensure they are filled with media to maintain humidity.

Issue 2: No Observable Effect at Tested Concentrations

Q: I have tested the compound up to 100 µM, but I am not observing any biological effect. What should I do?

A: A lack of response can be due to several reasons, ranging from compound inactivity to technical issues.

  • Compound Activity:

    • Inactive Compound: It is possible that the compound is not active in your chosen cell line or against your target of interest.

    • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[9] Consider using cell lines with known differences in transporter expression or performing a cell permeability assay.

  • Experimental Conditions:

    • Incorrect Target Expression: Verify that your chosen cell line expresses the intended target of the compound at sufficient levels.

    • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or a different assay methodology.[10]

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

    • Positive Control: Include a known active compound (positive control) in your experiments to validate your assay system.

    • Target Engagement: If possible, perform a target engagement assay to confirm that the compound is interacting with its intended target.[11]

Issue 3: Interpreting Atypical Dose-Response Curves

Q: My dose-response curve is not a standard sigmoidal shape. What does this mean?

A: Atypical dose-response curves can provide valuable information about the compound's mechanism of action.

  • Biphasic (U-shaped) Curve: This can indicate that the compound has multiple targets with different affinities or that it activates compensatory signaling pathways at higher concentrations.

  • Shallow Curve: A shallow Hill slope (<1) can suggest negative cooperativity in binding or complex biological interactions.[1]

  • Steep Curve: A steep Hill slope (>1) might indicate positive cooperativity or that the compound is affecting a critical downstream node in a signaling pathway.[1]

Data Presentation

Clear presentation of quantitative data is essential for accurate interpretation.

Table 1: Recommended Initial Experimental Parameters

ParameterRecommended Starting PointRationale
Concentration Range 1 nM to 100 µM (logarithmic series)To capture a wide range of potential activities and define the dose-response curve.[1]
Cell Seeding Density Cell line-dependent (determine empirically)To ensure cells are in the exponential growth phase during the experiment.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects of the compound.
Vehicle Control DMSO (final concentration < 0.5%)To differentiate compound effects from solvent effects.
Positive Control A known active compound for the target/pathwayTo validate the experimental setup and assay performance.

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium. A 10-point, 3-fold dilution series is a good starting point.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include vehicle control and no-treatment control wells.

    • Incubate for the desired time (e.g., 48 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[12][13][14]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing target engagement using CETSA.

  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Treat the cells with the compound at a concentration expected to be active and a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). This creates a "melt curve".[6]

  • Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Analysis:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting or mass spectrometry.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.[6]

Visualizations

Diagram 1: Experimental Workflow for Dose-Response Curve Generation

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution Series Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation ViabilityAssay Cell Viability Assay Incubation->ViabilityAssay DataAcquisition Data Acquisition ViabilityAssay->DataAcquisition DataAnalysis Dose-Response Curve Fitting DataAcquisition->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50

Caption: Workflow for determining the IC50 of a compound.

Diagram 2: Troubleshooting Logic for High Data Variability

TroubleshootingVariability cluster_causes Potential Causes cluster_solutions Solutions Start High Variability in Dose-Response Data CellIssues Cell-Based Issues Start->CellIssues CompoundIssues Compound-Related Issues Start->CompoundIssues AssayIssues Assay-Related Issues Start->AssayIssues CheckSeeding Verify Cell Seeding Density CellIssues->CheckSeeding CheckPassage Standardize Cell Passage CellIssues->CheckPassage CheckMyco Test for Mycoplasma CellIssues->CheckMyco CheckSolubility Assess Compound Solubility CompoundIssues->CheckSolubility CheckStability Evaluate Compound Stability CompoundIssues->CheckStability StandardizeTime Ensure Consistent Incubation AssayIssues->StandardizeTime MitigateEdge Mitigate Edge Effects AssayIssues->MitigateEdge

Caption: Troubleshooting guide for high variability in results.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (1987). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 24(4), 537–541. Retrieved from [Link]

  • MDC. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Auld, D. S., Zhang, J. H., & Southall, N. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in cell and developmental biology, 11, 1163351. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. Retrieved from [Link]

  • UTN. (n.d.). Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety. Retrieved from [Link]

  • Dette, H., & Pepelyshev, A. (2013). Optimal experimental designs for dose-response studies with continuous endpoints. Toxicology in vitro : an international journal published in association with BIBRA, 27(4), 1347–1356. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Wang, Y. (2013, November 22). Dose-response Curve Analysis; Modified EM Algorithm. D-Scholarship@Pitt. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide actionable troubleshooting strategies. The content is structured in a question-and-answer format to directly tackle specific issues you may encounter.

Part 1: Compound-Specific Issues

This section addresses problems related to the handling and preparation of this compound, which can be a primary source of assay variability.

Q1: I'm observing lower than expected potency or a complete lack of activity. What are the first things to check?

A1: When an inhibitor like this compound appears inactive, the issue often lies with the compound's integrity or concentration.[1] Here's a systematic approach to troubleshooting:

  • Compound Purity and Identity:

    • Source Verification: Ensure the compound is from a reputable supplier. Request and review the Certificate of Analysis (CoA) for data on purity (e.g., HPLC or NMR analysis).[1]

    • In-house Verification: If possible, perform in-house analytical chemistry (e.g., LC-MS) to confirm the molecular weight and purity of your current batch.

  • Storage and Stability:

    • Proper Storage: Verify that the compound has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and moisture.[1]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to degradation. It is best practice to aliquot stock solutions into single-use vials.[1]

  • Solubility Issues:

    • Poor Aqueous Solubility: This is a frequent cause of apparent inactivity. If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than intended.[1]

    • Solvent Choice: Prepare high-concentration stock solutions in an appropriate solvent like 100% anhydrous DMSO.[1]

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low enough to be tolerated by your biological system (typically <0.5% for most cell-based assays).[1]

Q2: How can I determine if my compound is precipitating in the assay medium?

A2: Visual inspection is the first step. Prepare the highest concentration of your compound in the assay buffer that you plan to use. Incubate it under the same conditions as your experiment (e.g., 37°C for a cell-based assay) for a couple of hours. Then, visually inspect the solution against a dark background for any signs of cloudiness or precipitate.[1] For a more quantitative assessment, you can centrifuge the solution and measure the concentration of the compound in the supernatant using HPLC.

Part 2: Biochemical Assay Variability

Biochemical assays, such as enzyme activity or binding assays, are prone to variability from multiple sources. This section provides a guide to identifying and mitigating these issues.

Q3: My IC50 values are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values in biochemical assays often point to variations in experimental conditions. Here are some key factors to investigate:

  • Reagent Consistency:

    • Enzyme/Protein Activity: Ensure you use a consistent source and lot of your protein or enzyme. If you prepare it in-house, batch-to-batch variations in activity can be a significant source of variability. It's crucial not to rely solely on vendor information; perform your own activity assays to qualify new batches.[2]

    • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments, ideally at or below the Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.[2]

    • Buffer Composition: The pH, ionic strength, and presence of additives (e.g., detergents, reducing agents) in your assay buffer can influence enzyme activity and compound behavior. Use a freshly prepared buffer for each experiment and ensure the pH is stable.[3]

  • Assay Protocol Parameters:

    • Incubation Times: Both pre-incubation of the enzyme with the inhibitor and the enzymatic reaction time should be precisely controlled.

    • Temperature: Enzyme activity is highly sensitive to temperature. Ensure that all incubation steps are performed at a consistent and controlled temperature.[4][5]

  • Data Analysis:

    • Curve Fitting: Use a consistent data analysis software and curve-fitting model (e.g., four-parameter logistic regression) to calculate IC50 values. Ensure your dose-response curves have a sufficient number of data points and span a wide enough concentration range to define the top and bottom plateaus accurately.[2]

Workflow for Troubleshooting Biochemical Assay Variability

cluster_protocol Protocol Checks cluster_reagent Reagent Checks cluster_data Data Analysis Checks A Inconsistent IC50 Values B Check Compound Integrity & Solubility A->B C Review Assay Protocol A->C D Verify Reagent Quality A->D E Analyze Data Processing A->E C1 Consistent Incubation Times? C->C1 D1 Enzyme Lot & Activity Consistent? D->D1 E1 Consistent Curve Fit Model? E->E1 C2 Stable Temperature Control? C1->C2 C3 Pipetting Accuracy? C2->C3 D2 Substrate Concentration Correct? D1->D2 D3 Fresh Buffer Used? D2->D3 E2 Sufficient Data Points? E1->E2

Caption: A decision tree for troubleshooting inconsistent IC50 values in biochemical assays.

Part 3: Cell-Based Assay Variability

Cell-based assays introduce biological variability, which can be more complex to control than in biochemical systems.[4]

Q4: I'm seeing significant well-to-well and plate-to-plate variability in my cell-based assay. How can I improve reproducibility?

A4: Reducing variability in cell-based assays requires careful attention to cell culture practices and assay setup.[6]

  • Cell Health and Culture Conditions:

    • Consistent Cell Source: Use cells from the same frozen stock for a set of experiments to minimize variability arising from genetic drift over time.

    • Passage Number: Do not use cells that have been passaged for extended periods. High-passage number cells can exhibit altered phenotypes and responses.[6][7]

    • Cell Confluency: Avoid letting your cells become over-confluent in the culture flasks, as this can change their metabolic state and gene expression. Always seed cells for an assay when they are in the logarithmic growth phase.[7]

    • Media and Supplements: Use fresh, consistent lots of media and supplements.[6]

  • Assay Plate Setup:

    • Seeding Density: Optimize the cell seeding density to ensure a robust assay window. The signal should be high enough to be easily measurable, but the cells should not be overcrowded by the end of the experiment.[6]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.[7] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental data points.

    • Even Cell Distribution: After plating, allow the plates to sit at room temperature for a short period before transferring them to the incubator. This helps to ensure an even distribution of cells across the well bottom.[7]

Q5: My compound appears to be cytotoxic at concentrations where I expect to see a specific inhibitory effect. How do I differentiate between specific activity and general toxicity?

A5: It's crucial to run a counter-screen for cytotoxicity in parallel with your primary activity assay.

  • Use a Multiplexed Assay: Whenever possible, use an assay that can simultaneously measure your target-specific endpoint and a cytotoxicity marker (e.g., a reporter gene assay for target engagement and a real-time cytotoxicity dye).

  • Run Parallel Assays: If multiplexing is not an option, run a separate cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or LDH release assay) using the same cell line, compound concentrations, and incubation times as your primary assay.

  • Dose-Response Comparison: Compare the dose-response curves for your primary endpoint and cytotoxicity. If the curves overlap, it suggests that the observed effect in your primary assay may be due to cell death rather than specific inhibition of your target.

Factors Influencing Cell-Based Assay Performance

cluster_cell_factors Cell-Related Factors cluster_protocol_factors Protocol-Related Factors cluster_reagent_factors Reagent-Related Factors Assay_Variability Assay Variability Cell_Health Cell Health & Viability Assay_Variability->Cell_Health Passage_Number Passage Number Assay_Variability->Passage_Number Seeding_Density Seeding Density Assay_Variability->Seeding_Density Confluency Confluency Assay_Variability->Confluency Incubation_Time Incubation Time Assay_Variability->Incubation_Time Temperature_CO2 Temperature/CO2 Assay_Variability->Temperature_CO2 Edge_Effects Edge Effects Assay_Variability->Edge_Effects Pipetting_Error Pipetting Error Assay_Variability->Pipetting_Error Compound_Solubility Compound Solubility Assay_Variability->Compound_Solubility Media_Lot Media/Serum Lot Assay_Variability->Media_Lot Reagent_Stability Reagent Stability Assay_Variability->Reagent_Stability

Caption: Key factors contributing to variability in cell-based assays.

Summary of Key Troubleshooting Parameters

ParameterRecommendationRationale
Compound Stock Aliquot into single-use vials.Avoids degradation from repeated freeze-thaw cycles.[1]
Final DMSO Conc. < 0.5% in cell-based assays.High concentrations of DMSO can be toxic to cells.[1]
Cell Passage Use low passage numbers (<20-30).High passage numbers can lead to phenotypic drift.[6][7]
Cell Confluency Seed at 60-90% confluency.Ensures cells are in a healthy, logarithmic growth phase.
Plate Layout Avoid using outer wells for data.Mitigates "edge effects" caused by evaporation.[7]
Substrate Conc. Use at or near Km for IC50.Accurately reflects the potency of competitive inhibitors.[2]
Temperature Maintain consistent temperature.Enzyme kinetics and cell growth are temperature-dependent.[4][5]

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • ResearchGate. (2025). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. [Link]

  • PubMed. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Seamaty. (n.d.). 5 factors affect the accuracy of biochemical test results. [Link]

  • Diagnostyka Laboratoryjna. (2021). Biological variability of the most common biochemical parameters. [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

Sources

Technical Support Center: Stability and Degradation of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. It addresses common stability issues, outlines troubleshooting strategies, and provides validated protocols to ensure the integrity of your experimental results. As this molecule contains a β-ketonitrile functional group, it is susceptible to specific degradation pathways, particularly hydrolysis. Understanding these liabilities is critical for accurate data generation in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample purity is decreasing over time in aqueous solution. What is the likely cause?

Answer: The most probable cause of degradation in aqueous media is the hydrolysis of the β-ketonitrile moiety. This functional group is susceptible to breakdown under both acidic and basic conditions. The degradation pathway can proceed through two main routes:

  • Hydrolysis of the Nitrile Group: The nitrile can hydrolyze to form a primary amide, which may further hydrolyze to a carboxylic acid.

  • Cleavage of the β-dicarbonyl System: The bond between the carbonyl carbon and the adjacent methylene group can cleave, particularly under basic conditions, in a retro-Claisen type reaction.

The rate and dominant pathway of hydrolysis are highly dependent on the pH of the solution.

Troubleshooting Guide: Investigating Aqueous Instability

Question: I suspect my compound is degrading in my aqueous buffer. How can I confirm this and identify the cause?

Answer: A systematic forced degradation study is the recommended approach. This involves intentionally exposing the compound to a variety of stress conditions to identify its vulnerabilities and degradation products.

Key Stress Conditions to Evaluate:

  • Hydrolysis: Investigate a range of pH values (e.g., pH 2, pH 7, pH 10).

  • Oxidation: Use a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Photostability: Expose the solution to controlled UV and visible light as per ICH Q1B guidelines.

  • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 60°C).

By analyzing samples at various time points under these conditions using a stability-indicating method (typically HPLC-UV), you can determine the specific factors causing degradation.

FAQ 2: I am observing multiple new peaks in my chromatogram after sample preparation. Are these related to the parent compound?

Answer: It is highly likely that these new peaks are degradation products. The appearance of multiple degradants suggests that several degradation pathways may be occurring simultaneously. For instance, under oxidative stress, the morpholine ring can be a target. N-oxidation of the morpholine nitrogen is a common pathway for such heterocyclic amines.

The following diagram illustrates the primary hypothesized degradation routes for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Amide Intermediate Amide Parent->Amide H₂O / H⁺ or OH⁻ (Nitrile Hydrolysis) Ketone 4-(Morpholin-4-ylmethyl)benzoic acid Parent->Ketone OH⁻ (Retro-Claisen) CarboxylicAcid Carboxylic Acid Degradant Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ N_Oxide Morpholine N-Oxide Parent_Ox This compound Parent_Ox->N_Oxide [O] e.g., H₂O₂

Caption: Hypothesized degradation pathways for the target compound.

FAQ 3: What are the optimal conditions for preparing and storing stock solutions?

Answer: Based on the chemical liabilities of the β-ketonitrile group, the following conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Solvent Acetonitrile or DMSO (for stock)Avoids aqueous hydrolysis for long-term storage.
pH (for aqueous) Buffered, pH 4-6Minimizes both acid and base-catalyzed hydrolysis of the nitrile and β-dicarbonyl system.
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential degradation reactions.
Light Exposure Protect from light (use amber vials)Prevents potential photolytic degradation.

Expert Insight: While DMSO is a good solubilizing agent, be aware that older or improperly stored DMSO can contain acidic impurities, which may accelerate degradation over time. Always use high-purity, anhydrous DMSO.

Protocols and Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol provides a step-by-step guide for conducting a forced degradation study to identify the stability weaknesses of your compound.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis PrepStock Prepare 1 mg/mL Stock in Acetonitrile Dilute Dilute Stock to 0.1 mg/mL in Stress Media PrepStock->Dilute Acid 0.1 M HCl, 60°C Dilute->Acid Base 0.1 M NaOH, RT Dilute->Base Oxid 3% H₂O₂, RT Dilute->Oxid Photo ICH Q1B Light, RT Dilute->Photo Control Working Solvent, RT Dilute->Control Sampling Sample at T=0, 2, 4, 8, 24 hr Acid->Sampling Base->Sampling Oxid->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analysis Analyze by HPLC-UV/MS Neutralize->Analysis

Caption: Workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation: For each condition, dilute the stock solution 10-fold (to 0.1 mg/mL) into the respective stress medium (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and the working solvent for photostability and control).

  • Incubation:

    • Place the acidic sample in a 60°C water bath.

    • Keep the basic, oxidative, and control samples at room temperature, protected from light.

    • Place the photostability sample in a photostability chamber that complies with ICH Q1B guidelines. Keep a wrapped (dark) control sample next to it.

  • Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Quenching: For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis to halt the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use mass spectrometry (LC-MS) to help identify the mass of any new peaks observed.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is crucial to separate the parent compound from all potential degradation products.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection UV at 254 nm
Injection Vol. 2 µL

Method Validation Insight: To validate that this method is "stability-indicating," you must demonstrate baseline resolution between the parent peak and all peaks generated during the forced degradation study. A peak purity analysis using a photodiode array (PDA) detector is also essential to ensure the main peak is not co-eluting with any degradants.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Why Do We Do pH in the Pharmaceutical Industry? (2023). Pharmaceuticals. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]

  • ICH guideline for photostability testing: aspects and directions for use. (2003). Pharmazie. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs. SlideShare. [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: Scaling Up the Synthesis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable β-ketonitrile intermediate. We will move beyond simple procedural lists to explore the chemical rationale behind key process decisions, troubleshoot common experimental hurdles, and provide robust, scalable protocols.

Synthetic Strategy Overview

The synthesis of the target molecule, a substituted β-ketonitrile, is most effectively approached via a convergent synthesis that culminates in a Claisen condensation. This strategy allows for the independent preparation of a key ester intermediate, which is then coupled with acetonitrile. This modular approach is generally more amenable to scale-up and process optimization.

The proposed and most reliable synthetic pathway is a three-step process starting from methyl 4-methylbenzoate.

G A Methyl 4-methylbenzoate B Methyl 4-(bromomethyl)benzoate A->B  NBS, Radical Initiator (e.g., AIBN) C Methyl 4-(morpholin-4-ylmethyl)benzoate B->C  Morpholine, Base (e.g., K2CO3) D 3-[4-(Morpholin-4-ylmethyl)phenyl]- 3-oxopropanenitrile C->D  Acetonitrile, Strong Base (e.g., NaH, KOt-Bu) Claisen Condensation

Caption: Proposed three-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on the critical, final Claisen condensation step and challenges related to scaling up.

Section 2.1: The Critical Claisen Condensation

The formation of the β-ketonitrile via the acylation of the acetonitrile anion is the most challenging step of this synthesis.[1] Success hinges on careful control of reaction parameters.

Q1: My reaction yield is low, or I am recovering only my ester starting material. What is the likely cause?

A1: This is a frequent issue, often pointing to problems with base activity or reaction conditions. Claisen-type condensations are notoriously sensitive.[2]

  • Causality: The reaction requires a base strong enough to deprotonate acetonitrile (pKa ≈ 31 in DMSO) to form the nucleophilic nitrile anion. If the base is not sufficiently strong or has been deactivated, this initial step will not occur.

  • Troubleshooting Steps:

    • Base Selection & Quality: Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu) are commonly used.[1] NaH is an excellent choice but is highly sensitive to moisture. Use fresh, properly stored NaH from a sealed container.[3] Any exposure to atmospheric moisture will quench the base, rendering it inactive.

    • Anhydrous Conditions: The presence of water or protic solvents will immediately quench the nitrile anion and the base.[3] Ensure all solvents (e.g., THF, Toluene) are rigorously dried, for instance, by distilling from sodium/benzophenone, and that all glassware is oven-dried before use.[3]

    • Stoichiometry of the Base: A critical and often overlooked aspect is that the β-ketonitrile product is significantly more acidic (pKa ≈ 11) than the acetonitrile starting material. To drive the reaction equilibrium to completion, a stoichiometric amount of base (at least 2 equivalents relative to the ester) is necessary. The first equivalent generates the nucleophile, and the second deprotonates the product to form a stable salt, preventing the reverse reaction.[1][4]

Q2: I'm observing significant side-product formation. What are these impurities and how can I prevent them?

A2: Side reactions can compete with the desired condensation, reducing yield and complicating purification.

  • Common Side Products & Their Cause:

    • Carboxylic Acid: Formation of 4-(morpholin-4-ylmethyl)benzoic acid suggests base-catalyzed hydrolysis (saponification) of the starting ester. This occurs if there is water in the reaction mixture.

    • Polymeric Material: β-Ketonitriles can be unstable and may polymerize, especially under harsh conditions (e.g., high temperatures, prolonged reaction times).[5]

  • Mitigation Strategies:

    • Temperature Control: During the addition of the base and acetonitrile, maintain a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

    • Reaction Time: Monitor the reaction by TLC or HPLC. Do not let the reaction run unnecessarily long after the starting material is consumed, as this can increase the likelihood of product degradation.

    • Careful Workup: Upon completion, the reaction mixture should be quenched carefully by pouring it into an acidic aqueous solution (e.g., dilute HCl or NH4Cl) to neutralize the excess base and the product salt. The β-ketonitrile product is unstable, so prolonged exposure to strongly acidic or basic conditions during workup should be avoided.[6]

Q3: The product appears to degrade during purification. What is the best method for isolation at scale?

A3: The thermal instability of many β-ketonitrile compounds makes purification challenging.[6]

  • Expert Recommendation: Avoid distillation for purification. The required high temperatures will likely lead to decomposition.

  • Recommended Purification Protocol:

    • Extraction: After the acidic quench, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washes: Wash the organic layer with water and brine to remove inorganic salts and residual acid.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

    • Final Purification: The most reliable method for obtaining high-purity material is flash column chromatography on silica gel.[7] If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective and scalable alternative.

Section 2.2: Precursor Synthesis & Scale-Up Considerations

Q4: What are the key challenges when scaling up the introduction of the morpholine group?

A4: The reaction of methyl 4-(bromomethyl)benzoate with morpholine is generally robust, but scale-up requires attention to temperature and stoichiometry.

  • Reaction Type: This is a standard nucleophilic substitution (SN2) reaction.

  • Key Parameters:

    • Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the benzyl bromide. A large excess is not necessary and can complicate the workup.

    • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to scavenge the HBr formed during the reaction.

    • Temperature Control: The reaction can be slightly exothermic. For large-scale batches, ensure adequate cooling to maintain the reaction temperature within the desired range (e.g., room temperature to 40 °C) to prevent potential side reactions.

Q5: How should I manage the Claisen condensation exotherm on a multi-liter scale?

A5: Thermal management is critical for safety and selectivity at scale.

  • Procedural Controls:

    • Controlled Addition: Add the strong base (e.g., NaH suspension) to the solution of ester and acetonitrile, or add the acetonitrile to the base/ester mixture, at a controlled rate. Never add all at once.

    • Jacketed Reactor: Use a reactor with a cooling jacket to actively remove heat generated during the addition.

    • Internal Temperature Monitoring: Continuously monitor the internal reaction temperature with a probe and ensure it does not exceed the set limit.

G cluster_0 Troubleshooting Logic: Low Yield in Claisen Step Start Low Yield or No Reaction CheckBase Is the base active and strong enough? (e.g., fresh NaH, KOt-Bu) Start->CheckBase CheckAnhydrous Are solvents and reagents completely anhydrous? CheckBase->CheckAnhydrous Yes Success Optimize and Re-run CheckBase->Success No (Use fresh/stronger base) CheckStoichiometry Was >2 equivalents of base used? CheckAnhydrous->CheckStoichiometry Yes CheckAnhydrous->Success No (Dry all components) CheckTemp Was temperature controlled during addition? CheckStoichiometry->CheckTemp Yes CheckStoichiometry->Success No (Increase base eq.) CheckTemp->Success Yes CheckTemp->Success No (Improve cooling)

Caption: Troubleshooting workflow for the Claisen condensation step.

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and should be optimized for specific equipment and scaled with appropriate process safety reviews.

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate
  • Reactor Setup: Charge a suitable reactor with methyl 4-methylbenzoate (1.0 eq) and a solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of Methyl 4-(morpholin-4-ylmethyl)benzoate
  • Reactor Setup: Dissolve the crude methyl 4-(bromomethyl)benzoate (1.0 eq) in a solvent like acetonitrile or THF.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) followed by the slow addition of morpholine (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting bromide is no longer visible.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess morpholine. Dry the organic layer over Na₂SO₄ and concentrate to give the desired ester, which should be purified by column chromatography if necessary.

Step 3: Synthesis of this compound
  • Reactor Setup: To an oven-dried, nitrogen-purged reactor equipped with mechanical stirring and a thermometer, add anhydrous THF. Cool the solvent to 0 °C.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solvent.

  • Reagent Addition: In a separate flask, dissolve methyl 4-(morpholin-4-ylmethyl)benzoate (1.0 eq) and anhydrous acetonitrile (2.0 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension while maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Quench & Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it into a stirred solution of cold 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Isolation: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure target compound.

Data Summary Table

StepKey TransformationCommon ReagentsTemp.Key Challenges
1 Benzylic BrominationNBS, AIBN, CCl₄RefluxSelectivity, radical initiation
2 Nucleophilic SubstitutionMorpholine, K₂CO₃, ACNRT - 40°CComplete reaction, workup
3 Claisen CondensationNaH, Acetonitrile, THF0°C - RTAnhydrous conditions, exotherm, stoichiometry, product stability[1][3][6]

References

  • Igushkina, A. V., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. Available at: [Link]

  • Boodram, V., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2874–2883. Available at: [Link]

  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3325–3329. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing beta-ketonitrile compound. (EP1352898B1).
  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. Retrieved from [Link]

  • PubMed. (2006). A high-yielding preparation of beta-ketonitriles. Organic Letters, 8(5), 867-870. Available at: [Link]

Sources

analytical challenges in the characterization of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. Here, we synthesize technical expertise with practical, field-proven insights to provide robust troubleshooting guides and frequently asked questions (FAQs).

Introduction

This compound is a molecule of interest in pharmaceutical development, featuring a basic morpholine moiety, a central phenyl ring, and a reactive β-ketonitrile group. This unique combination of functional groups presents specific challenges in analytical method development, impurity profiling, and stability assessment. This guide will provide a structured approach to addressing these challenges, ensuring the generation of accurate and reliable analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an HPLC method for this compound?

A1: The primary challenge stems from the presence of the basic morpholine group, which can lead to poor peak shape (tailing) due to interactions with residual silanols on silica-based columns.[1] Additionally, the molecule's moderate polarity requires careful selection of mobile phase and stationary phase to achieve adequate retention and resolution from potential impurities.

Q2: What is a good starting point for an HPLC method?

A2: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is a good starting point. To mitigate peak tailing, it is advisable to use a mobile phase with a pH that either fully protonates the morpholine group (pH 2-3) or keeps it neutral (pH > 8, if using a pH-stable column).[2] The use of a buffer, such as phosphate or formate, is crucial for reproducible results.[1]

Q3: What are the likely impurities I should look for?

A3: Impurities can originate from the synthesis or degradation.[3]

  • Synthesis-related impurities: Look for starting materials, reagents, and by-products. For instance, residual morpholine or precursors to the morpholinomethylphenyl group could be present.

  • Degradation products: The β-ketonitrile moiety is susceptible to hydrolysis under acidic or basic conditions. The morpholine ring can undergo oxidation. Forced degradation studies are essential to identify potential degradation products.[4][5]

Q4: How can I confirm the identity of the main peak and any impurities?

A4: The most powerful technique for structural confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. For unambiguous identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

The basic nature of the morpholinomethyl group is the primary driver of many HPLC-related issues.

Problem 1: Tailing Peaks

  • Cause: Interaction of the protonated morpholine amine with negatively charged residual silanol groups on the surface of the HPLC column packing material.[1] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase pH Adjustment:

      • Low pH: Use a mobile phase with a pH between 2.5 and 3.5. At this pH, the morpholine moiety is fully protonated, and the silanol groups are not ionized, minimizing the secondary interaction.[2] Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) are common choices.

      • High pH: Use a high pH stable column (e.g., hybrid silica or polymer-based) with a mobile phase pH above 8. At high pH, the morpholine is not protonated, and its interaction with silanols is reduced. Ammonium bicarbonate or ammonium formate buffers are suitable for high pH applications.

    • Use of End-capped Columns: Select a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.

    • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), can saturate the active silanol sites, though this is becoming a less common approach with the availability of better column technologies.[6]

    • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and mask some of the silanol interactions.

Workflow for Troubleshooting Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH to 2.5-3.5 or >8 (with appropriate column) check_ph->adjust_ph No check_column Is Column Appropriately End-capped? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved change_column Switch to a High-Purity, End-capped or Hybrid Column check_column->change_column No check_buffer Is a Buffer Being Used? check_column->check_buffer Yes change_column->resolved add_buffer Add 10-20 mM Formate or Phosphate Buffer check_buffer->add_buffer No increase_buffer Increase Buffer Concentration check_buffer->increase_buffer Yes add_buffer->resolved increase_buffer->resolved

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: Poor Retention

  • Cause: The compound may be too polar for the chosen reversed-phase conditions.

  • Solutions:

    • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in the mobile phase.

    • Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a phenyl-hexyl stationary phase for alternative selectivity.

    • Consider HILIC: If the compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable separation mode.

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommendationRationale
Column High-purity, end-capped C18, 2.1 or 4.6 mm i.d., 1.8-3.5 µm particle sizeProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of the morpholine group and provides good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10-90% B over 15 minutesA good starting point to elute the main compound and any potential impurities.
Flow Rate 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CImproves peak shape and reduces mobile phase viscosity.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring should provide good UV absorbance. DAD allows for peak purity assessment.
Mass Spectrometry (MS) Characterization

Understanding the fragmentation pattern is key to confirming the structure and identifying unknowns.

Expected Fragmentation Pattern (Positive Ion Mode ESI-MS/MS)

The protonated molecule [M+H]⁺ is expected to be the parent ion. Key fragmentation pathways likely involve:

  • Loss of the Morpholine Ring: Cleavage of the benzylic C-N bond is a common fragmentation pathway for such structures. This would result in a significant neutral loss.

  • Fragmentation within the Morpholine Ring: The morpholine ring itself can undergo ring-opening and subsequent fragmentation.[7]

  • Cleavage of the Oxopropanenitrile Side Chain: Fragmentation can occur at the keto- and cyano- functionalities.

Diagram of Predicted MS Fragmentation

M [M+H]⁺ frag1 Fragment 1 (Loss of Morpholine) M->frag1 -C4H9NO frag2 Fragment 2 (Ring-opened Morpholine) M->frag2 frag3 Fragment 3 (Loss of CO) M->frag3 -CO frag4 Fragment 4 (Loss of CN) M->frag4 -CN

Caption: Predicted major fragmentation pathways in MS/MS.

Troubleshooting MS Data

  • Problem: No or low signal.

    • Solution: Ensure the mobile phase is compatible with ESI-MS. Volatile buffers like ammonium formate or acetate are preferred over non-volatile buffers like phosphate. The use of a small amount of formic acid in the mobile phase will aid in protonation and improve signal intensity in positive ion mode.

  • Problem: Ambiguous fragmentation.

    • Solution: Use high-resolution MS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of fragment ions. This allows for the determination of the elemental composition of each fragment, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of the compound and its impurities.

Expected ¹H NMR Signals:

  • Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will influence the splitting pattern (e.g., two doublets for a 1,4-disubstituted ring).

  • Morpholine Protons: Two sets of signals for the methylene groups of the morpholine ring, typically in the range of 2.5-4.0 ppm. The protons closer to the nitrogen will be deshielded compared to those closer to the oxygen.[8]

  • Benzylic Protons: A singlet for the -CH₂- group connecting the phenyl ring and the morpholine nitrogen, likely in the range of 3.5-4.5 ppm.

  • Oxopropanenitrile Protons: A singlet for the -CH₂- group between the carbonyl and nitrile groups.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon: A signal in the downfield region, typically >190 ppm.

  • Nitrile Carbon: A signal around 115-120 ppm.

  • Aromatic Carbons: Multiple signals in the 120-140 ppm range.

  • Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, typically in the 45-70 ppm range.[8]

  • Benzylic Carbon: A signal for the -CH₂- carbon adjacent to the morpholine nitrogen.

  • Oxopropanenitrile Methylene Carbon: A signal for the -CH₂- carbon.

Troubleshooting NMR Spectra

  • Problem: Broad peaks.

    • Cause: This could be due to aggregation of the sample at higher concentrations, or conformational exchange processes. The morpholine ring can undergo chair-to-chair interconversion which can sometimes lead to peak broadening at room temperature.

    • Solution: Try acquiring the spectrum at a higher temperature to increase the rate of conformational exchange, which can result in sharper peaks. Ensure the sample is fully dissolved and consider using a more dilute solution.

  • Problem: Complex multiplets in the morpholine region.

    • Cause: Restricted rotation around the N-benzyl bond or a rigidified chair conformation can lead to the methylene protons becoming diastereotopic, resulting in more complex splitting patterns than simple triplets.

    • Solution: 2D NMR techniques like COSY and HSQC can be invaluable in assigning these complex signals and confirming the connectivity within the morpholine ring.

Stability and Forced Degradation

A stability-indicating method is crucial for ensuring the quality of the compound over time. Forced degradation studies are a key component of developing such a method.[4][5][9]

Forced Degradation Protocol

The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradants from the parent compound.[9]

Table 2: Recommended Forced Degradation Conditions

ConditionReagent/StressTimeRationale
Acid Hydrolysis 0.1 M HCl24-48 hours at 60 °CTo assess the stability of the β-ketonitrile and ether linkages.
Base Hydrolysis 0.1 M NaOH2-8 hours at room temp.The β-ketonitrile is expected to be more sensitive to base.
Oxidation 3% H₂O₂24 hours at room temp.To challenge the morpholine nitrogen and benzylic position.
Thermal 80 °C (dry heat)48 hoursTo assess thermal stability.
Photolytic ICH Q1B conditionsAs per guidelineTo evaluate sensitivity to light.

Workflow for Developing a Stability-Indicating Method

start Develop Initial HPLC Method degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->degradation analysis Analyze Stressed Samples by HPLC-DAD degradation->analysis check_resolution Are All Degradant Peaks Resolved from the Main Peak (Rs > 1.5)? analysis->check_resolution optimize_method Optimize HPLC Method (Gradient, pH, Column) check_resolution->optimize_method No validate_method Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) check_resolution->validate_method Yes optimize_method->analysis final_method Final Stability-Indicating Method validate_method->final_method

Caption: Workflow for stability-indicating method development.

Potential Degradation Pathways

  • Hydrolysis of the Nitrile: The nitrile group can hydrolyze to a carboxylic acid or an amide under acidic or basic conditions.

  • Cleavage of the β-Ketonitrile: Retro-Claisen type condensation could lead to cleavage of the C-C bond between the carbonyl and the adjacent methylene group.

  • Oxidation of Morpholine: The nitrogen atom in the morpholine ring can be oxidized to an N-oxide.

By systematically addressing these potential analytical challenges, researchers can develop robust and reliable methods for the characterization and quality control of this compound.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. (2023). Chrom Tech, Inc. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Available at: [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmaceutical Technology. Available at: [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1998). Applied and Environmental Microbiology. Available at: [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Available at: [Link]

  • 4-(MORPHOLINYLETHOXY)-BENZOPHENONE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). (n.d.). Human Metabolome Database. Available at: [Link]

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (2023). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Available at: [Link]

  • Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Available at: [Link]

  • Stress Testing Study Design. (2020). Veeprho. Available at: [Link]

  • A review on impurity profile of drugs. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • MolDiscovery: learning mass spectrometry fragmentation of small molecules. (2021). Nature Communications. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. (2011). Acta Crystallographica Section E. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). RSC Advances. Available at: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2005). Food Chemistry. Available at: [Link]

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023). International Journal of Novel Research and Development. Available at: [Link]

  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma. Available at: [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (2001). The Analyst. Available at: [Link]

  • Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. (2012). PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. Available at: [Link]

Sources

refining protocols for 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving this versatile molecule.

Introduction to this compound

This compound, with CAS number 887591-40-4, is a polar organic compound featuring a morpholine moiety, a phenyl ring, and a β-ketonitrile functional group.[1][2][3][4][5] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds and as a potential scaffold in medicinal chemistry. The morpholine group can enhance aqueous solubility and bioavailability of drug candidates, while the β-ketonitrile group is a versatile precursor for a variety of chemical transformations.[6][7][8]

This guide will provide practical advice on the handling, synthesis, purification, and experimental use of this compound, along with solutions to common challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

PropertyValueSource
CAS Number 887591-40-4[1][2][3][4][5]
Molecular Formula C₁₃H₁₄N₂O₂[1][3]
Molecular Weight 230.26 g/mol [1]
Appearance Likely a solid (powder to crystal)Inferred from similar compounds
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. The morpholine moiety may impart some aqueous solubility, particularly in acidic conditions.[7][9]Inferred from related structures
Stability β-ketonitriles can be sensitive to strong acids and bases, and high temperatures, which may cause decomposition or side reactions.[10] Store in a cool, dry, and dark place.General chemical knowledge

Q2: How should I handle and store this compound safely?

Given the presence of a cyano group, this compound should be handled with care.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. For detailed safety information on related compounds, consult the safety data sheets for morpholine and benzoylacetonitrile.[12][13][14][15][16][17]

Q3: What are the potential applications of this compound?

While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest several potential uses:

  • Medicinal Chemistry: The morpholine ring is a common feature in CNS-active drugs and other therapeutic agents to improve pharmacokinetic properties.[8] The overall structure could serve as a scaffold for developing enzyme inhibitors or receptor modulators.

  • Organic Synthesis: As a β-ketonitrile, it is a valuable precursor for synthesizing a variety of heterocyclic compounds like pyridines, pyrimidines, and pyrazoles.[18]

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is a two-step process starting from 4-(4-formylphenyl)morpholine.

Step 1: Synthesis of 4-(4-formylphenyl)morpholine

This intermediate can be synthesized from p-bromobenzaldehyde and morpholine via a Buchwald-Hartwig amination reaction.

  • Materials: p-bromobenzaldehyde, morpholine, sodium tert-butoxide, Pd₂(dba)₃, Xantphos, and toluene.

  • Procedure:

    • In a flame-dried Schlenk flask, combine p-bromobenzaldehyde (1 equivalent), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and Xantphos (0.015 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.

    • Heat the reaction mixture at 100 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-(4-formylphenyl)morpholine.[9][19][20]

Step 2: Synthesis of this compound

This step involves the condensation of the aldehyde with a nitrile. A common method is the reaction with cyanoacetic acid followed by decarboxylation, or a direct reaction with a suitable nitrile anion. A plausible route is the reaction with acetonitrile in the presence of a strong base.[21][22]

  • Materials: 4-(4-formylphenyl)morpholine, acetonitrile, sodium hydride (or another strong base), and an appropriate solvent (e.g., THF or DME).

  • Procedure:

    • To a stirred suspension of sodium hydride (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add acetonitrile (2.5 equivalents) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 4-(4-formylphenyl)morpholine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(4-formylphenyl)morpholine cluster_step2 Step 2: Synthesis of Target Compound A p-bromobenzaldehyde + Morpholine B Buchwald-Hartwig Amination (Pd catalyst, base) A->B Reactants C 4-(4-formylphenyl)morpholine B->C Product D 4-(4-formylphenyl)morpholine + Acetonitrile C->D Intermediate E Condensation Reaction (Strong Base) D->E Reactants F This compound E->F Final Product

Proposed two-step synthesis workflow.

Troubleshooting Guide

Synthesis and Purification Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in Step 1 - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use fresh, high-quality Pd catalyst and ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly opened or properly stored reagents.
Low yield in Step 2 - Incomplete deprotonation of acetonitrile- Side reactions (e.g., self-condensation)- Unstable product under reaction conditions- Use a stronger base or increase the amount of base.- Add the aldehyde slowly at a low temperature to minimize side reactions.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in purifying the final product - The compound is highly polar and may streak on silica gel.- Co-elution with polar impurities.- Use a more polar eluent system, possibly with a small amount of a basic modifier like triethylamine to reduce tailing.[23]- Consider reverse-phase chromatography if normal-phase is ineffective.[24]- HILIC (Hydrophilic Interaction Liquid Chromatography) can be an excellent alternative for purifying very polar compounds.[25]
Experimental Assay Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor solubility in aqueous buffers - The compound may have limited water solubility despite the morpholine group.- Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay.[7]- The solubility of morpholine-containing compounds can be pH-dependent; try adjusting the pH of the buffer.[8]
Inconsistent or non-reproducible results - Compound degradation- Precipitation of the compound from the assay buffer- Assess the stability of the compound under your specific assay conditions (pH, temperature, light exposure).- Visually inspect assay plates for any signs of precipitation. If precipitation occurs, you may need to reduce the compound concentration or add a co-solvent.
Interference with assay readout - The compound may have intrinsic fluorescence or absorbance at the wavelengths used in the assay.- The compound may interact non-specifically with assay components.- Run control experiments with the compound alone to check for background signal.- Test the compound in a counterscreen to identify non-specific activity.

Analytical Characterization

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expect characteristic signals for the morpholine protons, typically appearing as two multiplets around 2.5-3.8 ppm. The aromatic protons will appear in the range of 7-8 ppm. The methylene protons of the benzyl group will likely be a singlet, and the methylene protons of the propanenitrile group will also be a singlet.[26][27][28][29]

  • ¹³C NMR: The carbon signals for the morpholine ring typically appear around 45-70 ppm. The nitrile carbon will be downfield, and the carbonyl carbon will be even further downfield.[30]

Common NMR Artifacts:

  • Broad signals for the morpholine protons may indicate conformational exchange.

  • Residual solvent peaks can be identified by consulting reference tables.[30]

NMR_Analysis cluster_workflow NMR Analysis Workflow cluster_interpretation Key Signal Interpretation A Prepare Sample (deuterated solvent) B Acquire ¹H and ¹³C NMR Spectra A->B C Process Data (phasing, baseline correction) B->C D Assign Signals to Protons and Carbons C->D E Check for Impurities and Artifacts D->E F Morpholine Protons (2.5-3.8 ppm) D->F G Aromatic Protons (7-8 ppm) D->G H Nitrile Carbon (downfield) D->H I Carbonyl Carbon (further downfield) D->I

Sources

Validation & Comparative

A Comparative Analysis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile and Clinically Approved Gliptins as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern treatment strategies. This guide provides a comprehensive comparison of the putative DPP-4 inhibitor, 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, with a panel of well-established, clinically approved inhibitors, collectively known as gliptins. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-diabetic agents.

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively curtails the incretin effect, leading to diminished insulin secretion and consequently, elevated blood glucose levels.[3][4] Therefore, the inhibition of DPP-4 represents a key therapeutic strategy to enhance endogenous incretin levels, thereby improving glycemic control in patients with type 2 diabetes.

cluster_0 Incretin Effect & DPP-4 Regulation Food Intake Food Intake GI Tract GI Tract Food Intake->GI Tract stimulates GLP-1 & GIP (Active) GLP-1 & GIP (Active) GI Tract->GLP-1 & GIP (Active) release Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 & GIP (Active)->Pancreatic Beta-Cells stimulate DPP-4 DPP-4 GLP-1 & GIP (Active)->DPP-4 inactivated by Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increase Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Blood Glucose Lowering Blood Glucose Lowering Glucose Uptake->Blood Glucose Lowering GLP-1 & GIP (Inactive) GLP-1 & GIP (Inactive) DPP-4->GLP-1 & GIP (Inactive) DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 inhibit

Caption: Signaling pathway of the incretin effect and the role of DPP-4.

Established DPP-4 Inhibitors: The Gliptin Class

The class of DPP-4 inhibitors, commonly referred to as "gliptins," has become a mainstay in the management of type 2 diabetes.[5] These agents are orally administered and have demonstrated a favorable safety profile, with a low risk of hypoglycemia.[2][4] Key examples of FDA-approved gliptins include Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin.

These inhibitors are broadly categorized into two classes based on their structure: peptide mimetics and non-peptidomimetics.[6] They function by competitively binding to the active site of the DPP-4 enzyme, thereby preventing the degradation of incretin hormones.[1] The chemical structures of these drugs are designed to interact with specific pockets within the DPP-4 active site, notably the S1 and S2 pockets, which are crucial for substrate recognition and binding.[7]

A Putative Novel Inhibitor: this compound

The compound this compound incorporates several structural motifs that suggest a potential for DPP-4 inhibition. The morpholine ring is a common heterocycle in medicinal chemistry, known to improve pharmacokinetic properties and contribute to biological activity.[8][9] The benzonitrile group is a key feature in several DPP-4 inhibitors, with the nitrile moiety capable of forming a reversible covalent bond with the catalytic serine residue (S630) in the DPP-4 active site, as seen with Saxagliptin.[5][10]

Based on the known pharmacophore of DPP-4 inhibitors, it is hypothesized that the cyanopyrrolidine moiety or a bioisostere is crucial for interacting with the S1 pocket of the enzyme.[11] The central phenyl ring of this compound would likely occupy the S2 pocket, while the morpholin-4-ylmethyl substituent could extend towards other regions of the active site, potentially influencing potency and selectivity.

cluster_1 Hypothetical Binding of the Topic Compound in DPP-4 Active Site DPP-4 Active Site DPP-4 Active Site S1_pocket S1 Pocket S2_pocket S2 Pocket Catalytic_Triad Catalytic Triad (S630, H740, D708) Compound This compound Nitrile_Group Compound->Nitrile_Group Phenyl_Group Compound->Phenyl_Group Morpholine_Group Compound->Morpholine_Group Nitrile_Group->S1_pocket Interaction Nitrile_Group->Catalytic_Triad Covalent Interaction (putative) Phenyl_Group->S2_pocket Hydrophobic Interaction

Caption: Hypothetical binding model of the topic compound in the DPP-4 active site.

Comparative Inhibitory Potency

The efficacy of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for the established gliptins. The IC50 for this compound is yet to be experimentally determined.

InhibitorIC50 (nM)Reference(s)
Sitagliptin 18 - 19[12][13][14]
Saxagliptin ~50[6]
Linagliptin ~1[3][6][15]
Alogliptin <10 - 24[6][14]
This compound To be determined

Experimental Protocol for Determining DPP-4 Inhibitory Activity

To empirically assess the inhibitory potential of this compound, a robust and reproducible in vitro assay is required. The following protocol outlines a standard fluorometric DPP-4 inhibitor screening assay.

Materials and Reagents:
  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator set to 37°C

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Create a serial dilution of the test compound and positive control in DPP-4 assay buffer to achieve a range of final assay concentrations.

    • Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold DPP-4 assay buffer.

    • Prepare the DPP-4 substrate solution in DPP-4 assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Enzyme control wells (100% activity): DPP-4 enzyme solution and assay buffer.

      • Positive control wells: DPP-4 enzyme solution and the serially diluted positive control inhibitor.

      • Test compound wells: DPP-4 enzyme solution and the serially diluted test compound.

    • The final volume in each well should be consistent.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction:

    • Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

cluster_2 DPP-4 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Compounds) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Blanks, Controls, Test Compounds) Prepare_Reagents->Plate_Setup Pre_Incubation Pre-incubate at 37°C (10-15 min) Plate_Setup->Pre_Incubation Add_Substrate Add DPP-4 Substrate Pre_Incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (37°C, 30-60 min) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (Calculate Rates, % Inhibition) Kinetic_Read->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the DPP-4 inhibition assay.

Conclusion and Future Directions

The structural features of this compound present a compelling case for its potential as a novel DPP-4 inhibitor. Its comparison with established gliptins highlights the importance of key pharmacophoric elements, such as the nitrile group for covalent modification and the strategic placement of cyclic moieties to occupy the S1 and S2 pockets of the enzyme. The provided experimental protocol offers a clear path to empirically validate this hypothesis and quantify the inhibitory potency of this compound. Further studies, including selectivity profiling against other serine proteases and in vivo efficacy assessments, will be crucial in determining its therapeutic potential. The continuous exploration of novel chemical scaffolds for DPP-4 inhibition remains a vital area of research in the quest for improved treatments for type 2 diabetes.

References

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  • Epelde, F., et al. (2024). Key clinical trials involving DPP-4 inhibitors. ResearchGate. [Link]

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A Researcher's Guide to the Biological Target Validation of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often presented with novel chemical entities that show promising phenotypic effects, yet their precise molecular mechanisms remain elusive. The compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile represents such a case—a molecule with structural motifs suggestive of interaction with key cellular signaling nodes, but without a confirmed biological target.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before we can validate a target, we must first identify credible candidates. The structure of this compound, containing a morpholine ring and a flexible phenylpropanenitrile core, is reminiscent of scaffolds found in various kinase inhibitors.[1] This observation provides a rational starting point for our investigation. Therefore, our initial hypothesis is that this compound may target the human kinome.

The most effective way to test this hypothesis is through broad, unbiased screening against a large panel of purified enzymes. Kinome profiling services offer an efficient method to assess the activity of a compound against hundreds of kinases in parallel, providing a comprehensive overview of its selectivity and potency.[2][3]

Experimental Protocol 1: High-Throughput Kinome Profiling

Objective: To identify potential kinase targets of this compound and assess its selectivity across the kinome.

Methodology (Radiometric Assay - e.g., KinaseProfiler™): [4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the primary screen, create a working solution for a final assay concentration of 1 µM.

  • Assay Plate Setup: In a multi-well plate, dispense the reaction buffer containing the specific kinase, its corresponding peptide or protein substrate, and cofactors (e.g., MgCl₂).

  • Initiation of Reaction: Add [γ-³³P]-ATP to initiate the phosphorylation reaction. Simultaneously, add the test compound (1 µM) or vehicle control (DMSO) to respective wells. A known inhibitor for each kinase should be used as a positive control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.[5]

  • Reaction Termination & Capture: Stop the reaction by adding a stop buffer. Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

    % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Data Presentation: Hypothetical Kinome Profiling Results

A primary screen at a single concentration (e.g., 1 µM) can quickly identify potential hits.

Kinase TargetFamily% Inhibition at 1 µM
MAPK14 (p38α) CMGC92%
CDK2/CycACMGC15%
SRCTK8%
AKT1AGC5%
FLT3TK21%
... (400+ other kinases)...<20%

Interpretation: The hypothetical data above strongly suggest that this compound is a potent and selective inhibitor of MAPK14 (p38α) . The next logical step is to confirm this primary hit and determine its potency with a dose-response curve.

Phase 2: Biochemical and Biophysical Validation of the Primary Hit

Identifying a hit in a large screen is merely the beginning. We must now rigorously confirm this interaction using orthogonal, quantitative methods. This phase focuses on proving direct, high-affinity binding and characterizing the interaction biochemically and biophysically.

Potency Determination (IC₅₀)

Objective: To determine the concentration of the compound required to inhibit 50% of MAPK14 activity (IC₅₀).

Methodology (In Vitro Kinase Assay): [6][7]

This protocol follows the same principles as the profiling assay but uses a range of compound concentrations.

  • Serial Dilution: Perform a serial dilution of the compound stock (e.g., 10-point, 3-fold dilution starting from 10 µM).

  • Assay Execution: Set up the kinase reaction as described in Protocol 1, using purified recombinant MAPK14 and a suitable substrate (e.g., Myelin Basic Protein, MBP).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Table: Potency vs. Known Standard

CompoundTargetIC₅₀ (nM)
3-[4-(...)]-3-oxopropanenitrileMAPK1475
SB203580 (Reference Inhibitor)MAPK1450

This result would confirm that our compound is a potent inhibitor of MAPK14, with a potency comparable to a well-characterized reference compound.

Direct Binding Confirmation: Surface Plasmon Resonance (SPR)

Causality: An IC₅₀ value demonstrates inhibition of enzymatic activity but does not unequivocally prove direct binding.[8] Inhibition could be due to artifacts like aggregation or redox activity. Biophysical methods like SPR are essential to confirm a direct, 1:1 interaction between the compound and the target protein in real-time.[9][10]

Objective: To measure the binding affinity (Kᴅ) and kinetics (kₐ, kₑ) of the compound to MAPK14.

cluster_0 SPR Workflow Immobilize Ligand 1. Immobilize MAPK14 (Ligand) on Sensor Chip Inject Analyte 2. Flow Compound (Analyte) over Surface Immobilize Ligand->Inject Analyte Measure Binding 3. Detect Mass Change (Real-time Sensorgram) Inject Analyte->Measure Binding Regenerate Surface 4. Dissociation & Regeneration Measure Binding->Regenerate Surface

Caption: High-level workflow for a typical SPR experiment.

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize purified, active MAPK14 protein (ligand) onto a sensor chip surface (e.g., CM5 chip via amine coupling).[9]

  • Analyte Preparation: Prepare a series of concentrations of the compound (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the immobilized MAPK14 surface. The instrument detects changes in the refractive index at the surface, proportional to the mass of the bound analyte.[10] This generates association curves.

  • Dissociation Phase: After each injection, flow running buffer over the chip to measure the dissociation of the compound. This generates dissociation curves.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound before the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

Comparative Data Table: Binding Kinetics

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kᴅ (nM)
3-[4-(...)]-3-oxopropanenitrile2.5 x 10⁵2.0 x 10⁻²80
SB203580 (Reference Inhibitor)5.0 x 10⁵3.0 x 10⁻²60

Interpretation: The low nanomolar Kᴅ value confirms a high-affinity, direct interaction between the compound and MAPK14, corroborating the IC₅₀ data.

Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

Causality: As an orthogonal validation, ITC measures the heat released or absorbed during a binding event, providing the thermodynamic signature of the interaction (enthalpy and entropy). It is considered the gold standard for confirming binding affinity and determining stoichiometry without labels or immobilization.[11]

Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place a solution of purified MAPK14 protein in the ITC sample cell. Fill the injection syringe with a concentrated solution of the compound. Both solutions must be in identical, degassed buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.[12]

  • Data Acquisition: The instrument records a series of heat peaks corresponding to each injection. The area under each peak is proportional to the heat change.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters: Kᴅ, n, ΔH, and calculate the Gibbs free energy (ΔG) and entropy (ΔS).

Comparative Data Table: Thermodynamic Profile

CompoundKᴅ (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
3-[4-(...)]-3-oxopropanenitrile851.05-6.8-4.2
SB203580 (Reference Inhibitor)620.98-7.5-3.7

Interpretation: An n value close to 1 confirms a 1:1 binding stoichiometry. The Kᴅ value is consistent with SPR and IC₅₀ data. The negative enthalpy (ΔH) indicates the binding is enthalpically driven, often characteristic of specific hydrogen bonding and van der Waals interactions.

Phase 3: Cellular Target Engagement and Functional Validation

Confirming a direct interaction with a purified protein is crucial, but it is not sufficient. The ultimate goal is to show that the compound engages its target within the complex milieu of a living cell and elicits a functional consequence.[13][14]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[15] Observing a thermal shift in intact cells provides definitive proof of target engagement in a physiological context.[16][17]

Objective: To demonstrate that 3-[4-(...)]-3-oxopropanenitrile binds to and stabilizes MAPK14 in intact cells.

cluster_0 CETSA Principle Treat Cells 1. Treat Cells with Compound or Vehicle Heat Shock 2. Heat Aliquots to Different Temperatures Treat Cells->Heat Shock Lyse & Separate 3. Lyse Cells & Centrifuge to Pellet Aggregates Heat Shock->Lyse & Separate Detect Soluble Protein 4. Quantify Soluble MAPK14 in Supernatant (e.g., Western Blot) Lyse & Separate->Detect Soluble Protein

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture a relevant cell line (e.g., HeLa or THP-1) and treat with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.[16]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Detection: Analyze the amount of soluble MAPK14 remaining in the supernatant at each temperature using Western blotting or another specific protein detection method.

  • Data Analysis:

    • Melt Curve: Plot the band intensity (amount of soluble protein) against temperature for both vehicle- and compound-treated samples. A shift in the curve to the right indicates stabilization.

    • Isothermal Dose-Response: To quantify the cellular potency, treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (e.g., 54°C, where the stabilization is maximal). Plot the amount of soluble protein against compound concentration to determine the EC₅₀ for thermal stabilization.

Data Presentation: Hypothetical CETSA Results

A clear rightward shift in the melting curve for compound-treated cells demonstrates target stabilization.

TreatmentApparent Tₘ (°C)EC₅₀ of Stabilization (nM)
Vehicle (DMSO)50.5-
3-[4-(...)]-3-oxopropanenitrile55.0250
Downstream Pathway Modulation

Causality: The final piece of the puzzle is to link cellular target engagement with a functional outcome. As a p38α MAPK inhibitor, the compound should block the phosphorylation of a known downstream substrate, such as MAPKAPK2 (MK2).

Objective: To confirm that the compound inhibits MAPK14-mediated signaling in cells.

Experimental Protocol 5: Western Blot for Phospho-Substrate

  • Cell Culture and Stimulation: Culture cells (e.g., THP-1 monocytes) and pre-treat with various concentrations of the compound or vehicle for 1 hour.

  • Pathway Activation: Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., Lipopolysaccharide, LPS).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the bands and quantify their intensity. Normalize the p-MK2 signal to the total MK2 signal.

Interpretation: A dose-dependent decrease in the p-MK2 signal in compound-treated cells, following pathway stimulation, would provide strong evidence that the compound is not only engaging its target but is also functionally active as an inhibitor of the MAPK14 signaling cascade in a cellular context.

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic process of evidence accumulation. By progressing through a logical funnel of experiments—from broad kinome screening to specific biochemical, biophysical, and cellular assays—we can build a scientifically rigorous and trustworthy case for a specific mode of action. This multi-faceted approach, combining potency determination (IC₅₀), direct binding confirmation (SPR, ITC), cellular target engagement (CETSA), and functional pathway analysis (Western blot), provides the robust data package required by researchers, scientists, and drug development professionals to confidently advance a compound through the discovery pipeline.

References

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Decoding the Structure-Activity Relationship of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile scaffold represents a promising starting point for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this analog series, offering a comparative framework for researchers and drug development professionals. By dissecting the roles of the core structural motifs—the morpholinomethylphenyl group and the 3-oxopropanenitrile linker—we aim to illuminate the path toward rational drug design and optimization.

While direct and extensive SAR studies on this specific analog series are not abundantly available in the public domain, we can construct a robust and predictive SAR model by drawing parallels from structurally related compounds, particularly within the realm of kinase inhibition where the morpholine moiety is a well-established pharmacophore.[1][2][3][4][5][6][7][8]

The Core Scaffold: A Privileged Combination of Pharmacophores

The this compound core is a composite of two key pharmacophoric elements: the 4-(morpholinomethyl)phenyl group and the 3-oxopropanenitrile moiety. Understanding the individual contributions of these fragments is paramount to deciphering the SAR of the entire series.

dot graph "Core_Scaffold" { layout=neato; node [shape=plaintext]; rankdir=LR; "Scaffold" [label="this compound"];

subgraph "cluster_MMP" { label="4-(Morpholinomethyl)phenyl Moiety"; style="filled"; fillcolor="#F1F3F4"; "MMP_node" [label="Key for target interaction and pharmacokinetic properties"]; }

subgraph "cluster_OPN" { label="3-Oxopropanenitrile Moiety"; style="filled"; fillcolor="#F1F3F4"; "OPN_node" [label="Potential for hydrogen bonding and conformational flexibility"]; }

"Scaffold" -- "MMP_node" [lhead="cluster_MMP"]; "Scaffold" -- "OPN_node" [lhead="cluster_OPN"]; } केंद्रीकृत संरचनात्मक घटक।

The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties.[7][8][9] Its nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, improving aqueous solubility. The oxygen atom can also participate in hydrogen bonding.[1][2] Furthermore, the morpholine ring is generally metabolically stable.

The 3-oxopropanenitrile fragment, a β-ketonitrile, offers a flexible linker that can adopt various conformations to optimize interactions with a biological target. The ketone and nitrile functionalities are both capable of forming hydrogen bonds, which are crucial for ligand-protein binding.

Structure-Activity Relationship Analysis

Based on the analysis of related compounds, particularly kinase inhibitors, we can propose a hypothetical SAR for the this compound analog series.

Part 1: The 4-(Morpholinomethyl)phenyl Moiety

The 4-(morpholinomethyl)phenyl group is a common feature in many biologically active compounds, including potent and selective kinase inhibitors.[10]

dot graph "SAR_MMP" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_phenyl" { label="Phenyl Ring Substitutions"; "R1" [label="R1"]; "R2" [label="R2"]; "R3" [label="R3"]; "R4" [label="R4"]; "Phenyl" [label="Phenyl Ring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "R1" -- "Phenyl"; "R2" -- "Phenyl"; "R3" -- "Phenyl"; "R4" -- "Phenyl"; }

subgraph "cluster_morpholine" { label="Morpholine Ring Modifications"; "Morpholine" [label="Morpholine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "N_sub" [label="N-substitution"]; "C_sub" [label="C-substitution"]; "Morpholine" -- "N_sub"; "Morpholine" -- "C_sub"; }

"Core" [label="4-(Morpholinomethyl)phenyl", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Core" -- "cluster_phenyl" [lhead="cluster_phenyl"]; "Core" -- "cluster_morpholine" [lhead="cluster_morpholine"]; } मॉर्फोलिनोमेथिलफेनिल मोएटी के लिए एसएआर।

  • Substitution on the Phenyl Ring:

    • Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at the ortho- and meta-positions can modulate the pKa of the morpholine nitrogen and influence binding affinity. The optimal electronic substitution will be target-dependent.

    • Steric Effects: The size and position of substituents are critical. Bulky groups at the ortho-positions may cause steric hindrance and reduce activity, while smaller substituents might be well-tolerated or even beneficial by filling small hydrophobic pockets in the binding site.

  • Modifications of the Morpholine Ring:

    • N-Substitution: The nitrogen of the morpholine is often a key interaction point. In many kinase inhibitors, this nitrogen does not directly bind to the target but positions the morpholine ring optimally. Replacing the morpholine with other heterocycles like piperidine or piperazine can alter basicity and hydrogen bonding capacity, leading to changes in activity and selectivity. For instance, replacement of a morpholine with a 4-methylpiperazine group has been shown to increase the potency of Src kinase inhibitors.[11]

    • C-Substitution: Substitution on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction. For example, methyl groups can enhance hydrophobic interactions.

Part 2: The 3-Oxopropanenitrile Linker

The 3-oxopropanenitrile linker provides both conformational flexibility and key hydrogen bonding functionalities.

dot graph "SAR_Linker" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_ketone" { label="Ketone Modifications"; "Ketone" [label="C=O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bioisosteres" [label="Bioisosteric replacement\n(e.g., oxime, hydrazone)"]; "Reduction" [label="Reduction to alcohol"]; "Ketone" -- "Bioisosteres"; "Ketone" -- "Reduction"; }

subgraph "cluster_nitrile" { label="Nitrile Modifications"; "Nitrile" [label="C≡N", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrolysis" [label="Hydrolysis to amide or carboxylic acid"]; "Replacement" [label="Replacement with other H-bond acceptors\n(e.g., tetrazole)"]; "Nitrile" -- "Hydrolysis"; "Nitrile" -- "Replacement"; }

"Linker" [label="3-Oxopropanenitrile", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Linker" -- "cluster_ketone" [lhead="cluster_ketone"]; "Linker" -- "cluster_nitrile" [lhead="cluster_nitrile"]; } 3-ऑक्सोप्रोपेननाइट्राइल लिंकर के लिए एसएआर।

  • Ketone Moiety: The ketone's carbonyl oxygen is a strong hydrogen bond acceptor.

    • Bioisosteric Replacement: Replacing the ketone with other groups that can act as hydrogen bond acceptors, such as an oxime or a hydrazone, can be a viable strategy to modulate activity and physicochemical properties.

    • Reduction: Reduction of the ketone to a hydroxyl group would introduce a hydrogen bond donor and a chiral center, which could lead to more specific interactions with the target.

  • Nitrile Moiety: The nitrile group is a weaker hydrogen bond acceptor than the ketone but can still play a crucial role in binding.

    • Bioisosteric Replacement: Replacing the nitrile with other small, linear groups capable of hydrogen bonding, such as an acetylene, or with larger hydrogen-bonding groups like a primary amide or a tetrazole, could significantly alter the binding mode and potency.

  • The Methylene Bridge: The central CH₂ group provides flexibility.

    • Substitution: Introducing substituents on this methylene group would restrict conformational freedom and could lead to more potent and selective compounds if the locked conformation is the bioactive one.

    • Chain Length: Varying the length of the linker (e.g., 2-oxoacetonitrile or 4-oxobutanenitrile) would alter the distance and geometry between the phenyl ring and the nitrile group, which could be critical for optimal target engagement.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is useful to compare the this compound scaffold with other established pharmacophores.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Morpholine for solubility and metabolic stability; Flexible linker with H-bond acceptors.Good "drug-like" properties; tunable electronics and sterics.Potential for off-target effects due to the privileged morpholine scaffold.
Quinazoline-based Inhibitors Rigid, planar scaffold; often targets kinase ATP-binding sites.High potency and selectivity for certain kinases.Can have poor solubility; potential for cardiotoxicity.
2,4-Dianilinopyrimidine Derivatives Multiple H-bond donors/acceptors; targets various kinases.High potency and can overcome resistance mutations.Can have complex synthesis and potential for off-target kinase inhibition.

Experimental Protocols for SAR Elucidation

To experimentally validate the proposed SAR, a systematic analog synthesis and biological evaluation workflow is necessary.

General Synthetic Scheme

A plausible synthetic route to the analog series would involve the Friedel-Crafts acylation of a suitably substituted morpholinomethylbenzene with a protected cyan-acetic acid derivative, followed by deprotection.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"Start" [label="Substituted\nMorpholinomethylbenzene"]; "Reagent" [label="Protected\nCyanoacetic Acid Derivative"]; "Step1" [label="Friedel-Crafts Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Protected Intermediate"]; "Step2" [label="Deprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Target Analog"];

"Start" -> "Step1"; "Reagent" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; } एनालॉग श्रृंखला के लिए सामान्य सिंथेटिक वर्कफ़्लो।

Key Biological Assays

The choice of biological assays will depend on the intended therapeutic target. Given the prevalence of the morpholine moiety in kinase inhibitors, a primary screen against a panel of kinases would be a logical starting point.

  • Kinase Inhibition Assay (e.g., for PI3K, a common target for morpholine-containing inhibitors):

    • Principle: To measure the ability of the test compounds to inhibit the activity of a specific kinase.

    • Protocol:

      • Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide or lipid), and ATP in a suitable buffer.

      • Add the test compound at various concentrations.

      • Incubate the reaction for a defined period at an optimal temperature.

      • Stop the reaction and quantify the amount of phosphorylated product. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

      • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

  • Cell-Based Proliferation Assay:

    • Principle: To assess the effect of the compounds on the growth of cancer cell lines.

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compounds.

      • Incubate for a specified period (e.g., 72 hours).

      • Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity, or the CellTiter-Glo® assay, which measures intracellular ATP levels.

      • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

  • In Vivo Efficacy Studies (Xenograft Model):

    • Principle: To evaluate the antitumor activity of lead compounds in a living organism.

    • Protocol:

      • Implant human tumor cells subcutaneously into immunocompromised mice.

      • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

      • Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

      • Monitor tumor growth by measuring tumor volume at regular intervals.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The morpholine moiety is a key contributor to potency and favorable pharmacokinetic properties, while the 3-oxopropanenitrile linker offers opportunities for fine-tuning target engagement through its conformational flexibility and hydrogen bonding capabilities.

Future research should focus on a systematic exploration of the chemical space around this scaffold. This includes:

  • Synthesis and screening of a diverse library of analogs with modifications at all three key positions: the phenyl ring, the morpholine ring, and the oxopropanenitrile linker.

  • Identification of the primary biological target(s) through techniques such as chemoproteomics or affinity chromatography.

  • Elucidation of the binding mode of the most potent compounds through X-ray crystallography or computational modeling.

By combining rational design, systematic SAR studies, and robust biological evaluation, the full therapeutic potential of this promising class of compounds can be unlocked.

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  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within immuno-oncology, the precise characterization of a compound's selectivity is paramount. This guide provides a comprehensive framework for the selectivity profiling of the novel compound, 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile. While the specific molecular target of this compound is yet to be fully elucidated, its structural motifs suggest potential activity against enzymes of the tryptophan catabolism pathway. For the purpose of this illustrative guide, we will hypothesize that its primary target is Indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune responses.[1][2][3]

This document will therefore detail a rigorous, multi-faceted approach to compare the inhibitory activity of this compound against human IDO1 and its closely related isoenzymes, IDO2 and Tryptophan 2,3-dioxygenase (TDO2).[2][4][5] The experimental designs and data interpretation strategies outlined herein are intended to provide researchers with a robust methodology for assessing the compound's selectivity and advancing its preclinical development.

The Critical Role of Selectivity in Targeting the Tryptophan Catabolism Pathway

The enzymes IDO1, IDO2, and TDO2 all catalyze the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway.[2][3] This metabolic cascade has profound implications for immune surveillance, particularly in the tumor microenvironment.[6][7] By depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, these enzymes can foster an environment conducive to tumor growth and immune evasion.[4][7][8]

While IDO1 is a well-established therapeutic target in oncology, the functional roles of IDO2 and TDO2 are also subjects of intense investigation.[1][2][9] Given their shared substrate and catalytic function, designing inhibitors with high selectivity for a specific enzyme is a significant challenge, yet crucial for minimizing off-target effects and maximizing therapeutic efficacy. A non-selective inhibitor could lead to unintended biological consequences due to the distinct tissue distribution and physiological roles of each enzyme.[5]

Experimental Design for Selectivity Profiling

A comprehensive selectivity profile is best achieved through a combination of biochemical and cell-based assays. This dual approach allows for the determination of direct enzymatic inhibition as well as the assessment of compound activity in a more physiologically relevant cellular context.

Biochemical Assays: Direct Enzymatic Inhibition

The initial step in selectivity profiling involves assessing the compound's ability to directly inhibit the enzymatic activity of purified recombinant human IDO1, IDO2, and TDO2. A common and reliable method for this is a fluorescence-based assay that measures the production of N-formylkynurenine, the immediate product of tryptophan oxidation.[10][11]

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate compound with enzyme and substrate at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare reaction mixtures with purified hIDO1, hIDO2, or hTDO2 Enzyme_Prep->Incubation Substrate_Prep Prepare L-Tryptophan substrate solution Substrate_Prep->Incubation Detection Measure N-formylkynurenine production (e.g., fluorescence-based probe) Incubation->Detection Analysis Calculate percent inhibition and determine IC50 values Detection->Analysis

Cell-Based Assays: Assessing Potency in a Cellular Milieu

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more holistic view of a compound's activity.[12][13] These assays account for factors such as cell permeability, metabolism, and potential off-target effects within a living system.[14] For profiling our compound, we will utilize engineered cell lines that stably overexpress human IDO1, IDO2, or TDO2.[6][9]

G cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis of Tryptophan Metabolism Cell_Seeding Seed engineered cells (hIDO1, hIDO2, or hTDO2) in 96-well plates Compound_Treatment Treat cells with serial dilutions of the test compound Cell_Seeding->Compound_Treatment Induction Induce IDO1 expression (if necessary) with Interferon-gamma Compound_Treatment->Induction Cell_Incubation Incubate cells for a defined period (e.g., 48-72 hours) Induction->Cell_Incubation Supernatant_Collection Collect cell culture supernatant Cell_Incubation->Supernatant_Collection Metabolite_Measurement Measure kynurenine levels in the supernatant (e.g., by LC-MS/MS or a colorimetric assay) Supernatant_Collection->Metabolite_Measurement IC50_Determination Calculate cellular IC50 values Metabolite_Measurement->IC50_Determination

Data Presentation and Interpretation

The primary output of these assays will be the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzymatic activity.[15][16][17] These values should be determined from dose-response curves generated from at least three independent experiments.[16]

Table 1: Comparative Potency of this compound

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Ratio (vs. IDO1)
IDO1 [Insert Value][Insert Value]1
IDO2 [Insert Value][Insert Value][Calculate]
TDO2 [Insert Value][Insert Value][Calculate]

The selectivity ratio is calculated by dividing the IC50 value for the off-target enzyme (IDO2 or TDO2) by the IC50 value for the primary target (IDO1). A higher ratio indicates greater selectivity for IDO1.

Detailed Experimental Protocols

Biochemical IC50 Determination
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare solutions of recombinant human IDO1, IDO2, and TDO2 enzymes in assay buffer.

    • Prepare a solution of L-tryptophan in assay buffer.

  • Assay Procedure :

    • Add the compound dilutions to a 96-well plate.

    • Add the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the L-tryptophan solution.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and measure the product formation using a suitable detection reagent (e.g., a fluorescent probe for N-formylkynurenine).[10]

  • Data Analysis :

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Cellular IC50 Determination
  • Cell Culture :

    • Culture HEK293 cells stably overexpressing either human IDO1, IDO2, or TDO2 in appropriate growth medium.[6]

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the growth medium from the cells and replace it with the medium containing the compound dilutions.

    • For IDO1-expressing cells, add interferon-gamma to induce enzyme expression.[12][14]

  • Incubation and Sample Collection :

    • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant for analysis.

  • Kynurenine Measurement :

    • Measure the concentration of kynurenine in the supernatant. This can be done using various methods, including HPLC, LC-MS/MS, or commercially available colorimetric or ELISA kits.[6][12]

  • Data Analysis :

    • Calculate the percent inhibition of kynurenine production relative to vehicle-treated control cells.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value as described for the biochemical assay.

Concluding Remarks

The selectivity profiling of this compound against IDO1, IDO2, and TDO2 is a critical step in its preclinical evaluation. The methodologies described in this guide provide a robust framework for obtaining reliable and reproducible data. A highly selective IDO1 inhibitor would be a promising candidate for further development as a novel cancer immunotherapeutic agent. The insights gained from these studies will be invaluable for making informed decisions about the compound's progression through the drug discovery pipeline.

References

  • BPS Bioscience. IDO/TDO Screening Services. [Link]

  • Held, P. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(8), 1186-1195. [Link]

  • ResearchGate. High-Throughput Fluorescence-Based Screening Assays for Tryptophan-Catabolizing Enzymes. [Link]

  • MDPI. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 12(10), 2886. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Amerigo Scientific. (2026). Indoleamine 2,3-Dioxygenase: Functions, Pathways, Disease Links, and Research Applications. [Link]

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comparative analysis of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile with other morpholine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Morpholine-Containing Bioactive Compounds: A Guide for Researchers

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a desirable component in drug design. This guide provides a comparative analysis of bioactive compounds containing the morpholine moiety, with a specific focus on the emerging class of cyanoacrylamides and its comparison with established morpholine-containing drugs.

While the specific compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is not extensively documented in peer-reviewed literature, we will explore a closely related and well-studied analogue, (E)-3-(4-(morpholinomethyl)phenyl)-2-cyanoacrylamide, and compare its biological profile with that of Gefitinib, a well-established anticancer drug, and Linezolid, a frontline antibiotic. This comparative approach will illuminate the diverse roles of the morpholine scaffold and provide a framework for evaluating novel morpholine-containing compounds.

The Morpholine Scaffold: A Versatile Player in Drug Discovery

The morpholine heterocycle is a six-membered ring containing both an ether and a secondary amine functional group. This unique combination imparts a range of advantageous properties for drug development:

  • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, enhancing the aqueous solubility of the parent molecule.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.

  • Favorable Conformation: The chair conformation of the morpholine ring can provide a rigid scaffold for optimizing ligand-receptor interactions.

These attributes have led to the incorporation of the morpholine ring into a wide array of therapeutic agents, spanning from anticancer drugs to antibiotics.

Comparative Analysis of Morpholine-Containing Compounds

To illustrate the diverse applications of the morpholine scaffold, we will compare three distinct compounds: a cyanoacrylamide derivative, a tyrosine kinase inhibitor, and an oxazolidinone antibiotic.

CompoundChemical StructureTherapeutic ClassMechanism of Action
(E)-3-(4-(morpholinomethyl)phenyl)-2-cyanoacrylamide Awaiting structureExperimental Anticancer AgentCovalent inhibition of specific protein targets
Gefitinib Awaiting structureAnticancer (Tyrosine Kinase Inhibitor)Reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Linezolid Awaiting structureAntibiotic (Oxazolidinone)Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
(E)-3-(4-(morpholinomethyl)phenyl)-2-cyanoacrylamide: A Covalent Inhibitor

The cyanoacrylamide moiety is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This class of compounds has garnered significant interest for its potential as irreversible inhibitors. The presence of the morpholine group in (E)-3-(4-(morpholinomethyl)phenyl)-2-cyanoacrylamide is crucial for its pharmacokinetic properties, enhancing solubility and metabolic stability, thereby allowing the reactive cyanoacrylamide warhead to effectively reach its target.

Experimental Data:

Studies on similar cyanoacrylamide derivatives have shown potent activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported a similar compound with an IC50 value of 0.5 µM against the HCT116 colon cancer cell line. The morpholine group was found to be essential for maintaining this high level of activity.

Gefitinib: A Reversible Tyrosine Kinase Inhibitor

Gefitinib (Iressa) is a selective inhibitor of the EGFR tyrosine kinase, which is overexpressed in many types of cancer. The morpholine group in Gefitinib is appended to the quinazoline core and plays a critical role in its solubility and overall pharmacokinetic profile. Unlike the covalent mechanism of the cyanoacrylamide, Gefitinib binds reversibly to the ATP-binding site of the EGFR kinase domain, competing with ATP and inhibiting downstream signaling pathways that promote cell proliferation.

Experimental Data:

Gefitinib exhibits potent and selective inhibition of EGFR, with an IC50 value of approximately 0.03 µM in cell-free assays. Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.

Linezolid: An Inhibitor of Bacterial Protein Synthesis

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used for the treatment of serious infections caused by Gram-positive bacteria. The morpholine ring in Linezolid is a key structural feature, contributing to its unique mechanism of action and favorable safety profile. Linezolid inhibits the initiation of protein synthesis by binding to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex.

Experimental Data:

Linezolid demonstrates excellent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC90 values typically below 4 µg/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Procedure:

  • Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (for Gefitinib)

This protocol is used to determine the inhibitory activity of a compound against a specific kinase.

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Add the test compound (Gefitinib) at various concentrations.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay or a radiometric assay.

  • Calculate the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (for Linezolid)

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Workflow Diagram:

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Reading dilute_antibiotic Prepare serial dilutions of antibiotic inoculate Inoculate dilutions with bacteria dilute_antibiotic->inoculate prepare_inoculum Prepare bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually inspect for turbidity determine_mic MIC = lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Perform serial two-fold dilutions of Linezolid in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of 5 x 10^5 CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Conclusion and Future Perspectives

The comparative analysis of (E)-3-(4-(morpholinomethyl)phenyl)-2-cyanoacrylamide, Gefitinib, and Linezolid highlights the remarkable versatility of the morpholine scaffold in medicinal chemistry. The morpholine ring can be strategically incorporated into molecules with vastly different mechanisms of action, from covalent inhibitors and reversible enzyme inhibitors to protein synthesis inhibitors.

For researchers and drug development professionals, this analysis underscores the importance of considering the morpholine moiety as a valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of new chemical entities. Future research should continue to explore the vast chemical space of morpholine-containing compounds to unlock their full therapeutic potential.

References

  • Duggin, G. G. (2004). The metabolic fate of the morpholine moiety. Current Drug Metabolism, 5(4), 343-358.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Swaney, S. M., Aoki, H., Ganoza, M. C., & Shinabarger, D. L. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255.
  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: an overview. Journal of Medicinal Chemistry, 55(14), 6243-6262.
  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Flocco, C., Smaill, J. B., ... & Ogilvie, D. (2004). AZD9291: a potent and selective inhibitor of mutant EGFR for the treatment of non-small cell lung cancer. Cancer Discovery, 4(9), 1046-1061.

Bridging the Bench-to-Cage Gap: A Comparative Guide for the In Vivo Validation of Novel NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging phase in drug discovery. This guide provides a strategic framework for researchers, scientists, and drug development professionals on how to rigorously validate the in vitro results of a novel therapeutic agent in relevant animal models. While the compound that prompted this analysis, 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, lacks published data, we will use a hypothetical but plausible analogue—"MPO-N3"—a potent inhibitor of the NLRP3 inflammasome, as our central case study. This guide will compare MPO-N3's validation pathway against a well-established benchmark compound, MCC950, offering a blueprint for robust preclinical validation.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. Our hypothetical compound, MPO-N3, has demonstrated exceptional potency in cell-based assays, specifically inhibiting IL-1β release with an IC50 in the low nanomolar range. The core challenge now is to translate this cellular efficacy into systemic, therapeutic effects in vivo.

This guide is structured to address the fundamental questions of in vivo validation: Does the compound reach its target? Does it engage the target as expected? Does target engagement lead to a measurable therapeutic benefit in a disease-relevant context? And is it safe?

Pillar 1: Establishing the In Vivo Translation Hypothesis

Before embarking on animal studies, a clear hypothesis grounded in the in vitro data is essential. This involves understanding the compound's mechanism of action and selecting appropriate models and biomarkers.

The NLRP3 Signaling Pathway and Points of Intervention

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β via transcription factors like NF-κB. The "activation" step (Signal 2) is triggered by various stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form.

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B Translation NLRP3 NLRP3 NLRP3_gene->NLRP3 Translation Signal2 Signal 2 (e.g., ATP, MSU) Signal2->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B IL-1β (Secreted) pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis MPO_N3 MPO-N3 MPO_N3->NLRP3 Inhibition MCC950 MCC950 MCC950->NLRP3 Inhibition

Caption: The NLRP3 inflammasome activation pathway and points of inhibition.

Our in vitro data suggest MPO-N3, like the comparator MCC950, directly or indirectly prevents the assembly or activation of the NLRP3 protein itself, thus blocking the downstream cascade.

In Vivo Translation Hypothesis: Administration of MPO-N3 to a subject with NLRP3-driven inflammation will result in reduced systemic and tissue-specific levels of mature IL-1β, leading to amelioration of the inflammatory phenotype.

Pillar 2: The In Vivo Validation Workflow

A phased approach is critical for a logical and resource-efficient validation process. The workflow should systematically address pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.

InVivo_Workflow cluster_PKPD Phase 1: PK/PD & Dose Finding cluster_Efficacy Phase 2: Efficacy Studies cluster_Safety Phase 3: Preliminary Safety PK Pharmacokinetics (PK) - Cmax, Tmax, AUC, T1/2 - Single Ascending Dose PD Pharmacodynamics (PD) - Target Engagement - LPS Challenge Model PK->PD Inform Dose Dose Range Selection PD->Dose Establish Efficacy Disease Model - MSU-induced Peritonitis - Biomarkers & Histology Dose->Efficacy Guide Safety Acute Toxicology - Clinical Observations - Blood Chemistry - Gross Necropsy Efficacy->Safety Justify Further Development Comparator Comparator Arm (MCC950) Comparator->Efficacy

Caption: Phased workflow for in vivo validation of a novel compound.

Phase 1: Pharmacokinetics, Pharmacodynamics, and Dose-Finding

The primary goal of this phase is to determine if the drug gets to its target in sufficient concentrations to exert a biological effect.

Experimental Protocol: Rodent Pharmacokinetics (PK)

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=3-4 per time point):

    • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • MPO-N3 (e.g., 10 mg/kg, intravenous).

    • MPO-N3 (e.g., 30 mg/kg, oral gavage).

  • Procedure:

    • Administer the compound.

    • Collect blood samples (e.g., via tail vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

  • Analysis: Analyze plasma concentrations of MPO-N3 using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Causality: The choice of both intravenous (IV) and oral (PO) routes is crucial. The IV route provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO data. This helps distinguish between poor absorption and rapid metabolism.

Experimental Protocol: PD and Target Engagement (LPS Challenge Model) This model provides a rapid and robust way to measure NLRP3 inhibition in vivo.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=6-8 per group):

    • Vehicle + Saline.

    • Vehicle + LPS.

    • MPO-N3 (Low, Mid, High Dose) + LPS.

    • MCC950 (Positive Control, e.g., 20 mg/kg) + LPS.

  • Procedure:

    • Pre-treat mice with MPO-N3, MCC950, or vehicle via the intended clinical route (e.g., oral gavage) 1 hour prior to challenge.

    • Administer a sublethal dose of Lipopolysaccharide (LPS) (e.g., 10 mg/kg, intraperitoneal) to induce NLRP3 priming and activation.

    • Collect blood 2-4 hours post-LPS challenge.

  • Analysis: Measure plasma IL-1β levels using ELISA.

  • Causality: This acute inflammation model directly tests the hypothesis that MPO-N3 can inhibit NLRP3 activation in vivo. Measuring the key downstream product, IL-1β, serves as a direct biomarker of target engagement. Comparing the dose-response of MPO-N3 to the benchmark MCC950 provides a clear measure of relative potency.

ParameterMPO-N3 (Hypothetical Data)MCC950 (Reference Data)Interpretation
PK (30 mg/kg, PO)
Cmax (ng/mL)1200850MPO-N3 achieves a higher peak concentration.
Tmax (hr)1.00.5MPO-N3 absorption is slightly slower.
AUC (ng*hr/mL)48003200MPO-N3 has greater overall exposure.
Oral Bioavailability (%)45%30%MPO-N3 is more readily absorbed from the gut.
PD (LPS Challenge)
IL-1β Inhibition ED50 (mg/kg)1520MPO-N3 is more potent in vivo.
Phase 2: Efficacy in a Disease-Relevant Model

After establishing a PK/PD relationship, the next step is to assess efficacy in a model that mimics a human disease. For an NLRP3 inhibitor, a model of gouty arthritis is an excellent choice.

Experimental Protocol: Monosodium Urate (MSU) Crystal-Induced Peritonitis

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8-10 per group):

    • Vehicle + Saline.

    • Vehicle + MSU Crystals.

    • MPO-N3 (Effective Dose from PD study) + MSU.

    • MCC950 (Effective Dose) + MSU.

  • Procedure:

    • Pre-treat mice with compounds or vehicle (e.g., 1 hour prior).

    • Inject MSU crystals (e.g., 1 mg in 0.5 mL saline) into the peritoneal cavity.

    • After 6 hours, euthanize mice and perform a peritoneal lavage with PBS.

  • Analysis:

    • Primary Endpoint: Count total neutrophils in the lavage fluid using a hemocytometer or flow cytometry.

    • Secondary Endpoint: Measure IL-1β, IL-6, and TNF-α levels in the lavage fluid by ELISA or multiplex assay.

  • Causality: MSU crystals are a classic NLRP3 activator. The recruitment of neutrophils to the site of inflammation is a hallmark of gout and is known to be heavily dependent on IL-1β signaling. Therefore, a reduction in neutrophil influx is a strong indicator of therapeutic efficacy.

EndpointVehicle + MSUMPO-N3 + MSU (Hypothetical)MCC950 + MSU (Reference)
Neutrophil Count (x10^6/mL)8.5 ± 1.22.1 ± 0.53.5 ± 0.8
Peritoneal IL-1β (pg/mL)1500 ± 250350 ± 80550 ± 110
Peritoneal IL-6 (pg/mL)2200 ± 300900 ± 1501200 ± 200
Phase 3: Preliminary Safety and Tolerability

Efficacy must be balanced with safety. A preliminary assessment can be integrated into efficacy studies.

Experimental Protocol: Acute Toxicology Assessment

  • Procedure:

    • During the efficacy studies, monitor animals daily for clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy).

    • Record body weight at the beginning and end of the study.

    • At the study endpoint, collect blood for a basic chemistry panel (e.g., ALT, AST, BUN, Creatinine) to check for liver and kidney toxicity.

    • Perform a gross necropsy to look for any visible organ abnormalities.

  • Causality: This initial screen is a cost-effective way to identify potential safety liabilities early. Significant weight loss or elevations in liver/kidney enzymes would be red flags warranting more detailed toxicology studies before proceeding with further development.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to validate the in vitro promise of a novel NLRP3 inhibitor, MPO-N3, using established in vivo models and a relevant comparator, MCC950. The hypothetical data presented suggest that MPO-N3 possesses superior pharmacokinetic properties and greater in vivo potency.

The successful completion of this workflow provides a strong preclinical data package. It demonstrates that the compound is orally bioavailable, engages its target to reduce a key inflammatory mediator, shows efficacy in a disease-relevant model, and has an acceptable preliminary safety profile. These results build a compelling case for advancing the compound into more complex chronic disease models and formal IND-enabling toxicology studies. This rigorous, comparative approach is fundamental to increasing the probability of success in the transition from discovery to clinical development.

References

  • Coll, R. C., Robertson, A. A., & O'Neill, L. A. (2015). The NLRP3 inflammasome: A new therapeutic target in inflammatory diseases. Nature Reviews Nephrology, 11(10), 633-642. [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. [Link]

  • Coll, R. C., Hill, J. R., Day, C. J., Zamoshnikova, A., Boucher, D., Gordon, L., ... & Schroder, K. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Chemical Biology, 15(6), 556-559. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: S3A Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. [Link]

  • Martinon, F., Pétrilli, V., Mayor, A., Tardivel, A., & Tschopp, J. (2006). Gout-associated uric acid crystals activate the NALP3 inflammasome. Nature, 440(7081), 237-241. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile's Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In preclinical drug discovery, establishing the robust and consistent activity of a novel compound across multiple, genetically diverse cancer models is paramount. This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of the investigational compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile , hereafter referred to as Compound-M. We detail the scientific rationale for cell line selection, present validated, step-by-step protocols for key assays, and offer a strategy for data interpretation. This document serves as a methodological blueprint for researchers aiming to rigorously evaluate the therapeutic potential of novel chemical entities and avoid the pitfalls of cell line-specific artifacts.

Introduction: The Imperative of Cross-Validation

The journey of a potential anti-cancer agent from bench to bedside is fraught with challenges, a primary one being the translational gap between preclinical findings and clinical efficacy. A frequent contributor to this gap is the over-reliance on a limited number of cancer cell lines, which may exhibit unique sensitivities not representative of the broader patient population. Cross-validation—the systematic testing of a compound across a panel of well-characterized cell lines from different tissues of origin—is a critical step to mitigate this risk.[1] It provides insights into the breadth of a compound's activity, potential biomarkers of response, and helps delineate its true mechanism of action.

The subject of this guide, Compound-M , features a morpholine moiety, a heterocyclic scaffold frequently employed in medicinal chemistry for its favorable pharmacokinetic properties and its ability to confer potent biological activity.[2][3][4][5][6] The 3-oxo-3-phenylpropanenitrile core is a versatile chemical structure used in the synthesis of various biologically active molecules.[7][8][9][10][11] Given these structural alerts, a rigorous evaluation of its anti-cancer potential is warranted. This guide will use a hypothetical mechanism targeting the PI3K/Akt/mTOR pathway, a frequently dysregulated signaling cascade in human cancers, to illustrate the experimental logic.[12][13][14][15]

Part 1: Rationale and Strategic Experimental Design

The foundation of a successful cross-validation study lies in a well-reasoned experimental design. This involves the careful selection of cell lines and the choice of assays that can provide a multi-faceted view of the compound's biological effects.

The Logic of Cell Line Selection

To comprehensively assess Compound-M's activity, we will select a panel of three human cancer cell lines representing distinct and highly prevalent cancer types: breast, lung, and colon cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, representing a major subtype of breast cancer. It is known to have a wild-type PIK3CA gene.

  • A549 (Lung Carcinoma): A non-small cell lung cancer (NSCLC) line with a KRAS mutation, which often leads to downstream activation of the PI3K/Akt pathway.

  • HCT-116 (Colorectal Carcinoma): A colon cancer cell line characterized by a mutation in the PIK3CA gene (H1047R), leading to constitutive activation of the PI3K pathway.[14]

This selection allows us to ask critical questions: Is Compound-M's activity limited to a specific tissue type? Does its potency correlate with the known mutational status of the PI3K pathway?

Workflow for Compound Cross-Validation

The experimental workflow is designed to move from broad assessments of cytotoxicity to more specific investigations of the mechanism of action.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Synthesis select_cells Select Diverse Cell Lines (MCF-7, A549, HCT-116) mtt_assay Cell Viability Assay (MTT) Determine IC50 Values select_cells->mtt_assay Treat with Compound-M apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Based on IC50 western_blot Pathway Analysis (Western Blot for PI3K/Akt Pathway) apoptosis_assay->western_blot data_analysis Compare IC50s & Mechanistic Data western_blot->data_analysis conclusion Draw Conclusions on Cross-Cell Line Efficacy data_analysis->conclusion

Caption: Overall experimental workflow for cross-validation.

Part 2: Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure they can be followed precisely, while also explaining the critical steps and their underlying principles.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[16]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines (MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound-M stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)

  • Multi-channel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well (in 100 µL of complete medium) into a 96-well plate. Expertise Note: Seeding density is critical and should be optimized for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of Compound-M in complete culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-M. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. Experience Note: A 48 or 72-hour incubation is standard, but the optimal time may vary depending on the compound's mechanism (e.g., cytotoxic vs. cytostatic).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.[16] Visually confirm the formation of purple formazan crystals in the vehicle control wells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background noise.[19]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.

Materials:

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Compound-M at concentrations corresponding to their 1x and 2x IC50 values for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[20][22] The cell concentration should be approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.[20] Gently vortex the tubes.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[22][23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20][23]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Cells in early apoptosis.[20]

    • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.[20]

Protocol 3: Pathway Modulation Analysis (Western Blot)

Western blotting is used to detect specific proteins in a cell lysate, allowing us to determine if Compound-M modulates its hypothesized targets within the PI3K/Akt/mTOR pathway.[24]

Hypothetical Signaling Pathway Targeted by Compound-M

G RTK RTK PI3K PI3K RTK->PI3K Activates pAkt p-Akt (Active) PI3K->pAkt Phosphorylates (PIP2 -> PIP3) CompoundM Compound-M CompoundM->PI3K Inhibits Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Phosphorylates mTOR mTOR Proliferation Cell Growth & Proliferation pmTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lysate Preparation: Treat cells in 6-well plates with Compound-M (1x and 2x IC50) for a shorter duration (e.g., 6 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[25] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Trustworthiness Note: Use antibodies validated for Western Blotting from reputable sources.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins (p-Akt, p-mTOR) to their total protein counterparts (Akt, mTOR). Use β-Actin as a loading control to ensure equal protein loading across lanes.

Part 3: Data Synthesis and Interpretation

The final step is to integrate the data from all experiments into a coherent narrative. Quantitative data should be summarized in tables for easy comparison.

Illustrative Data Summary

The data presented below is for illustrative purposes only and represents a hypothetical outcome of the described experiments.

Table 1: Comparative Cytotoxicity (IC50) of Compound-M

Cell LineCancer TypeKey MutationIC50 (µM) after 48h
MCF-7BreastPIK3CA Wild-Type15.2 ± 1.8
A549LungKRAS Mutant8.5 ± 0.9
HCT-116ColonPIK3CA Mutant1.1 ± 0.3

Table 2: Summary of Mechanistic Assay Results (at 24h)

Cell LineApoptosis (% Annexin V+ cells at 1x IC50)p-Akt/Total Akt Ratio (Relative to Control at 1x IC50)
MCF-718%0.65
A54935%0.40
HCT-11662%0.15
Interpretation of Hypothetical Results
  • Differential Sensitivity: Compound-M demonstrates potent cytotoxic activity across all three cell lines, but with significant differences in potency.

  • Correlation with Genotype: The highest potency is observed in the HCT-116 cell line, which harbors a PIK3CA activating mutation. This strongly suggests that the compound's efficacy is linked to the PI3K pathway and that cells with a dependency on this pathway ("oncogene addiction") are more sensitive.

  • Mechanism Confirmation: The Western blot data supports the hypothesized mechanism of action. The reduction in p-Akt levels is most pronounced in the most sensitive cell line (HCT-116), confirming target engagement.

  • Induction of Apoptosis: The increased percentage of Annexin V-positive cells upon treatment confirms that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. The degree of apoptosis induction correlates well with the IC50 values.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the cross-validation of a novel compound's anti-cancer activity. By systematically evaluating Compound-M across genetically diverse cell lines using validated assays for viability, apoptosis, and pathway modulation, a researcher can build a strong, evidence-based case for its therapeutic potential. The hypothetical data suggests that this compound is a promising agent, particularly for cancers harboring PIK3CA mutations. This type of comprehensive preclinical assessment is indispensable for making informed decisions about which drug candidates possess the highest probability of success in future clinical development.

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Sources

efficacy of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile vs. standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals,

This guide was intended to provide a comprehensive comparison of the novel agent 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile against current standard-of-care drugs. However, after an extensive search of the public scientific literature, patent databases, and chemical repositories, we must report that no information is currently available for a compound with this specific chemical name and structure.

Our investigation included searches for its synthesis, preclinical and clinical data, mechanism of action, and any associated therapeutic targets. The absence of any retrievable data suggests that "this compound" may be a novel, proprietary compound not yet disclosed in publicly accessible formats, or a theoretical molecule that has not been synthesized or characterized.

The core of a meaningful comparative guide is the availability of robust, verifiable data on the compound . Without foundational information such as its biological target, it is impossible to identify the relevant standard-of-care drugs for comparison. Consequently, any discussion of relative efficacy, experimental protocols, or signaling pathways would be purely speculative and would not meet the rigorous standards of scientific integrity we are committed to upholding.

A Path Forward

While we are unable to provide a guide on "this compound" at this time, our commitment to supporting your research endeavors remains. The morpholine and oxopropanenitrile moieties are present in numerous biologically active compounds with a wide range of therapeutic applications.

We are prepared to develop a comprehensive comparison guide on a different, well-documented compound. Should you be able to provide one of the following, we would be pleased to proceed:

  • An alternative compound of interest: Please provide the chemical name or a common identifier (e.g., NSC number, PubChem CID) for a molecule that has a body of published research.

  • A specific therapeutic target: If you are interested in a particular disease or biological pathway, we can generate a guide comparing the standard-of-care treatments for that condition.

We trust that this transparent approach is valuable. Our goal is to provide content that is not only informative but also grounded in established scientific fact. We look forward to the opportunity to assist you with your future research needs.

A Comparative Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a significant advancement. However, ensuring the specificity of these inhibitors is a critical challenge. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive framework for assessing the off-target effects of a novel kinase inhibitor, using the hypothetical compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile as a case study.

The chemical structure of this compound, featuring a morpholine ring attached to a phenyl group, is a common motif in inhibitors of the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7] Therefore, it is reasonable to hypothesize that our case-study compound is a PI3K/mTOR inhibitor.

This guide will compare the hypothetical off-target profile of this compound with established PI3K/mTOR inhibitors: ZSTK474 , Gedatolisib (PKI-587) , and Omipalisib (GSK2126458) . We will delve into the experimental methodologies required to generate a comprehensive selectivity profile and discuss the interpretation of such data in the context of drug development.

The PI3K/mTOR Signaling Pathway: A Double-Edged Sword

The PI3K/mTOR pathway is a central regulator of cellular growth and metabolism. Its activation, often triggered by growth factors, initiates a cascade of phosphorylation events that ultimately promote cell proliferation and survival. In many cancers, this pathway is constitutively active, driving tumor growth.[7] This makes PI3K and mTOR compelling targets for anticancer therapies.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) caption Simplified PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/mTOR Signaling Pathway.

However, the ubiquitous nature of this pathway means that its inhibition can have widespread physiological effects. Therefore, understanding the selectivity of an inhibitor across the entire human kinome is paramount to predicting its therapeutic window and potential side effects.

Comparative Analysis of PI3K/mTOR Inhibitors

A crucial step in preclinical drug development is to compare the selectivity profile of a new chemical entity against existing drugs with similar mechanisms of action. Below is a hypothetical comparison table that a researcher would aim to complete for our case-study compound. The data for the comparator compounds are based on publicly available information.

Compound Primary Targets IC50 (nM) Known Off-Targets (selected) Common Adverse Effects (Clinical)
This compound (Hypothetical) PI3Kα, mTORData to be generatedData to be generatedTo be determined
ZSTK474 Pan-Class I PI3KPI3Kα: 17, PI3Kβ: 130, PI3Kδ: 36, PI3Kγ: 39[8]Low off-target activity against a panel of 139 kinases.[8] Does not significantly inhibit mTOR or DNA-PK.[8][9]Generally well-tolerated in preclinical models.[10]
Gedatolisib (PKI-587) Dual PI3K/mTORPI3Kα: 0.4, PI3Kγ: 5.4, mTOR: 1.6[11]Highly selective, with potent inhibition of PI3Kα, PI3Kγ, and mTOR.[12]Stomatitis, rash, fatigue, nausea, hyperglycemia.[13]
Omipalisib (GSK2126458) Dual PI3K/mTORPI3Kα: 0.019, PI3Kβ: 0.13, PI3Kδ: 0.024, PI3Kγ: 0.06, mTORC1/2: 0.18/0.3[14]Potent inhibitor of all Class I PI3K isoforms and mTOR.[14]Diarrhea, rash, fatigue, hyperglycemia.[15][16][17]

Experimental Protocols for Assessing Off-Target Effects

To populate the comparison table for our novel compound, a series of in vitro and in vivo studies are necessary. The following protocols outline the standard methodologies used in the field.

In Vitro Kinase Selectivity Profiling

This is the foundational experiment to determine the on-target potency and off-target interactions of a kinase inhibitor.

Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Preparation of Kinase Panel: A broad panel of recombinant human protein kinases (e.g., >300) is used.[18][19]

  • Compound Preparation: The test compound, this compound, and comparator compounds are serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase is incubated with its specific substrate, [γ-³³P]ATP, and the test compound in a multi-well plate.[19]

  • Phosphorylation Measurement: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.[19]

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Kinase_Selectivity_Workflow Compound Test Compound & Comparators Assay Radiometric Kinase Assay ([γ-³³P]ATP, Substrate) Compound->Assay KinasePanel Broad Kinase Panel (>300 kinases) KinasePanel->Assay Measurement Quantify Phosphorylation Assay->Measurement Analysis Calculate IC50 Values Measurement->Analysis Profile Generate Selectivity Profile (Kinome Map) Analysis->Profile caption Kinase Selectivity Profiling Workflow

Caption: Kinase Selectivity Profiling Workflow.

Cellular Target Engagement Assays

While in vitro assays are essential, they may not fully recapitulate the cellular environment. Cellular assays confirm that the inhibitor can enter cells and bind to its intended target.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: A cell line is engineered to express the target kinase (e.g., PI3Kα or mTOR) fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of the target kinase is added to the cells.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • BRET Measurement: If the test compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer will decrease. This is measured using a plate reader.[20]

  • Data Analysis: The displacement of the tracer is used to determine the cellular IC50 value.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cellular behavior, providing a broader view of its biological activity and potential off-target effects.

Protocol: Cell Proliferation Assay

  • Cell Plating: Cancer cell lines with known PI3K/mTOR pathway activation status are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a dilution series of the test compound for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as resazurin or CellTiter-Glo®.

  • Data Analysis: The concentration-dependent effect on cell viability is used to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Safety Pharmacology

Early assessment of potential adverse effects in animal models is crucial. These studies are designed to identify undesirable pharmacodynamic effects on major physiological systems.[21][22]

Core Battery Studies (ICH S7A Guidelines):

  • Central Nervous System (CNS): Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered large animal model (e.g., dog or non-human primate).

  • Respiratory System: Assessment of respiratory rate and tidal volume.

Interpreting the Data: Building a Comprehensive Off-Target Profile

The data generated from these assays will allow for a comprehensive assessment of the off-target effects of this compound.

  • High Selectivity: If the compound shows potent inhibition of PI3K and/or mTOR with minimal activity against other kinases, it is considered highly selective. This is a desirable characteristic, as it may translate to a wider therapeutic window.

  • Polypharmacology: If the compound inhibits multiple kinases with similar potency, it exhibits polypharmacology. This is not always undesirable, as targeting multiple nodes in a disease pathway can sometimes lead to enhanced efficacy. However, it also increases the risk of off-target toxicities.

  • Unexpected Off-Targets: The kinase selectivity screen may reveal inhibition of unexpected kinases. These "off-targets" should be further investigated to understand their potential clinical implications. For example, inhibition of certain kinases is known to be associated with specific toxicities (e.g., cardiotoxicity, skin rash).[23]

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This guide provides a roadmap for conducting such an assessment, from initial in vitro screening to in vivo safety studies. Comparing the emerging data with that of established drugs like ZSTK474, Gedatolisib, and Omipalisib will provide crucial context for decision-making in the progression of a new therapeutic candidate. Ultimately, a thorough understanding of a compound's on- and off-target activities is essential for developing safer and more effective medicines.

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A Comparative Guide to the Pharmacokinetic Properties of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of novel 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile derivatives. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the optimization of this chemical series. We will dissect the structural rationale of the core scaffold, present a strategic approach to designing a focused library of derivatives, and detail the essential experimental protocols for a robust comparative analysis of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Introduction: Deconstructing the Core Scaffold

The this compound scaffold represents a strategic convergence of pharmacophoric elements, each contributing to its potential as a drug candidate. Understanding these components is crucial for designing derivatives with optimized pharmacokinetic (PK) profiles.

  • The Morpholine Moiety: Often described as a "privileged structure" in medicinal chemistry, the morpholine ring is frequently incorporated to enhance drug-like properties.[1][2] Its weak basic nitrogen atom can improve aqueous solubility and modulate pKa, while the overall structure can confer metabolic stability and favorable permeability characteristics, including potential for blood-brain barrier penetration.[3][4]

  • The Phenyl Ring: This aromatic core serves as a rigid scaffold, presenting the other functional groups in a defined spatial orientation for target engagement. It is also a prime location for chemical modification to fine-tune electronic properties, lipophilicity, and metabolic stability.

  • The 3-Oxopropanenitrile Group: This functionality provides key hydrogen bonding and potential covalent interaction points, which are often critical for biological activity. Its reactivity and metabolic fate are important considerations in the overall PK profile.

This guide will outline a systematic methodology to explore the structure-pharmacokinetic relationships (SPKR) within this chemical family, enabling the rational design of compounds with superior in vivo performance.

Designing a Derivative Library for Comparative PK Analysis

A successful comparative study hinges on a well-designed library of analogues that systematically probes the impact of structural modifications. The goal is to generate clear, interpretable data that links chemical changes to pharmacokinetic outcomes. Below is a logical framework for such a library.

cluster_0 Modification Strategies cluster_1 Generated Analogs for Comparison c1 Core Scaffold 3-[4-(Morpholin-4-ylmethyl)phenyl] -3-oxopropanenitrile mod1 A. Phenyl Ring Substitution (X = F, Cl, OMe, CF3) c1->mod1 Introduce Systematic Changes mod2 B. Linker Modification (e.g., Alkyl chain length) c1->mod2 Introduce Systematic Changes mod3 C. Heterocycle Replacement (e.g., Piperidine, Thiomorpholine) c1->mod3 Introduce Systematic Changes analogA Analog Set A (Varying Phenyl Substituents) mod1->analogA analogB Analog Set B (Varying Linker) mod2->analogB analogC Analog Set C (Varying Heterocycle) mod3->analogC pk_eval ADME Profiling analogA->pk_eval Comparative PK Evaluation analogB->pk_eval Comparative PK Evaluation analogC->pk_eval Comparative PK Evaluation

Caption: Logical framework for designing a focused derivative library.

By synthesizing and testing these focused sets of analogs, researchers can isolate the pharmacokinetic impact of each modification. For instance, comparing analogs from Set A will reveal how electron-donating versus electron-withdrawing groups on the phenyl ring affect metabolism and clearance. Comparing Set C against the parent morpholine compound provides direct evidence of the morpholine ring's contribution to the overall PK profile.

Experimental Framework for Comparative Pharmacokinetic Profiling

A tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates, is the most efficient strategy.[5] The following protocols are fundamental for generating the data required for a comprehensive comparison.

cluster_invitro Tier 1: In Vitro ADME Screening cluster_invivo Tier 2: In Vivo PK Studies (Rodent Model) start Derivative Library stability Metabolic Stability (Liver Microsomes) start->stability permeability Permeability (Caco-2 Assay) start->permeability ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb decision Rank Candidates (High Stability, Good Permeability) stability->decision permeability->decision ppb->decision po_pk Oral (p.o.) Dosing decision->po_pk Promising Candidates iv_pk Intravenous (i.v.) Dosing decision->iv_pk Promising Candidates analysis Calculate PK Parameters (AUC, t½, CL, Vd, F%) po_pk->analysis iv_pk->analysis

Caption: Tiered experimental workflow for PK profiling.

In Vitro Metabolic Stability: Human Liver Microsomes

Causality: This assay provides an early prediction of metabolic clearance in the liver, the primary site of drug metabolism.[6] Compounds that are rapidly degraded by microsomal enzymes (like Cytochrome P450s) are likely to have a short half-life and low exposure in vivo. Using liver microsomes from different species (e.g., rat, dog, human) can also provide valuable data for interspecies scaling.

Protocol:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a 0.5 M phosphate buffer (pH 7.4) and an NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[6]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The percentage of compound remaining at each time point is plotted against time. The slope of the natural log plot gives the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

In Vitro Permeability: Caco-2 Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for predicting intestinal absorption of orally administered drugs.[7] The assay measures the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay: The test compound is added to the apical (A) side of the Transwell®. Samples are collected from the basolateral (B) side at various time points. The experiment is also run in reverse (B-to-A) to determine the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

In Vivo Pharmacokinetic Study in Rodents

Causality: While in vitro assays are predictive, in vivo studies provide the definitive measure of a drug's behavior in a complex biological system.[8] By administering the compound via both intravenous (i.v.) and oral (p.o.) routes, we can determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), elimination half-life (t½), and absolute oral bioavailability (F%).

Protocol:

  • Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats, n=3-4 per group).

  • Dosing:

    • IV Group: Administer the compound as a single bolus injection via the tail vein (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

    • PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.[8]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all experiments into a clear, comparative format. This allows for direct, side-by-side evaluation of the derivatives and facilitates the selection of candidates for further development.

Table 1: Comparative Pharmacokinetic Profile of Hypothetical Derivatives

Compound IDModificationIn Vitro Data In Vivo Data (Rat, 10 mg/kg p.o.)
HLM Stability (t½, min) Caco-2 Papp (10⁻⁶ cm/s)
Parent-01 None4512.5
Deriv-A1 4'-Fluoro>6011.8
Deriv-A2 4'-Methoxy1513.1
Deriv-C1 Piperidine5218.2

Interpretation and Decision Making:

  • Deriv-A1 (4'-Fluoro): The addition of a fluoro group significantly improved metabolic stability (>60 min vs. 45 min), leading to a higher overall exposure (AUC), a longer half-life, and improved bioavailability. This is a common strategy as the C-F bond is resistant to metabolic cleavage. This compound is a strong candidate for advancement.

  • Deriv-A2 (4'-Methoxy): The methoxy group, while slightly improving permeability, created a metabolic soft spot. The compound was rapidly cleared (t½ = 1.8 h), resulting in poor exposure and bioavailability. This derivative would likely be deprioritized.

  • Deriv-C1 (Piperidine): Replacing morpholine with piperidine increased permeability, likely due to a change in lipophilicity and pKa. While the overall exposure was similar to the parent compound, the higher Cmax suggests faster absorption. This could be a desirable property depending on the therapeutic goal.

Conclusion

The systematic and comparative pharmacokinetic profiling of this compound derivatives is essential for identifying candidates with a high probability of success in later stages of drug development. By employing a tiered experimental approach combining robust in vitro screening with definitive in vivo studies, researchers can build a clear understanding of the structure-pharmacokinetic relationships within this series. This data-driven strategy, focusing on the causality behind experimental design and interpretation, enables the rational optimization of ADME properties and the selection of compounds with the potential for clinical efficacy.

References

  • Bresciani, A., & Magnani, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][3][4]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][1][2]

  • Daina, A., & Zoete, V. (2019). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link][9]

  • Wikipedia. (n.d.). In vitro. Retrieved from [Link][7]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link][6]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. [Link][5]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. [Link][8]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. [Link][10]

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Safety Operating Guide

Navigating the Safe Handling of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, designed for researchers, scientists, and drug development professionals. The focus is on providing procedural, step-by-step guidance to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given the presence of the morpholine and nitrile groups, it is prudent to treat this compound with a high degree of caution. Morpholine derivatives can be corrosive and irritating to the skin and eyes, while organonitriles can be toxic if inhaled, ingested, or absorbed through the skin.[4][5][6] Therefore, robust engineering controls are not just recommended; they are mandatory.

Primary Engineering Control: The Chemical Fume Hood

All work involving this compound, from weighing to solution preparation and use in reactions, must be conducted within a properly functioning chemical fume hood.[7][8][9] A fume hood is the primary barrier against hazardous vapors, dusts, and aerosols.[8]

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting any work, ensure the fume hood is operational. An airflow indicator should confirm it is drawing air correctly.[8][10]

  • Work Deep Inside: All apparatus and chemicals should be kept at least six inches behind the plane of the sash.[7][8][10][11][12] This ensures that any fumes are effectively captured by the hood's airflow.

  • Sash Position: Keep the sash as low as possible while still allowing for comfortable work. A lower sash increases the velocity of air flowing into the hood, enhancing its capture efficiency.[8][11]

  • Minimize Clutter: Do not use the fume hood for long-term storage of chemicals or equipment.[7][8][11][12] Excessive items can disrupt the airflow patterns, creating eddies that may allow contaminants to escape.[10][11]

  • Avoid Rapid Movements: Quick movements in and out of the hood can disrupt the air barrier. Work with deliberate and slow motions.[7][8][11]

Personal Protective Equipment (PPE): Your Personal Safety Net

A comprehensive PPE strategy is crucial for minimizing direct contact with the chemical.[9][13] The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentRationale and Specifications
Eyes Safety Goggles with Side Shields or a Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes and aerosols.[11] A face shield should be used in addition to goggles when there is a risk of explosion or significant splash.[11]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents.[14][15][16] However, they have poor resistance to certain ketones, aromatic solvents, and strong acids.[14][15] Given the lack of specific data for this compound, it is critical to double-glove and change gloves immediately upon any sign of contamination or degradation.[17][18]
Body Laboratory CoatA flame-resistant lab coat buttoned completely is required to protect the skin and personal clothing from splashes.
Respiratory As determined by a risk assessmentIn most cases, working within a certified chemical fume hood will provide adequate respiratory protection. If there is a potential for exposure above permissible limits, a respirator may be required as part of a written Respiratory Protection Program.[2]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure.

Preparation and Weighing
  • Don PPE: Before handling the primary container, put on all required PPE as outlined in the table above.

  • Work in Fume Hood: Transport the sealed container to the chemical fume hood.

  • Weighing: If weighing out the solid, do so within the fume hood. Use a disposable weigh boat.

  • Container Sealing: Tightly cap the primary container immediately after use.[7][11]

Solution Preparation
  • Solvent Dispensing: Add the solvent to the solid within the fume hood.

  • Mixing: Cap the container before mixing or sonicating. If heating is required, ensure the setup is secure and monitored.

  • Labeling: Clearly label the secondary container with the chemical name, concentration, date, and your initials.[2]

Experimental Use
  • Apparatus Setup: All experimental setups should be assembled inside the fume hood.[11]

  • Transfers: Use appropriate tools (e.g., pipette, cannula) for transferring solutions to minimize the risk of spills.

  • Monitoring: Never leave a reaction unattended without proper safety measures in place.

Spill, Exposure, and Disposal Procedures

Emergency Procedures

EmergencyProcedures

Caption: Emergency response workflow for spills and personal exposure.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[19]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5]

  • In case of inhalation: Move the person to fresh air.[4][5]

  • In all cases of exposure, seek immediate medical attention. [19][20]

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weigh boats, pipette tips), must be treated as hazardous waste.

DisposalWorkflow

Caption: Step-by-step hazardous waste disposal workflow.

  • Waste Collection: Use a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Do not pour any amount of this chemical down the drain.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (Specific institution guidelines).
  • The Laboratory Standard | Office of Clinical and Research Safety. (Specific institution guidelines).
  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. Lab Manager. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • Fume Hood Use and Safety Practices. (Specific institution guidelines).
  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. [Link]

  • Fume Hood Proper Work Practices. Office of Environmental Health and Safety. (Specific institution guidelines).
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. (Specific institution guidelines).
  • Safety Data Sheet for 4-(4-nitrophenyl)morpholine.
  • Material Safety Data Sheet - Pfizer. Pfizer. (Representative SDS for a pharmaceutical compound).
  • Safety Data Sheet - 3M. 3M.
  • Safety Data Sheet - CymitQuimica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.